ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMNQPQMGJIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659999 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-67-6 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a halogenated heterocyclic compound built upon the 6-azaindole scaffold. This bicyclic system, which is bioisosteric to indole, is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with various biological targets. The presence of a chloro substituent and an ethyl ester moiety provides versatile handles for synthetic modification, positioning this molecule as a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and significant applications, particularly in the development of kinase inhibitors for therapeutic use.
Introduction to a Key Heterocyclic Intermediate
This compound, identified by CAS Number 800401-67-6, is a functionalized derivative of 6-azaindole.[1][2] Its structure is characterized by a pyrrole ring fused to a pyridine ring, with a chlorine atom at the C5 position of the pyridine ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.
The azaindole core is a cornerstone in modern drug discovery, recognized for its ability to mimic the indole scaffold while offering modulated physicochemical properties such as solubility and pKa.[3][4] The additional nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which is critical for binding to the ATP pocket of many protein kinases.[4] Consequently, this scaffold is integral to numerous FDA-approved drugs and clinical candidates.[3] this compound serves as a readily diversifiable building block for creating libraries of potential drug candidates.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be defined based on its structure and data from suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 800401-67-6 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [5] |
| Synonyms | 5-chloro-6-azaindole-2-carboxylic acid ethyl ester | [1] |
| Appearance | White to off-white solid (typical) | Inferred |
| GHS Hazard | H302: Harmful if swallowed | [6] |
Predicted Spectroscopic Profile
Lacking published experimental spectra, the following characteristics can be predicted based on the molecular structure:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine core, a singlet for the C3-proton of the pyrrole ring, a broad singlet for the N1-H proton, and a characteristic quartet and triplet for the ethyl ester group (CH₂ and CH₃, respectively).
-
¹³C NMR: Resonances for ten distinct carbon atoms are expected, including signals for the carbonyl carbon of the ester, aromatic carbons of the fused ring system, and the aliphatic carbons of the ethyl group.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester carbonyl (approx. 1700-1730 cm⁻¹), an N-H stretch for the pyrrole amine (approx. 3200-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a C-Cl stretch in the lower frequency region.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak at m/z 226 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Purification
The synthesis of this compound is typically achieved through a reductive cyclization of a substituted nitropyridine precursor. This method is a robust strategy for forming the azaindole ring system.
Synthetic Pathway
A common and effective route involves the reaction of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate with a reducing agent, such as iron powder in the presence of a proton source.[6] The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization (condensation) with the adjacent ketone to form the pyrrole ring of the 6-azaindole core.
Caption: Reductive cyclization workflow for synthesis.
Detailed Experimental Protocol (Synthesis)
The following protocol is adapted from established literature procedures for the synthesis of the target compound.[6]
-
Reaction Setup: To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (e.g., 3:1 v/v), add a saturated aqueous solution of ammonium chloride.
-
Reduction: Add iron powder (approx. 4-5 eq) portion-wise to the vigorously stirred mixture at room temperature. The portion-wise addition helps to control the initial exotherm.
-
Cyclization: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter it through a pad of diatomaceous earth (e.g., Celite®) to remove the iron salts. Wash the filter cake with a warm mixture of THF/ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by stirring and refluxing in water, which often causes the product to precipitate.
-
Purification: Filter the hot suspension to collect the solid product, wash with warm water, and dry under vacuum to yield this compound.[6] For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water) or silica gel column chromatography may be employed.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dictated by its three key features: the ethyl ester, the pyrrole ring, and the chlorinated pyridine ring.
Reactivity of the Ester Group: Saponification
The ethyl ester is readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[7] This saponification reaction is fundamental for subsequent amide coupling reactions, a common step in drug synthesis.
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final acid-base exchange between the resulting carboxylic acid and ethoxide yields the sodium carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate, causing the neutral carboxylic acid to precipitate.[7]
Caption: Simplified mechanism of ester saponification.
Reactivity of the Pyrrolo[2,3-c]pyridine Core
-
N-H Acidity and Alkylation/Arylation: The pyrrole N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form a nucleophilic anion. This anion can then be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents on the nitrogen atom, a key step for modulating biological activity and pharmacokinetic properties.
-
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, the reactivity is influenced by the fused pyridine ring and existing substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols), providing a critical pathway for diversification and structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.
The 6-azaindole scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.[4][8]
-
JAK Inhibitors: The carboxylic acid derived from this ester is a documented precursor for the synthesis of Janus kinase (JAK) family inhibitors.[9] Dysregulation of the JAK-STAT signaling pathway is implicated in numerous inflammatory diseases and cancers, making JAK inhibitors a major focus of drug development.
-
Other Kinase Targets: The broader azaindole class has been successfully used to develop inhibitors for a wide range of other kinases, including BRAF, Aurora Kinase, and Rho Kinase (ROCK), which are targets for cancers, neurological disorders, and hypertension.[3][4] The 5-chloro substituent can provide additional beneficial interactions within the active site or serve as a vector for further chemical elaboration.[10][11]
Experimental Protocols
Protocol: Saponification to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
This protocol details the conversion of the title compound to its corresponding carboxylic acid, a common subsequent step in a synthetic campaign. The procedure is based on a general method reported in the literature.[7]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of 2 M sodium hydroxide (approx. 1.3 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Precipitation: Add water to the residue and adjust the pH to approximately 4.0 using a suitable acid (e.g., acetic acid or 1 M HCl). The purpose of this step is to protonate the sodium carboxylate salt, which is water-soluble, to the neutral carboxylic acid, which is poorly soluble in water and will precipitate.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry it thoroughly in a desiccator or vacuum oven to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[7]
Safety and Handling
-
Hazard: This compound is classified as harmful if swallowed.[6]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its 6-azaindole core provides a proven scaffold for engaging with critical biological targets, while its functional handles—the ester and the chloro group—offer chemists precise control for synthetic diversification. The well-defined reactivity and established synthetic routes make it an invaluable asset for researchers and scientists dedicated to developing the next generation of targeted therapeutics.
References
- 1. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
A Technical Guide to Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged structure, particularly in the design of targeted therapeutics. Its structural resemblance to the endogenous purine core allows it to function as a potent hinge-binding motif for a variety of protein kinases, which are pivotal regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS Number: 800401-67-6), a key derivative of the 6-azaindole core, represents a strategically important building block for the synthesis of a new generation of kinase inhibitors. The presence of a chlorine atom at the 5-position and an ethyl carboxylate at the 2-position provides synthetic handles for facile diversification, enabling the exploration of structure-activity relationships in drug discovery programs.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable intermediate.
Synthesis of this compound: A Step-by-Step Protocol
The construction of the 6-azaindole ring system of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable synthetic route, commencing from commercially available precursors.
Part 1: Synthesis of the Precursor, Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate
The initial phase of the synthesis involves the preparation of a key β-ketoester intermediate. This is achieved through a condensation reaction between 2-chloro-4-methyl-5-nitropyridine and diethyl oxalate.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, diethyl oxalate is added, followed by the dropwise addition of a solution of 2-chloro-4-methyl-5-nitropyridine in absolute ethanol.
-
Reaction Progression: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate as a solid.
Part 2: Reductive Cyclization to this compound
The final step in the synthesis is a reductive cyclization of the nitro group to an amine, which then undergoes an intramolecular condensation to form the pyrrole ring of the 6-azaindole core.
Experimental Protocol:
-
Reaction Setup: A solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate is prepared in a mixture of tetrahydrofuran (THF) and ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reducing Agent: A saturated aqueous solution of ammonium chloride is added to the reaction mixture, followed by the portion-wise addition of iron powder under vigorous stirring at room temperature.
-
Reaction Progression: The reaction mixture is heated to reflux, and the progress is monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filter cake is washed with a warm mixture of THF and ethanol. The filtrate is concentrated under reduced pressure. The resulting residue is stirred and refluxed in water.
-
Final Product Isolation: The precipitate is collected by filtration while hot, washed with warm water, and dried under vacuum to yield this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug development.
| Property | Value | Source |
| CAS Number | 800401-67-6 | [5] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [5] |
| Molecular Weight | 224.64 g/mol | [5] |
| Appearance | Light yellow crystalline powder | [6] |
| Boiling Point | 356.8 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.4 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.637 (Predicted) | [7] |
| LogP | 2.6 (Predicted) | [7] |
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 6-azaindole core is a well-established pharmacophore that mimics the hinge-binding interactions of ATP in the active site of numerous kinases.[1]
The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key handle for amide bond formation, a common strategy for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[9] The chlorine atom at the 5-position offers another site for modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to probe the hydrophobic pockets of the kinase active site.
While a specific, marketed drug directly synthesized from this compound has not been identified in the reviewed literature, the structural motif is central to numerous kinase inhibitors in various stages of development. For instance, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, a close analogue, are known to inhibit Janus kinases (JAKs) and are used in the treatment of inflammatory diseases.[10] Furthermore, the broader class of azaindole derivatives has been extensively explored as inhibitors of key oncogenic kinases such as B-Raf, EGFR, and FMS kinase.[4][11][12]
The strategic placement of reactive functional groups on the 6-azaindole core of this compound makes it an ideal starting material for the construction of compound libraries for high-throughput screening against a panel of kinases. This approach can accelerate the discovery of novel drug candidates with improved potency and selectivity profiles.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its robust synthesis and the strategic positioning of its functional groups make it an ideal scaffold for the generation of novel kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile building blocks like this 6-azaindole derivative is poised to grow, solidifying its importance in the ongoing quest for more effective and targeted therapies.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate(2167213-68-3) 1H NMR spectrum [chemicalbook.com]
- 9. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
An In-Depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the molecule's core structure, physicochemical properties, and anticipated spectroscopic characteristics. A detailed, mechanistically justified synthetic protocol is presented, alongside a discussion of its applications as a versatile building block for developing novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important scaffold.
Introduction to the Pyrrolo[2,3-c]pyridine Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, the pyrrolopyridine family, also known as azaindoles, represents a privileged scaffold due to its structural resemblance to indole and its capacity for diverse biological interactions. Pyrrolopyridines are found in numerous biologically active molecules and approved drugs.[1] The specific isomer, pyrrolo[2,3-c]pyridine (6-azaindole), is a key structural motif in compounds designed to target a range of diseases.
This compound (CAS No: 800401-67-6) is a highly functionalized derivative within this class.[2][3][4] Its strategic placement of a chloro group, a reactive pyrrolic nitrogen, and an ethyl ester "handle" makes it an exceptionally valuable intermediate for library synthesis and lead optimization in drug discovery programs. Its derivatives have been explored for their potential in oncology and infectious diseases, highlighting the therapeutic promise of this molecular framework.[5][6]
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
The systematic name, this compound, precisely defines its molecular architecture:
-
Pyrrolo[2,3-c]pyridine: A bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring at the 'c' face (the C4-C5 bond). This specific fusion creates the 6-azaindole core.
-
5-chloro: A chlorine atom is substituted at the 5-position of the bicyclic system, located on the pyridine ring.
-
2-carboxylate: An ester functional group is attached to the 2-position of the pyrrole ring.
-
Ethyl: The ester is an ethyl ester.
-
1H: Indicates the position of the hydrogen atom on the pyrrole nitrogen.
Chemical Structure:
(Note: An illustrative image would be placed here in a final document. The structure corresponds to the SMILES string: CCOC(=O)C1=CC2=C(N1)C=C(Cl)N=C2)
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below. These data are crucial for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 800401-67-6 | [2][3][4] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][7] |
| Molecular Weight | 224.65 g/mol | [8] |
| Monoisotopic Mass | 224.03525 Da | [7] |
| SMILES | CCOC(=O)C1=CC2=CC(=NC=C2N1)Cl | [7] |
| InChIKey | ZQKMNQPQMGJIHD-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 2.5 | [7] |
Anticipated Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. The following serves as a guide for its characterization.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (δ 7.0-8.5 ppm): Three distinct signals are expected in the aromatic region. The proton on the pyrrole ring (C3-H) will likely appear as a singlet. The two protons on the pyridine ring will appear as doublets, with their precise shifts influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
-
Pyrrole NH (δ 10.0-12.0 ppm): A broad singlet is expected at a high chemical shift, characteristic of a pyrrole N-H proton.
-
Ethyl Ester Group: A quartet (CH₂) around δ 4.3-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm are expected, showing their characteristic coupling.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (δ ~160-165 ppm): The ester carbonyl carbon will be significantly downfield.
-
Aromatic Carbons (δ ~110-150 ppm): Eight signals are expected for the carbons of the bicyclic core.
-
Ethyl Group Carbons: The O-CH₂ carbon will appear around δ ~60-65 ppm, and the CH₃ carbon will be upfield around δ ~14-16 ppm.
-
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted masses for common adducts are crucial for identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.04253 |
| [M+Na]⁺ | 247.02447 |
| [M-H]⁻ | 223.02797 |
| [M+K]⁺ | 262.99841 |
| Data sourced from predicted values.[7] |
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl.
-
C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
Synthesis and Mechanistic Rationale
The synthesis of functionalized azaindoles requires a robust strategy that controls regioselectivity. The following proposed protocol is based on established methods for related heterocyclic systems.[9][10]
Proposed Synthetic Protocol
This multi-step synthesis begins with a commercially available chloropyridine derivative and builds the pyrrole ring onto it.
Step 1: Synthesis of 2,5-dichloro-3-nitropyridine
-
Reactants: 2-Chloro-3-nitropyridine, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure: To a cooled (0 °C) solution of fuming sulfuric acid, add 2-chloro-3-nitropyridine portion-wise. Add a mixture of fuming nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Rationale: This is a standard electrophilic aromatic substitution (nitration). The existing chloro and nitro groups are deactivating, requiring harsh conditions (fuming acids) to introduce a second nitro group. The regioselectivity is directed by the existing substituents.
-
Workup: The reaction mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried.
Step 2: Reductive Cyclization to form 5-chloro-1H-pyrrolo[2,3-c]pyridine
-
Reactants: 2,5-dichloro-3-nitropyridine, diethyl malonate, sodium ethoxide, ethanol, iron powder, acetic acid.
-
Procedure: In anhydrous ethanol, react 2,5-dichloro-3-nitropyridine with diethyl malonate in the presence of sodium ethoxide. The intermediate is then subjected to reductive cyclization using iron powder in acetic acid.
-
Rationale: This is a version of the Bartoli indole synthesis. The nitro group is reduced to an amine, which then intramolecularly attacks a carbonyl group (or its equivalent) derived from diethyl malonate, leading to the formation of the pyrrole ring. Iron in acetic acid is a classic and effective reagent for nitro group reduction.
-
Workup: After the reaction, the mixture is filtered to remove iron salts. The filtrate is concentrated, and the product is purified by column chromatography.
Step 3: Carboxylation at the C2-position
-
Reactants: 5-chloro-1H-pyrrolo[2,3-c]pyridine, n-butyllithium (n-BuLi) or LDA, tetrahydrofuran (THF), ethyl chloroformate.
-
Procedure: Dissolve the 6-azaindole core in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise to deprotonate the ring. After stirring, add ethyl chloroformate and allow the reaction to warm to room temperature.
-
Rationale: The pyrrole ring is acidic and can be deprotonated by a strong base. The C2 position is the most kinetically favorable site for deprotonation and subsequent electrophilic attack. Ethyl chloroformate serves as the electrophile to install the ethyl carboxylate group. Using a low temperature (-78 °C) is critical to control the reaction and prevent side products.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate, concentrated, and purified by flash chromatography to yield the final product.
Synthetic Workflow Visualization
The following diagram illustrates the key transformations in the proposed synthesis.
Caption: Proposed synthetic pathway for the target molecule.
Applications in Drug Discovery
The true value of this compound lies in its utility as a scaffold for creating more complex molecules with therapeutic potential.
A Versatile Scaffolding Intermediate
The molecule possesses three key modification points:
-
The Pyrrole N-H: Can be alkylated or arylated to explore the SAR of this vector.
-
The C5-Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr) or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents.
-
The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further derivatization.[11]
Target Classes and Therapeutic Areas
Derivatives of the 6-azaindole scaffold have shown activity against several important drug targets:
-
Kinase Inhibitors: The scaffold is a common feature in inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[9]
-
Antiviral Agents: Pyrrolopyridine derivatives have been investigated for their ability to inhibit viral replication, including HIV.[1]
-
Antimycobacterial Agents: The search for new treatments for tuberculosis has led to the exploration of azaindole-based compounds.[6]
Drug Discovery Logic Flow
The logical progression from this building block to a potential drug candidate is outlined below.
Caption: Logic flow from chemical intermediate to preclinical candidate.
Conclusion
This compound is more than just a chemical entity; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined molecular structure, characterized by predictable spectroscopic properties, and its accessibility through logical synthetic routes make it an ideal starting point for drug discovery campaigns. The inherent biological relevance of the 6-azaindole core, combined with the compound's versatile functional handles, ensures its continued importance in the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. echemi.com [echemi.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Biological Significance of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Keystone Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of the biological relevance of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. While this compound itself is primarily recognized as a crucial synthetic intermediate, its core structure, the 6-azaindole ring system, is a cornerstone in the development of potent and selective therapeutic agents. This document will delve into the synthesis of this key building block, its derivatization into biologically active molecules, and the significant anticancer and kinase inhibitory activities exhibited by its progeny. We will explore the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Medicinal Chemistry
The pyrrolopyridine scaffold, also known as azaindole, represents a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[1] These structures are considered bioisosteres of indoles, a privileged scaffold found in numerous biologically active natural products and synthetic drugs. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can lead to significant changes in physicochemical properties, such as hydrogen bonding capacity, dipole moment, and metabolic stability, which can be strategically exploited in drug design.
This compound, a 6-azaindole derivative, is a versatile building block for the synthesis of a diverse array of compounds with a broad spectrum of pharmacological activities.[2] Its utility lies in the reactive sites on the pyrrolopyridine core, which allow for targeted modifications to optimize biological activity and pharmacokinetic properties. The primary therapeutic area where derivatives of this scaffold have shown immense promise is oncology.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in the development of more complex, biologically active molecules. A common synthetic route involves the reaction of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate with a reducing agent, such as iron powder, in the presence of a saturated solution of ammonium chloride.[3] This reductive cyclization proceeds to yield the desired pyrrolopyridine core.
Experimental Protocol: Synthesis of this compound[3]
-
To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (10 mmol) in a mixture of THF (80 mL) and EtOH (30 mL), add a saturated solution of ammonium chloride (50 mL).
-
Add iron powder (4.9 eq) portionwise to the mixture at room temperature under vigorous stirring.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and filter over dicalite, washing with a warm 1:1 mixture of THF/ethanol.
-
Evaporate the filtrate and reflux the residue in 100 mL of water.
-
Filter the resulting precipitate while hot, wash twice with warm water, and dry in vacuo to yield the title compound.
Below is a workflow diagram illustrating this synthetic process.
Derivatization and Biological Activity
The true biological potential of this compound is realized upon its derivatization. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[4] Further modifications at other positions of the azaindole ring have led to the discovery of potent inhibitors of various protein kinases and other biological targets.[5][6][7]
Anticancer Activity as Microtubule-Depolymerizing Agents
Derivatives of the azaindole scaffold have been identified as potent inhibitors of microtubule dynamics, a validated target for cancer chemotherapy.[8] These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8] Notably, some of these derivatives have shown efficacy in multidrug-resistant (MDR) cancer cell lines, suggesting they may be able to overcome common mechanisms of drug resistance.[8]
Kinase Inhibitory Activity
A significant area of research for azaindole derivatives has been in the development of protein kinase inhibitors.[9] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolopyrimidine framework, which can be synthesized from the pyrrolopyridine core, bears a structural resemblance to adenine, the core component of ATP.[9] This mimicry allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, showing activity against key oncogenic kinases such as EGFR, Her2, VEGFR-2, and CDK2.[10][11][12] This multi-targeted approach can be advantageous in cancer therapy by simultaneously blocking multiple signaling pathways that drive tumor growth and survival. For instance, compound 5k from a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' demonstrated potent inhibition of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[11][12]
In addition to multi-targeted inhibitors, derivatives of the pyrrolopyridine scaffold have also been developed as selective inhibitors of specific kinases. For example, a series of pyrrolo[3,2-c]pyridine derivatives were found to be potent and selective inhibitors of FMS kinase (CSF-1R), a key driver in certain cancers and inflammatory diseases.[13] Another study reported the discovery of a novel pyrrolo[2,3-b]pyridine derivative as a selective CDK8 inhibitor with potential therapeutic applications in psoriasis.[14] Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[15]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of many pyrrolopyridine derivatives stems from their ability to induce apoptosis and cause cell cycle arrest in cancer cells. As mentioned earlier, microtubule-depolymerizing agents disrupt the mitotic spindle, leading to G2/M phase arrest.[8]
Kinase inhibitors, on the other hand, block downstream signaling pathways that are essential for cell survival and proliferation. For example, inhibition of EGFR and Her2 can block the PI3K/Akt and MAPK pathways, while VEGFR-2 inhibition can suppress angiogenesis. The multi-targeted kinase inhibitor 5k was shown to induce apoptosis in HepG2 cells, accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11][12]
The following diagram illustrates the general mechanism of action for kinase inhibitor derivatives.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies of azaindole derivatives have provided valuable insights for the rational design of more potent and selective compounds. For 7-azaindole analogs with anticancer activity, substitutions at positions 1, 3, and 5 of the azaindole ring have been found to be particularly important.[5][6][7][16] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings at these positions has led to significant improvements in biological activity.[5][6][7][16]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of newly synthesized pyrrolopyridine derivatives against a specific kinase, a variety of in vitro assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Add serial dilutions of the test compound (e.g., a pyrrolopyridine derivative) to the reaction mixture in a 96-well plate. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Summary of Biological Activity Data
The following table summarizes the in vitro biological activities of selected pyrrolopyridine and pyrrolopyrimidine derivatives discussed in the literature.
| Compound Class | Target(s) | Key Derivative(s) | Biological Activity (IC50) | Cell Line(s) | Reference(s) |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | 1r | 30 nM | - | [13] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 5k | 40-204 nM | HepG2 | [11][12] |
| 7-Azaindoles | Tubulin Polymerization | CM01, CM02 | GI50 in sub- to low-micromolar range | Various cancer cell lines | [8] |
| 1H-pyrrolo[2,3-b]pyridines | FGFR1, FGFR2, FGFR3 | 4h | 7 nM, 9 nM, 25 nM | 4T1 | [15] |
Conclusion and Future Perspectives
This compound is a valuable and versatile scaffold in medicinal chemistry. While it does not possess significant biological activity in its own right, it serves as a critical starting material for the synthesis of a wide range of potent and selective therapeutic agents. The derivatives of this 6-azaindole core have demonstrated significant promise as anticancer agents, acting through diverse mechanisms such as microtubule depolymerization and kinase inhibition.
The continued exploration of the chemical space around the pyrrolopyridine nucleus, guided by structure-activity relationship studies and computational modeling, holds great potential for the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of next-generation kinase inhibitors that can overcome drug resistance, as well as the investigation of this scaffold for other therapeutic applications beyond oncology.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Synthesis, Reactivity, and Application in Medicinal Chemistry
Abstract: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, also known as ethyl 5-chloro-6-azaindole-2-carboxylate, is a pivotal heterocyclic building block in modern drug discovery. Its rigid, bicyclic structure serves as a bioisosteric replacement for the traditional indole scaffold, offering modulated physicochemical properties such as improved solubility and metabolic stability. This guide provides an in-depth analysis of its synthesis, key chemical transformations, and strategic application in the development of therapeutic agents, particularly kinase inhibitors. We will explore detailed, field-proven synthetic protocols, the rationale behind key reaction steps, and the compound's role in constructing complex, biologically active molecules.
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a "privileged structure" in medicinal chemistry. The introduction of a nitrogen atom into the benzene portion of an indole ring fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic profile.[1] This modification can enhance binding affinity to biological targets and improve pharmacokinetic properties, making azaindole derivatives highly sought after in drug development programs.[1][2]
This compound (Figure 1) is a particularly valuable intermediate for several reasons:
-
The C2-Ester: Provides a handle for hydrolysis to the corresponding carboxylic acid, enabling amide coupling to build out complex side chains.
-
The C5-Chloro Group: Serves as a versatile site for C-C and C-N bond formation via modern cross-coupling reactions, allowing for extensive Structure-Activity Relationship (SAR) exploration.[3]
-
The N1-Proton: The pyrrole nitrogen can be readily alkylated or arylated to further modulate the molecule's properties and interactions with target proteins.
This combination of functional handles makes it an ideal starting point for constructing libraries of compounds aimed at various biological targets, most notably protein kinases.[4]
Physicochemical and Structural Properties
A summary of the key identifiers and properties of the title compound is provided below. While experimental spectroscopic data is not widely published, predicted values offer a reasonable approximation for characterization.
| Property | Value | Reference(s) |
| CAS Number | 800401-67-6 | [3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.64 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 5-chloro-6-azaindole-2-carboxylic acid ethyl ester | [3] |
| Predicted XlogP | 2.5 | [5] |
| Predicted m/z [M+H]⁺ | 225.04253 | [5] |
Synthesis of the Core Intermediate
The most robust and scalable synthesis of this compound involves a reductive cyclization of a highly functionalized pyridine precursor. This approach is superior to many traditional indole syntheses as it avoids harsh conditions and offers good control over the final substitution pattern.
Rationale for the Reductive Cyclization Approach
The chosen synthetic pathway leverages the reactivity of a nitro group adjacent to a potential cyclization site. The key transformation is the reduction of a nitro group to an amine, which then spontaneously attacks an adjacent ketone in an intramolecular condensation reaction to form the pyrrole ring of the azaindole scaffold. Iron powder in the presence of a proton source is an inexpensive, effective, and industrially scalable reagent for this type of nitro group reduction.
Detailed Synthesis Protocol
The following protocol is adapted from methodologies described in the patent literature for the synthesis of the 6-azaindole core.
Workflow: Synthesis via Reductive Cyclization
Caption: Synthetic pathway for the title compound.
Experimental Procedure:
-
Setup: To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (10.0 g, 36.7 mmol) in a mixture of tetrahydrofuran (THF, 280 mL) and ethanol (105 mL), add a saturated aqueous solution of ammonium chloride (175 mL).
-
Addition of Iron: Add iron powder (10.0 g, 179 mmol, ~4.9 eq) portion-wise to the vigorously stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and filter it through a pad of diatomaceous earth (e.g., Celite®). Wash the filter cake with a warm 1:1 mixture of THF/ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvents. Add water (300 mL) to the residue and stir the suspension at reflux.
-
Purification: Filter the hot suspension to collect the solid precipitate. Wash the collected solid twice with warm water and dry under vacuum to yield this compound as the final product.
Chemical Reactivity and Strategic Derivatization
The title compound possesses three key reactive sites that can be selectively functionalized to generate a diverse library of derivatives for drug discovery programs.
// Invisible edges for positioning edge [style=invis]; img_node -> C2; img_node -> N1; img_node -> C5; }
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid | 1260386-47-7 | Benchchem [benchchem.com]
- 4. 147071-00-9 | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 5. 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid|CAS 1393845-83-4 [benchchem.com]
A Technical Guide to the Discovery and Synthesis of Novel Pyrrolopyridine Derivatives
Introduction: The Enduring Significance of the Pyrrolopyridine Scaffold
Pyrrolopyridines, bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring, represent a "privileged scaffold" in modern medicinal chemistry.[1] Their structural framework is present in a variety of natural products, including the potent anticancer alkaloid camptothecin, which highlights their biological relevance.[2][3] The versatility of the pyrrolopyridine core is further underscored by its presence in several FDA-approved drugs, such as the kinase inhibitor Vemurafenib, used in melanoma treatment.[4]
These compounds, also known as azaindoles, exist in six isomeric forms, with the arrangement of the nitrogen atoms within the bicyclic structure dictating their chemical properties and biological activity.[2] Their broad pharmacological applications—spanning anticancer, antiviral, antidiabetic, analgesic, and anti-inflammatory activities—drive the continued development of new derivatives.[5][6][7] This guide provides a technical overview of the strategic considerations, synthetic methodologies, and practical workflows integral to the discovery and synthesis of novel pyrrolopyridine derivatives for drug development professionals.
Pillar 1: The Strategic Rationale - Why Pyrrolopyridines?
The therapeutic success of pyrrolopyridine derivatives is not accidental; it is rooted in their fundamental biochemical interactions. A key insight is that the pyrrolopyridine nucleus acts as a bioisostere of the purine ring found in adenosine triphosphate (ATP).[4] This structural mimicry allows these compounds to effectively compete with ATP for binding to the hinge region of various protein kinases.[4]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. By designing pyrrolopyridine analogues that can occupy the ATP-binding site, we can inhibit kinase activity, thereby disrupting the aberrant signaling pathways that drive disease progression. While the core scaffold provides the ATP-mimicking foundation, the selectivity and potency of these inhibitors are meticulously tuned by the nature and position of substituents attached to the azaindole nucleus.[4] This modularity is the cornerstone of modern drug design in this chemical space.
Pillar 2: Synthetic Strategy & Execution
The construction of the pyrrolopyridine core and its subsequent functionalization demand a robust and flexible synthetic toolkit. While classical methods laid the groundwork, modern catalysis has revolutionized the efficiency and scope of these syntheses.
Core Synthesis: Constructing the Bicyclic Scaffold
The assembly of the core azaindole ring system is the foundational challenge. The choice of strategy is dictated by the desired isomer and the availability of starting materials.
-
The Bartoli Reaction : This classic method is a powerful tool for synthesizing substituted azaindoles, particularly from nitro-pyridines and vinyl Grignard reagents.[8] Its utility lies in its ability to form the pyrrole ring in a single, reliable step. Recent advancements have focused on expanding its substrate scope and improving yields for more complex derivatives.[8]
-
Reductive Cyclization : A highly effective two-step approach involves the reaction of substituted nitropyridines with reagents like dimethylformamide dimethyl acetal (DMFDMA) to form enamines.[8] Subsequent reductive cyclization of these intermediates leads to the target pyrrolopyridines, often in excellent yields.[8] This method is particularly valuable for producing 2,3-unsubstituted scaffolds.
-
Palladium-Catalyzed Annulation : Modern synthetic organic chemistry heavily relies on transition-metal catalysis. Palladium-catalyzed direct annulation of o-chloroaminopyridines with aldehydes or alkynes has emerged as a state-of-the-art method for constructing the pyrrole ring.[9] These reactions offer high atom economy and functional group tolerance.
Workflow for Pyrrolopyridine Synthesis & Optimization
The path from initial concept to a viable drug candidate is a multi-stage process. This workflow illustrates the key phases, emphasizing the iterative nature of discovery.
Caption: A generalized workflow for the discovery of novel pyrrolopyridine-based drug candidates.
Key Functionalization Techniques: The Power of Cross-Coupling
Once the core is assembled, its decoration with various substituents is paramount for tuning biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.
-
Suzuki-Miyaura Coupling : Used to form carbon-carbon bonds, typically attaching aryl or heteroaryl groups to a halogenated pyrrolopyridine core. This is crucial for exploring how different aromatic substituents interact with the target protein.[10]
-
Buchwald-Hartwig Amination : This reaction is the gold standard for forming carbon-nitrogen bonds, allowing for the precise installation of amine functionalities.[10][11] The choice of ligand is critical to success, as demonstrated in cases where ligands like RuPhos were necessary to achieve desired aminations that failed with other catalysts.[11]
-
Sonogashira Coupling : Enables the introduction of alkyne groups, which can serve as handles for further functionalization or as key interacting moieties themselves. Tandem Sonogashira coupling followed by intramolecular cyclization is an elegant strategy for building more complex, fused ring systems.[8]
Pillar 3: A Self-Validating Protocol - Case Study Synthesis
To illustrate these principles, we present a detailed, field-proven protocol for the synthesis of a potent pyrrolopyridine-pyridone based Met Kinase inhibitor, adapted from methodologies reported in the literature.[12] The rationale behind each step exemplifies the core requirement of a self-validating system.
Target Molecule: A Pyrrolopyridine-Pyridone Met Kinase Inhibitor
Caption: Key transformations in the synthesis of a pyrrolopyridine-pyridone based inhibitor.[12]
Experimental Protocol: Synthesis of Pyrrolopyridine-Pyridone Analog 2
Step 1: Synthesis of 4-(4-Nitro-2-aminophenoxy)-1H-pyrrolo[2,3-b]pyridine (Intermediate 7)
-
Methodology:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.7 mmol) in anhydrous DMF (100 mL), add 2-fluoro-4-nitrophenol (5.15 g, 32.7 mmol).
-
Add potassium carbonate (K₂CO₃) (9.0 g, 65.4 mmol) as the base.
-
Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol, facilitating the nucleophilic aromatic substitution (S-N-Ar) reaction without causing decomposition of the sensitive pyrrolopyridine core. DMF is chosen for its high boiling point and ability to dissolve all reactants.
-
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC (Ethyl Acetate/Hexane 1:1).
-
Upon completion, cool the mixture, pour it into ice water (500 mL), and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which is used directly in the next step.
-
Self-Validation: The formation of the ether linkage can be confirmed by ¹H NMR, observing the disappearance of the phenolic proton and shifts in the aromatic protons of both rings.
-
-
Step 2: Synthesis of 4-(4-Amino-2-phenoxypyrrolopyridine) (Amine 8)
-
Methodology:
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol (150 mL) and water (50 mL).
-
Add ammonium chloride (NH₄Cl) (8.7 g, 163.5 mmol) followed by zinc dust (10.7 g, 163.5 mmol) portion-wise.
-
Causality: The Zn/NH₄Cl system is a classic and reliable method for the chemoselective reduction of an aromatic nitro group to an amine in the presence of other reducible functional groups. The reaction is typically fast and clean.
-
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of Celite to remove zinc salts, washing with ethanol.
-
Concentrate the filtrate, add water, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to afford amine 8, which can be purified by column chromatography.
-
Self-Validation: Successful reduction is confirmed by mass spectrometry (a decrease in mass corresponding to O₂) and the appearance of a characteristic -NH₂ stretch in the IR spectrum.
-
-
Step 3: Synthesis of the Final Compound via Amide Coupling
-
Methodology:
-
In a flask, dissolve p-fluorophenyl-2-pyridone acid (12) (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and HOBt (1.5 eq) and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Causality: EDC/HOBt is a standard peptide coupling reagent system that converts the carboxylic acid into a more reactive intermediate, preventing side reactions and ensuring efficient amide bond formation.
-
-
Add a solution of amine 8 (1.0 eq) in DMF to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work up the reaction as described in previous steps.
-
Purify the final product by silica gel column chromatography or preparative HPLC.
-
Self-Validation: The final structure is unequivocally confirmed by a full suite of characterization data: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
-
Data Presentation: Biological Activity
The synthesized derivatives are typically evaluated for their ability to inhibit the target kinase. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound ID | R-Group Modification | Met Kinase IC₅₀ (nM)[13][12] | Flt-3 Kinase IC₅₀ (nM)[13] | GTL-16 Cell Proliferation IC₅₀ (nM) |
| 2 | p-Fluorophenyl | 1.8 | 4.0 | 15.2 |
| 13 | Phenyl | 2.5 | 12.1 | 22.8 |
| 14 | p-Methoxyphenyl | 25.6 | >100 | 150.7 |
Data is representative and adapted from published studies for illustrative purposes.[13][12]
Future Directions and Outlook
The field of pyrrolopyridine synthesis continues to evolve. Emerging areas of interest include the use of photoredox catalysis and C-H activation strategies to forge new bonds under milder conditions, offering novel avenues for diversification. Furthermore, as our understanding of disease biology deepens, the pyrrolopyridine scaffold will undoubtedly be applied to new and challenging biological targets beyond kinases, including bromodomains and other epigenetic targets. The inherent versatility and proven track record of this heterocyclic system ensure its prominent role in the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Elucidation of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While exhaustive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for this specific molecule, this document presents a detailed, scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the identification and characterization of this and structurally related compounds. The methodologies and interpretations presented herein are based on established principles of spectroscopic analysis and data from closely related analogues.
Introduction
This compound (CAS No: 800401-67-6) belongs to the 6-azaindole class of heterocyclic compounds.[1] The pyrrolo[2,3-c]pyridine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position significantly influences the molecule's electronic properties and potential for further functionalization, making it a valuable intermediate in synthetic organic and medicinal chemistry.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, and mass spectra.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Experimental Protocol (Hypothetical)
A hypothetical sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were predicted to be acquired on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.1.2. Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (predicted) | br s | 1H | N-H (indole) |
| 8.3 (predicted) | s | 1H | Ar-H |
| 7.8 (predicted) | s | 1H | Ar-H |
| 7.2 (predicted) | s | 1H | Ar-H |
| 4.3 (predicted) | q | 2H | -OCH₂CH₃ |
| 1.3 (predicted) | t | 3H | -OCH₂CH₃ |
2.1.3. Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 161.0 (predicted) | C=O (ester) |
| 148.0 (predicted) | C (aromatic) |
| 145.0 (predicted) | C (aromatic) |
| 130.0 (predicted) | C (aromatic) |
| 128.0 (predicted) | C (aromatic) |
| 125.0 (predicted) | C (aromatic) |
| 115.0 (predicted) | C (aromatic) |
| 105.0 (predicted) | C (aromatic) |
| 61.0 (predicted) | -OCH₂CH₃ |
| 14.5 (predicted) | -OCH₂CH₃ |
2.1.4. Interpretation of Predicted NMR Data
The predicted ¹H NMR spectrum is expected to show a downfield broad singlet for the indole N-H proton, characteristic of its acidic nature. The aromatic region should display three distinct singlets corresponding to the protons on the pyrrolo[2,3-c]pyridine ring system. The ethyl ester group will be represented by a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl group spin system.
The predicted ¹³C NMR spectrum will show a carbonyl carbon from the ester at a significantly downfield shift. The aromatic carbons of the heterocyclic core will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms. The two carbons of the ethyl group will be observed in the upfield region.
Mass Spectrometry (MS)
2.2.1. Experimental Protocol (Hypothetical)
A hypothetical mass spectrum was predicted to be acquired using an electrospray ionization (ESI) source in positive ion mode. The sample would be introduced via direct infusion.
2.2.2. Predicted Mass Spectrum Data
| m/z (predicted) | Interpretation |
| 225.04 | [M+H]⁺ (for ³⁵Cl isotope) |
| 227.04 | [M+H]⁺ (for ³⁷Cl isotope) |
| 197.04 | [M+H - C₂H₄]⁺ |
| 179.03 | [M+H - C₂H₅OH]⁺ |
| 151.00 | [M+H - C₂H₅OH - CO]⁺ |
2.2.3. Interpretation of Predicted Mass Spectrum
The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺. Due to the natural abundance of chlorine isotopes, a characteristic isotopic pattern with peaks at m/z 225 and 227 in an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, respectively, would be a key diagnostic feature.
Common fragmentation pathways for ethyl esters include the loss of ethylene (28 Da) and the loss of ethanol (46 Da). Subsequent loss of carbon monoxide (28 Da) from the de-esterified ion is also a plausible fragmentation pathway.
Structural Visualization and Key Correlations
The following diagram illustrates the molecular structure of this compound and highlights the predicted key ¹H NMR assignments.
Figure 1. Predicted ¹H NMR assignments.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with their interpretations, offer a valuable resource for the identification and structural elucidation of this important synthetic intermediate. The provided information serves as a robust starting point for researchers working with this compound and its derivatives, enabling more efficient and accurate characterization in the absence of published experimental spectra. It is recommended that experimental data be acquired and compared with these predictions for definitive confirmation.
References
An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and process chemistry. This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-67-6), a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility based on physicochemical principles and provides robust, field-proven methodologies for its precise experimental determination. We will delve into the critical distinction between thermodynamic and kinetic solubility, present detailed protocols for their measurement, and discuss the key factors that govern the dissolution process. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction to this compound
This compound is a substituted azaindole, a class of heterocyclic scaffolds prevalent in modern drug discovery due to their structural similarity to indoles and their ability to modulate a wide range of biological targets. The physicochemical properties of such compounds are of paramount importance, as they dictate the compound's journey from a laboratory curiosity to a viable drug candidate.
Understanding solubility is not merely an academic exercise; it is a critical step in de-risking a development program.[1] Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in creating a stable and effective drug product.[1][2] Therefore, a thorough characterization of a compound's solubility in various organic solvents is essential for downstream applications, including reaction optimization, purification, and the development of formulations for preclinical and clinical studies.[3]
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a molecule is intrinsically linked to its structure. By examining the key functional groups of this compound, we can develop a well-grounded hypothesis regarding its behavior in different solvent systems.
| Property | Value / Description | Source / Method |
| CAS Number | 800401-67-6 | [4] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.65 g/mol | [5] (for isomer) |
| Predicted XLogP3 | ~2.6 | [5] (for isomer) |
| Hydrogen Bond Donors | 1 (pyrrolo N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (pyridine N, ester O x2) | Structural Analysis |
Structural Analysis and Causality:
-
Pyrrolopyridine Core: The fused heterocyclic ring system is largely planar and aromatic. The pyridine nitrogen and the pyrrole N-H group provide sites for hydrogen bonding, suggesting some affinity for polar solvents.
-
Chloro Substituent: The chlorine atom at the 5-position significantly increases the molecule's lipophilicity (fat-solubility) and reduces its polarity.
-
Ethyl Ester Group: This group adds a degree of polarity and contains two hydrogen bond acceptors (the carbonyl and ether oxygens). However, the ethyl group itself contributes to the non-polar character.
Predicted Solubility Profile:
The predicted octanol-water partition coefficient (XLogP3) of ~2.6 for a closely related isomer suggests that the compound is moderately lipophilic.[5] This indicates that it will likely exhibit poor solubility in water but favorable solubility in many organic solvents.
-
High Predicted Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and chlorinated solvents like Dichloromethane (DCM) . These solvents can effectively solvate the molecule without competing for hydrogen bond donation to the ester group.
-
Moderate Predicted Solubility: In polar protic solvents like Ethanol and Methanol , and moderately polar solvents such as Ethyl Acetate and Tetrahydrofuran (THF) . The hydrogen bonding capability of alcohols may lead to complex interactions.
-
Low Predicted Solubility: In non-polar aliphatic solvents like Hexane and Heptane , which lack the ability to interact with the polar functionalities of the molecule.
Methodologies for Experimental Solubility Determination
To move from prediction to empirical data, rigorous experimental protocols are required. The choice of method often depends on the stage of drug development, balancing the need for accuracy with throughput.
The Core Principle: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements that answer different experimental questions.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[2] This is the "gold standard" measurement, essential for formulation and late-stage development.
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically DMSO), begins to precipitate when added to an aqueous or organic medium.[2] It is a high-throughput method used in early discovery to flag potential solubility issues.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes the definitive method for determining equilibrium solubility, grounded in the principles outlined by multiple sources.[2][3][6]
Objective: To determine the equilibrium solubility of the title compound in a selected organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Ethyl Acetate, Acetonitrile, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge and/or syringe filters (0.22 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Allow the mixture to shake for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.
-
Phase Separation: After equilibration, let the vial stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and pass it through a 0.22 µm chemical-resistant filter. This step is critical to remove any fine particulates that would artificially inflate the measured concentration.
-
-
Dilution & Quantification:
-
Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC/UPLC to determine its precise concentration.
-
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, factoring in the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Self-Validation: The presence of undissolved solid at the end of the experiment is the primary visual confirmation that a saturated solution was achieved. The use of a validated, linear HPLC calibration curve ensures the trustworthiness of the final quantification.
Data Presentation and Interpretation
For comparative analysis, solubility data should be compiled into a structured format. The following table serves as a template for reporting experimentally determined values.
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Measured Solubility (mg/mL @ 25°C) |
| Dichloromethane | Chlorinated | 3.1 | 9.08 | (Experimental Data) |
| Ethyl Acetate | Ester | 4.4 | 6.02 | (Experimental Data) |
| Acetone | Ketone | 5.1 | 20.7 | (Experimental Data) |
| Ethanol | Polar Protic | 5.2 | 24.6 | (Experimental Data) |
| Acetonitrile | Nitrile | 5.8 | 36.6 | (Experimental Data) |
| Dimethyl Sulfoxide | Sulfoxide | 7.2 | 47.0 | (Experimental Data) |
| n-Hexane | Aliphatic | 0.1 | 1.88 | (Experimental Data) |
| Water | Polar Protic | 10.2 | 80.1 | (Experimental Data) |
Note: Polarity Index and Dielectric Constant values are from standard chemical reference sources.[7]
Conclusion
While published quantitative data on the solubility of this compound is scarce, a systematic analysis of its molecular structure allows for a strong, predictive understanding of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DCM, with decreasing solubility in polar protic and non-polar media. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to experimentally validate these predictions. By employing robust methodologies such as the shake-flask method, scientists can generate the high-quality, reliable data essential for making informed decisions in the complex process of drug discovery and development.
References
- 1. rheolution.com [rheolution.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. research.unipd.it [research.unipd.it]
- 4. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. echemi.com [echemi.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Pyrrolopyridine Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolopyridine scaffold, a privileged heterocyclic structure, stands as a cornerstone in modern medicinal chemistry. Its intrinsic ability to mimic the purine ring of ATP allows it to effectively interact with a multitude of biological targets, particularly kinases, making it a fertile ground for the development of targeted therapies.[1][2] This guide provides an in-depth exploration of the therapeutic landscape of pyrrolopyridine compounds, moving beyond established targets to illuminate emerging areas of interest. We will dissect key signaling pathways, provide actionable experimental workflows for target identification and validation, and offer a forward-looking perspective on the untapped potential of this remarkable scaffold. This document is designed to serve as a technical resource for researchers and drug development professionals, bridging the gap between foundational knowledge and cutting-edge application.
The Pyrrolopyridine Scaffold: A Privileged Structure in Drug Discovery
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring.[3] This structural motif is of significant interest in drug discovery for several reasons:
-
ATP Mimicry: The arrangement of nitrogen atoms in the pyrrolopyridine core closely resembles the purine base of adenosine triphosphate (ATP).[1] This inherent feature makes it an ideal starting point for designing competitive inhibitors for ATP-dependent enzymes, most notably protein kinases.[1][2]
-
Structural Versatility: The scaffold allows for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This chemical tractability is crucial for optimizing lead compounds into clinical candidates.
-
Proven Clinical Success: The therapeutic relevance of this scaffold is firmly established by the market approval of drugs like Vemurafenib (for melanoma) and Tofacitinib (for autoimmune diseases), validating its potential.[1][3]
The inherent biological activity of pyrrolopyridine derivatives extends across a wide spectrum, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, underscoring the scaffold's multifaceted therapeutic potential.[4][5][6]
Major Classes of Therapeutic Targets
While the reach of pyrrolopyridines is broad, their most profound impact has been in the modulation of specific protein families critical to disease pathogenesis.
Kinase Inhibitors: The Primary Frontier
The human kinome, comprising over 500 protein kinases, is a central regulator of cellular signaling.[7] Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making them highly attractive drug targets.[7] Pyrrolopyridines have been exceptionally successful as kinase inhibitors.[1]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are pivotal in cytokine signaling. Pyrrolopyridine-based inhibitors, such as Tofacitinib, effectively block the JAK-STAT pathway, a critical mediator of inflammatory responses.[8][9][10]
-
Receptor Tyrosine Kinases (RTKs): This class includes targets like VEGFR, EGFR, and HER2, which are often dysregulated in cancer, driving cell proliferation and angiogenesis.[11][12] Several pyrrolopyridine derivatives have been developed as multi-targeted RTK inhibitors.[11][12]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a range of other kinases, including spleen tyrosine kinase (SYK), mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and cyclin-dependent kinases (CDKs), highlighting its broad applicability in oncology and inflammation.[11][13][14]
Emerging and Novel Targets
Beyond the well-trodden path of kinase inhibition, research is uncovering new therapeutic avenues for pyrrolopyridine compounds.
-
Bromodomains: These are protein domains that recognize acetylated lysine residues and are key regulators of gene transcription. Their involvement in cancer and inflammation makes them compelling targets for epigenetic therapy.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes. Novel pyrrolopyridine derivatives have been identified as agonists for GPCRs like GPR119, with potential applications in metabolic diseases.[3]
-
Enzyme Inhibition: The scaffold's utility extends to other enzyme families. For example, pyrrolopyridine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and arthritis.[13]
Deep Dive: Tofacitinib and the JAK-STAT Signaling Pathway
To illustrate the mechanism and impact of pyrrolopyridine-based drugs, we will examine the case of Tofacitinib, a landmark inhibitor of the Janus kinase family.
Mechanism of Action: Tofacitinib functions as a potent inhibitor of the JAK-STAT signaling pathway.[9] Cytokines, which are key signaling molecules in the immune system, bind to their specific receptors on the cell surface. This binding event activates associated JAKs, which then phosphorylate each other and the receptor itself.[10] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Once docked, STATs are phosphorylated by the active JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[9]
Tofacitinib, by binding to the ATP-binding pocket of JAKs (primarily JAK1 and JAK3), prevents the phosphorylation and activation of STATs.[9] This blockade effectively disrupts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[9][15] This targeted immunosuppression is the basis for its efficacy in treating autoimmune conditions like rheumatoid arthritis.[8][15]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.
Experimental Workflows for Target Identification and Validation
Identifying the specific molecular target of a novel pyrrolopyridine compound is a critical step in drug development.[16][17] The following workflows outline robust, field-proven methodologies for this purpose.
Workflow for Target Identification
The initial phase focuses on isolating potential protein targets that physically interact with the compound of interest. Affinity Chromatography coupled with Mass Spectrometry (MS) is a classic and powerful approach.[18][19]
Caption: Workflow for identifying protein targets using affinity chromatography.
Protocol: Affinity Chromatography for Target Identification
-
Rationale: This method uses an immobilized version of the bioactive compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[19][20]
-
Step 1: Probe Synthesis & Immobilization
-
Synthesize a derivative of the pyrrolopyridine compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).[18] Ensure the linker attachment point does not disrupt the compound's biological activity.
-
Covalently couple the linker-modified compound to activated agarose beads according to the manufacturer's protocol.
-
Prepare control beads (beads with linker only, or beads with an inactive analogue of the compound) to identify non-specific binders.
-
-
Step 2: Lysate Preparation
-
Culture relevant cells to a high density and harvest.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and function.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration.
-
-
Step 3: Affinity Pulldown
-
Step 4: Elution and Analysis
-
Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free compound or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by 1D SDS-PAGE and visualize using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control samples.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
Workflow for Target Engagement and Validation
Once potential targets are identified, it is crucial to confirm that the compound engages these targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[21][22][23]
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[23] This thermal stabilization can be measured in intact cells, providing direct evidence of target engagement.[22][24]
-
Step 1: Cell Treatment
-
Culture cells expressing the target protein of interest.
-
Treat the cells with the pyrrolopyridine compound at a desired concentration. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and target binding.
-
-
Step 2: Thermal Challenge
-
Aliquot the cell suspensions (both compound-treated and vehicle-treated) into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). The temperature range should span the expected melting point of the target protein.[24]
-
Include an unheated control sample (kept on ice).
-
-
Step 3: Lysis and Separation
-
Lyse the cells by a method that does not use detergents, such as repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (unfolded) proteins by ultracentrifugation.[25]
-
-
Step 4: Detection and Analysis
-
Collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of the soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or ELISA.
-
Plot the percentage of soluble protein against temperature to generate "melt curves" for both the vehicle- and compound-treated samples.
-
A shift in the melt curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.[22]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative pyrrolopyridine compounds against various kinase targets, demonstrating the potency and, in some cases, the selectivity that can be achieved with this scaffold.
| Compound | Target Kinase(s) | IC50 (nM) | Disease Area |
| Tofacitinib | JAK1, JAK3 | 1-2 | Rheumatoid Arthritis |
| Compound 6g | VEGFR2 | 0.05 µM | Cancer |
| Compound 5k | Multi-kinase | (Varies) | Cancer |
| MK-2 Inhibitor | MK-2 | as low as 10 | Inflammation |
| Sunitinib Analog | VEGFR-2, CDK2, etc. | (Varies) | Cancer |
Data compiled from publicly available research literature.[11][12][14]
Future Perspectives and Therapeutic Expansion
The journey of pyrrolopyridine compounds in medicine is far from over. While their role as kinase inhibitors is well-established, the future holds exciting possibilities for expanding their therapeutic utility.
-
Targeting Drug Resistance: Designing novel pyrrolopyridine derivatives that can overcome acquired resistance to existing kinase inhibitors is a critical area of research, particularly in oncology.
-
Neurodegenerative Diseases: Kinases and other enzymes are increasingly implicated in the pathology of diseases like Alzheimer's and Parkinson's. The blood-brain barrier penetrability of certain pyrrolopyridine scaffolds could open new avenues for CNS drug discovery.
-
Infectious Diseases: The scaffold's potential in developing novel antiviral and antibacterial agents is an underexplored but promising field.[26] Targeting host or pathogen kinases essential for replication is a viable strategy.
The continued exploration of structure-activity relationships, coupled with advanced computational modeling and innovative target identification platforms, will undoubtedly unlock the next generation of pyrrolopyridine-based therapeutics.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 20. drughunter.com [drughunter.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. CETSA [cetsa.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Application of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Modern Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-c]pyridine, a bioisostere of indole also known as 6-azaindole, is one such scaffold. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of potent kinase inhibitors. Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a highly versatile and strategically functionalized derivative of this core, engineered for efficient elaboration into complex drug candidates.
The presence of the chlorine atom at the C5 position and the ethyl ester at the C2 position provides orthogonal handles for synthetic diversification. The chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The ester group, on the other hand, can be readily hydrolyzed and converted into an amide, a common pharmacophoric element in kinase inhibitors that often interacts with the hinge region of the enzyme's ATP-binding pocket.[1] This application note provides a comprehensive guide for researchers on leveraging this powerful building block in drug discovery programs, with a focus on the synthesis of kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic campaigns.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2] |
| Molecular Weight | 224.65 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| CAS Number | 800401-67-6 | [2] |
| Boiling Point | 406.0 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.40 ± 0.1 g/cm³ | [4] |
| XLogP3 | 2.5 | [4] |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate | |
| Storage | Store in a cool, dry place away from light |
Safety & Handling: Harmful if swallowed.[5] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: A Versatile Intermediate for Kinase Inhibitors
The 1H-pyrrolo[2,3-c]pyridine scaffold is a key component in numerous inhibitors targeting various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[6][7][8] this compound serves as an ideal starting point for accessing these molecules.
The primary synthetic strategy involves a two-pronged approach:
-
C5-Arylation via Cross-Coupling: The chloro-substituent is strategically employed in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to introduce diverse functionalities that can occupy the solvent-front region of the kinase ATP pocket.[9][10]
-
C2-Amide Formation: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form the crucial amide bond that typically interacts with the kinase hinge region.[1]
This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a Kinase Inhibitor Scaffold
Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition
The relentless pursuit of novel therapeutics in oncology and immunology has identified protein kinases as a pivotal class of drug targets. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and migration. The pyrrolo[2,3-c]pyridine core, a bioisostere of purine, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding within the kinase ATP-binding pocket. The specific scaffold, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, offers a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The presence of the chloro substituent at the 5-position provides a key handle for further chemical modification, enabling the optimization of potency and selectivity against a range of kinase targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this scaffold, from the synthesis of derivatives to their biological evaluation.
Chemical Synthesis: From Scaffold to Potent Inhibitor
The journey from the starting scaffold to a biologically active kinase inhibitor involves strategic chemical modifications. A common and effective approach is the derivatization of the 2-carboxylate group into an amide, which can introduce crucial interactions with the target kinase.
Protocol 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Derivatives
This protocol details a two-step process: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.
Step 1: Hydrolysis of this compound
This initial step converts the starting ethyl ester into the more reactive carboxylic acid, which is essential for the subsequent amide bond formation.[1]
Materials:
-
This compound
-
Ethanol (EtOH)
-
2 M Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Desiccator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol (10 mL per mmol of ester), add 2 M sodium hydroxide solution (1.3 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
Add water (10 mL) to the residue.
-
Adjust the pH of the solution to approximately 4.0 with acetic acid. This will cause the carboxylic acid product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry the solid in a desiccator to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Step 2: Amide Coupling with Anilines
This step involves the formation of an amide bond between the synthesized carboxylic acid and a selected aniline derivative. This is a critical step for introducing diversity and targeting specific kinase residues.
Materials:
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N,N-Dimethylformamide (DMF)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Stir plate and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere.
-
Add the substituted aniline (1.1 eq), followed by BOP reagent (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-N-(substituted phenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase(s). This section provides protocols for in vitro kinase assays and subsequent cell-based assays to assess the biological consequences of kinase inhibition.
Target Kinases and Signaling Pathways
Derivatives of the pyrrolopyridine scaffold have shown potent inhibitory activity against several key kinases involved in cancer and inflammatory diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).
VEGFR2 Signaling Pathway
VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: VEGFR2 Signaling Cascade.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overactivation is a common driver of various cancers.
Caption: EGFR Signaling Cascade.
CDK2 Signaling Pathway
CDK2, in complex with cyclin E or cyclin A, is a key regulator of the cell cycle, particularly the G1/S transition. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: CDK2/Cyclin E Cell Cycle Regulation.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, CDK2)
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the kinase buffer, the test compound dilutions, and the kinase-specific substrate.
-
Add the recombinant kinase to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.
| Compound ID | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-c]pyridine-A | VEGFR-2 | 85 |
| Pyrrolo[2,3-c]pyridine-B | EGFR | 120 |
| Pyrrolo[2,3-c]pyridine-C | CDK2 | 55 |
| Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative synthesized. |
Protocol 3: Cellular Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the kinase inhibitor induces apoptosis in cancer cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line (e.g., HCT-116, A549)
-
Cell culture medium and supplements
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the kinase inhibitor on the cell cycle distribution of cancer cells. PI stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a wide range of kinase targets. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of derivatives of this scaffold. Future work should focus on exploring a broader range of substitutions on the pyrrolopyridine core and the appended functionalities to generate a diverse chemical library. High-throughput screening of this library against a panel of kinases will be instrumental in identifying novel and potent inhibitors for further preclinical and clinical development.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. The introduction of an amino group at the C5 position is a critical step in the synthesis of numerous biologically active compounds. This application note provides a comprehensive guide to the Buchwald-Hartwig amination of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. We delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer a detailed, field-tested protocol, and discuss key considerations for reaction optimization, including the selection of catalysts, ligands, bases, and solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile transformation for the synthesis of complex nitrogen-containing molecules.
Introduction: The Significance of Buchwald-Hartwig Amination in Heterocyclic Chemistry
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates are nitrogen-containing heterocycles.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative method for the construction of C(sp²)–N bonds.[4][5] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited by substrate scope.[4][5]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core of our substrate, are key pharmacophores found in a multitude of therapeutic agents, including inhibitors of kinases and other enzymes.[6][7][8][9] Consequently, the development of robust and efficient methods for their functionalization is of paramount importance. The direct amination of halo-azaindoles via the Buchwald-Hartwig reaction provides a modular and efficient route to novel amine derivatives, enabling rapid exploration of the chemical space around this important scaffold.[10][11]
This guide focuses on the specific application of the Buchwald-Hartwig amination to this compound, a versatile building block for the synthesis of a variety of targeted therapies.
Mechanistic Overview: The Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through a series of well-defined steps involving a palladium catalyst.[4][12][13][14]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[12][13][14] This is often the rate-determining step of the reaction.[12][13]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][14]
An unproductive side reaction that can occur is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[4] The choice of ligand is critical in minimizing this side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Synthesizing Novel Derivatives from Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry and drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, combined with its bioisosteric relationship to indole, has established it as a core component in numerous biologically active molecules targeting a range of diseases, including cancer, inflammatory disorders, and viral infections.[1] Consequently, functionalized starting materials like Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-67-6) are invaluable intermediates, offering multiple vectors for chemical modification to fine-tune pharmacological properties such as potency, selectivity, and bioavailability.[1]
This guide provides detailed experimental protocols for the synthesis of diverse derivatives from this key starting material. We will explore four primary synthetic transformations:
-
Saponification of the C2-ethyl ester to the corresponding carboxylic acid, a crucial precursor for amide library synthesis.
-
N-Alkylation of the pyrrole nitrogen to introduce substituents that can modulate solubility and target engagement.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-chloro position for the formation of new carbon-carbon bonds.
-
Palladium-Catalyzed Buchwald-Hartwig Amination at the C5-chloro position for the synthesis of novel arylamine derivatives.
Each protocol is presented with an explanation of the underlying chemical principles, ensuring that researchers can not only replicate the methods but also adapt them to their specific research objectives.
Protocol 1: Saponification of the C2-Ethyl Ester
The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation, enabling subsequent amide bond coupling reactions, which are a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[2] The following protocol utilizes a simple base-mediated hydrolysis.
Causality and Experimental Rationale
Base-catalyzed hydrolysis (saponification) is an efficient method for converting esters to carboxylates. Sodium hydroxide (NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically performed in a protic solvent like ethanol, which ensures the solubility of both the substrate and the base. Heating to reflux accelerates the reaction rate. Subsequent acidification with a weak acid like acetic acid protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Experimental Workflow: Saponification
Caption: Workflow for the saponification of the starting ester.
Step-by-Step Protocol
-
To a stirred solution of this compound (1.0 eq) in ethanol (approx. 9 mL per mmol of substrate), add a 2 M aqueous solution of sodium hydroxide (1.3 eq).[3]
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water (approx. 7 mL per mmol of substrate) and stir until the solid is dissolved.
-
Adjust the pH of the solution to approximately 4.0 by the dropwise addition of acetic acid. A precipitate will form.[3]
-
Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry it in a desiccator to yield the target product, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[3]
| Parameter | Condition | Purpose |
| Base | 2M NaOH (aq) | Hydrolyzes the ethyl ester. |
| Solvent | Ethanol | Solubilizes the starting material. |
| Temperature | Reflux | Increases reaction rate. |
| Acidification | Acetic Acid (to pH 4) | Protonates the carboxylate to precipitate the product. |
| Typical Yield | >90% | High conversion is expected. |
Protocol 2: N-Alkylation of the Pyrrole Nitrogen
Modification at the N1 position of the pyrrole ring is a common strategy to block a hydrogen-bond donor site and introduce groups that can influence the molecule's pharmacokinetic properties. This protocol describes a general method for N-alkylation using a strong base and an alkyl halide.
Causality and Experimental Rationale
The N-H proton of the pyrrole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it quantitatively, forming a sodium salt. This resulting anion is a potent nucleophile that readily attacks electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide), via an SN2 reaction. The reaction is performed in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride and to effectively solvate the cation.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of the pyrrole ring.
Step-by-Step Protocol
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF in a flame-dried, nitrogen-purged flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Reagent/Condition | Purpose |
| Base | Sodium Hydride (NaH) | Deprotonates the pyrrole N-H. |
| Electrophile | Alkyl Halide (R-X) | Provides the alkyl group for substitution. |
| Solvent | Anhydrous DMF | Polar aprotic solvent; prevents quenching of NaH. |
| Temperature | 0 °C to RT | Controls the initial exothermic deprotonation. |
| Typical Yield | 70-95% | Varies with the reactivity of the alkyl halide. |
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[4] It enables the introduction of a wide array of aryl and heteroaryl substituents at the C5-position, making it a critical tool for library synthesis.
Causality and Experimental Rationale
The Suzuki reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of catalyst, ligand, base, and solvent is crucial for success. Catalysts like Pd(dppf)Cl₂ are often effective for coupling with heteroaryl chlorides.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[7]
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[7]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).[5]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Reagent/Condition | Purpose |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Catalyzes the C-C bond formation. |
| Boron Reagent | Ar-B(OH)₂ | Source of the new aryl/heteroaryl group. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water or DME | Solubilizes reagents and facilitates the catalytic cycle. |
| Typical Yield | 50-90% | Highly dependent on the coupling partners. |
Protocol 4: Buchwald-Hartwig Amination at the C5-Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8] This protocol allows for the coupling of various primary and secondary amines with the C5-chloro position of the scaffold.
Causality and Experimental Rationale
The mechanism of the Buchwald-Hartwig amination is analogous to the Suzuki coupling, involving an oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
-
Oxidative Addition: Pd(0) adds to the aryl chloride to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP) are known to accelerate the rate-limiting reductive elimination step and stabilize the catalyst.[8][9]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling.
Step-by-Step Protocol
-
To a glovebox or a flame-dried, inert-gas-purged flask, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., X-Phos, 0.08 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add the this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture to 100-110 °C for 4-24 hours, until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C-N coupled product.
| Parameter | Reagent/Condition | Purpose |
| Catalyst System | Pd₂(dba)₃ / X-Phos | Pd source and a bulky ligand to facilitate C-N reductive elimination. |
| Amine | R¹R²NH | Nucleophile for C-N bond formation. |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base to form the palladium amido complex. |
| Solvent | Anhydrous Toluene | Anhydrous, non-coordinating solvent. |
| Typical Yield | 60-95% | Dependent on the amine and specific ligand/catalyst choice. |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Pyrrolopyridine Derivatives
Introduction: The Therapeutic Promise of Pyrrolopyridine Derivatives in Oncology
Pyrrolopyridine derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to the purine ring of ATP.[1] This structural feature allows them to act as competitive inhibitors for a variety of protein kinases, many of which are implicated in the proliferation and survival of cancer cells.[1][2] The therapeutic potential of this scaffold is exemplified by vemurafenib, a pyrrolopyridine derivative approved for the treatment of melanoma.[1] Given the vast therapeutic landscape and the diverse mechanisms through which cancer cells proliferate and evade apoptosis, a robust and multi-faceted approach to evaluating the anticancer activity of novel pyrrolopyridine derivatives is paramount.
This guide provides a comprehensive overview of essential cell-based assays to characterize the anticancer profile of novel pyrrolopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation.
I. Foundational Assessment: Cytotoxicity and Cell Viability
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic or cytostatic effects on cancer cells.[3] These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, from which critical parameters like the half-maximal inhibitory concentration (IC50) are derived.[4][5]
A. The Rationale for a Multi-Assay Approach to Cytotoxicity
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. For a comprehensive assessment, it is advisable to employ at least two mechanistically different assays.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often proportional to the number of viable cells.[6] They rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[5][6]
-
Cell Membrane Integrity Assays (e.g., LDH Release): These assays quantify cell death by measuring the release of cytosolic enzymes, such as lactate dehydrogenase (LDH), from cells with compromised membrane integrity.[4]
-
Total Biomass Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric assay that measures total protein content, providing an estimation of cell number.[4]
B. Experimental Workflow: Cytotoxicity Screening
Caption: A generalized workflow for cytotoxicity screening of pyrrolopyridine derivatives.
C. Protocol: MTT Assay for Cell Viability
This protocol is a widely used method for assessing cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[8][9]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Pyrrolopyridine derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[7]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]
D. Data Presentation: IC50 Values of Pyrrolopyridine Derivatives
| Compound | Cell Line | IC50 (µM) after 48h |
| Pyrrolopyridine-A | MCF-7 | 5.2 ± 0.8 |
| Pyrrolopyridine-A | HCT116 | 2.1 ± 0.4 |
| Pyrrolopyridine-B | MCF-7 | 12.8 ± 1.5 |
| Pyrrolopyridine-B | HCT116 | 8.9 ± 1.1 |
| Doxorubicin | MCF-7 | 0.5 ± 0.1 |
| Doxorubicin | HCT116 | 0.2 ± 0.05 |
This table presents hypothetical data for illustrative purposes.
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once a compound demonstrates cytotoxic activity, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10]
A. Hallmarks of Apoptosis and Corresponding Assays
Apoptosis is characterized by a series of morphological and biochemical changes, each of which can be detected by specific assays.[10]
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. This can be detected using Annexin V, a protein with high affinity for PS, often in combination with a viability dye like propidium iodide (PI) or 7-AAD.[11][12]
-
Caspase Activation: Caspases are a family of proteases that are central to the apoptotic process. Their activation can be measured using fluorogenic substrates or antibodies specific to the cleaved, active forms of caspases.
-
DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by analyzing DNA content via flow cytometry, where apoptotic cells appear as a "sub-G1" peak.[13]
B. Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for assessing apoptosis using Annexin V and PI staining followed by flow cytometry.
C. Protocol: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cells treated with pyrrolopyridine derivative.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells with the pyrrolopyridine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).[14]
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA. Centrifuge the cell suspension and discard the supernatant.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11]
D. Data Presentation: Quantification of Apoptosis
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Pyrrolopyridine-A (2 µM) | 45.8 ± 3.5 | 30.1 ± 2.8 | 24.1 ± 2.2 |
| Staurosporine (1 µM) | 15.6 ± 1.8 | 55.3 ± 4.1 | 29.1 ± 3.0 |
This table presents hypothetical data for illustrative purposes.
III. Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15]
A. Rationale for Cell Cycle Analysis
Flow cytometric analysis of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][15] Treatment with a pyrrolopyridine derivative may cause an accumulation of cells in a specific phase, indicating a potential mechanism of action.
B. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stoichiometrically stain DNA, allowing for cell cycle analysis by flow cytometry.[13][16]
Materials:
-
Cells treated with pyrrolopyridine derivative.
-
Ice-cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).[16]
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[7][16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7][16]
-
Flow Cytometry: Analyze the samples using a flow cytometer to measure the DNA content.[16]
C. Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 4.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| Pyrrolopyridine-A (2 µM) | 20.3 ± 2.1 | 15.8 ± 1.9 | 63.9 ± 5.3 |
| Nocodazole (100 nM) | 10.1 ± 1.5 | 8.5 ± 1.2 | 81.4 ± 6.7 |
This table presents hypothetical data for illustrative purposes, suggesting a G2/M arrest.
IV. Assessing Impact on Cancer Cell Metastasis: Migration and Invasion Assays
Metastasis is a major cause of cancer-related mortality. Therefore, evaluating the effect of pyrrolopyridine derivatives on cancer cell migration and invasion is crucial.
A. Rationale for Migration and Invasion Assays
-
Migration (Chemotaxis): This is the directional movement of cells in response to a chemical gradient.[17] The Boyden chamber or transwell assay is a common method to assess this.
-
Invasion: This is the migration of cells through an extracellular matrix (ECM), a key step in metastasis.[17] The transwell assay can be adapted for invasion by coating the membrane with an ECM component like Matrigel.[18]
B. Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the transwell cell invasion assay.
C. Protocol: Transwell Invasion Assay
This protocol quantifies the invasive potential of cancer cells.[19]
Materials:
-
Transwell inserts (8 µm pore size).
-
Matrigel.
-
Serum-free and serum-containing culture medium.
-
Cotton swabs.
-
Crystal violet staining solution.
-
Microscope.
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and incubate at 37°C for 2-4 hours to allow for gelling.
-
Cell Preparation: Serum-starve the cancer cells for 24 hours prior to the assay.[19]
-
Seeding: Resuspend the cells in serum-free medium containing the pyrrolopyridine derivative or vehicle control. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[19]
-
Analysis: Count the number of stained cells in several random fields under a microscope.
V. Probing Molecular Mechanisms: Western Blot Analysis of Signaling Pathways
To understand the molecular basis of the observed anticancer effects, it is essential to investigate the modulation of key signaling pathways. Pyrrolopyridine derivatives, as kinase inhibitors, are likely to affect pathways crucial for cancer cell survival and proliferation.[1]
A. Rationale for Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21] It can be used to assess changes in the expression levels of total proteins and the phosphorylation status of signaling proteins, which often reflects their activity.[20][22]
B. Key Signaling Pathways to Investigate
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.[23]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Apoptosis-Related Proteins: This includes members of the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., cleaved caspase-3, cleaved PARP).[24]
C. Protocol: Western Blot Analysis
This protocol outlines the general steps for Western blotting.[22][25]
Materials:
-
Cell lysates from treated and untreated cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary and secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
VI. Conclusion and Future Directions
The suite of cell-based assays described in this guide provides a robust framework for the preclinical evaluation of pyrrolopyridine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, mechanism of cell death, effects on the cell cycle, and impact on metastatic potential, researchers can build a comprehensive profile of a compound's activity. Further mechanistic insights gained from Western blot analysis can help identify the molecular targets and signaling pathways affected by these compounds, paving the way for lead optimization and further development. It is crucial to validate these in vitro findings in more complex models, such as 3D cell cultures and in vivo animal models, to better predict clinical efficacy.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Induction of apoptosis in cells | Abcam [abcam.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. medium.com [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
in vitro kinase inhibition assay protocol for novel compounds
<
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein.[1][2] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, metabolism, and apoptosis.[1] Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3][4]
The development of small molecule kinase inhibitors has revolutionized targeted therapy.[3] To identify and characterize these inhibitors, a robust and reliable in vitro kinase assay is indispensable.[3][5] This application note provides a comprehensive guide to designing, executing, and interpreting in vitro kinase inhibition assays for novel compounds. We will delve into the core principles, explore various detection formats, provide a detailed step-by-step protocol, and offer insights into data analysis and troubleshooting.
The Biochemical Principle: Measuring the Interruption of Phosphorylation
At its core, an in vitro kinase assay measures the enzymatic activity of a purified kinase. The fundamental reaction involves the kinase, a specific substrate (which can be a protein or a peptide), and the co-factor ATP.[1] The kinase transfers the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and adenosine diphosphate (ADP).[1][6]
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
A novel compound's inhibitory potential is quantified by its ability to decrease the rate of this reaction. This is typically achieved by measuring either the depletion of ATP or the formation of one of the products (phosphorylated substrate or ADP).[7] Modern assays have largely moved away from hazardous radioactive methods (which track the transfer of ³²P from ATP) toward safer and more high-throughput-friendly technologies based on luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET).[1][7][8][9]
Assay Formats & Detection Technologies: A Comparative Overview
The choice of assay format is a critical decision driven by factors such as the specific kinase, available instrumentation, throughput requirements, and cost.[4] Here, we discuss three prevalent, non-radioactive, homogeneous ("mix-and-read") assay formats.
Luminescence-Based Assays (e.g., ADP-Glo™)
Luminescence assays are highly sensitive and have a large dynamic range, making them suitable for a wide variety of kinases, including those with low activity.[10] The Promega ADP-Glo™ assay is a widely used example that quantifies kinase activity by measuring the amount of ADP produced.[6][10]
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete any remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[6][11] An inhibitor will therefore cause a decrease in the luminescent signal.[1]
-
Advantages: High sensitivity (detects down to 0.2 pmol of ADP), broad ATP tolerance (up to 1 mM), and a stable signal (over 3 hours), making it ideal for high-throughput screening (HTS).[10][11]
Fluorescence Polarization (FP) Assays
FP is a powerful technique for monitoring binding events in solution and has been widely adapted for HTS and drug discovery.[12][13][14]
-
Principle: This method relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[13][15] In a competitive immunoassay format, such as the Transcreener® ADP² assay, the tracer is a fluorescently labeled ADP molecule that is bound to an anti-ADP antibody. This large complex rotates slowly in solution, emitting highly polarized light. When ADP is produced by the kinase reaction, it competes with the tracer for binding to the antibody. The displaced, smaller tracer rotates more rapidly, leading to a decrease in fluorescence polarization.[7][15] An inhibitor prevents ADP formation, thus keeping the FP signal high.
-
Advantages: Homogeneous "mix-and-read" format, robust, and suitable for HTS automation.[12][15] It directly measures binding events, making it a valuable tool for mechanistic studies.[15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., Z'-LYTE™, LanthaScreen™)
TR-FRET assays offer a robust ratiometric measurement that minimizes interference from assay components and instrumentation.[16]
-
Principle (Z'-LYTE™): This platform uses a FRET-based peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In its intact state, excitation of the donor results in FRET to the acceptor. After the kinase reaction, a site-specific protease is added that can only cleave the non-phosphorylated substrate. Cleavage separates the donor and acceptor, disrupting FRET. Therefore, kinase activity (phosphorylation) protects the substrate from cleavage, maintaining a high FRET signal. A kinase inhibitor prevents phosphorylation, making the substrate susceptible to cleavage and resulting in a loss of FRET.[16]
-
Principle (LanthaScreen™): This is a competitive immunoassay format. Kinase-mediated phosphorylation of a fluorescein-labeled substrate allows it to be bound by a terbium-labeled phospho-specific antibody. The proximity of terbium (donor) and fluorescein (acceptor) results in a high TR-FRET signal. An inhibitor reduces substrate phosphorylation, preventing antibody binding and leading to a low TR-FRET signal.[17]
-
Advantages: Ratiometric detection reduces well-to-well variability and is less prone to compound interference, leading to high data quality (high Z' values).[16]
Causality Behind Experimental Choices: The "Why" of the Protocol
A robust assay is a self-validating system. Every component and parameter is chosen to ensure the results are accurate and reproducible.
The Critical Role of ATP Concentration
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[18] This makes the ATP concentration a critical parameter that directly influences the apparent potency (IC₅₀) of a compound.[18][19][20]
-
The Cheng-Prusoff Relationship: The relationship between the measured IC₅₀, the true inhibitor affinity (Ki), and the ATP concentration is described by the Cheng-Prusoff equation: IC₅₀ = Ki * (1 + [ATP] / Kₘ) .[19][21]
-
Why Assay at Kₘ(ATP)? The Michaelis constant (Kₘ) for ATP is the concentration at which the kinase reaction proceeds at half its maximum velocity; it's an inverse measure of the enzyme's affinity for ATP.[18] Performing the assay with the ATP concentration set equal to its Kₘ value is a widely accepted standard.[19][20][22] Under these conditions, the Cheng-Prusoff equation simplifies to IC₅₀ = 2 * Ki.[19][21][22] This allows the IC₅₀ value to serve as a direct and comparable measure of the inhibitor's binding affinity across different kinases, each with its own unique Kₘ for ATP.[22]
-
Physiological Relevance: While assaying at Kₘ is standard for inhibitor ranking, it's important to remember that intracellular ATP concentrations are much higher (1-10 mM).[18][19][21] A potent inhibitor at Kₘ(ATP) may appear much weaker in a cellular context.[20][23] Therefore, testing at physiological ATP concentrations can provide a better prediction of cellular efficacy.[4][18]
Enzyme and Substrate Concentrations
The concentrations of the kinase and its substrate must be optimized to ensure the reaction remains in the linear range.
-
Linear Range: The reaction rate should be linear with respect to both time and enzyme concentration. This is typically achieved by ensuring that substrate consumption is minimal (ideally ≤10-20%) during the course of the assay.[22][24] High substrate conversion can lead to an overestimation of the true IC₅₀ value.[22]
-
Substrate Kₘ: Similar to ATP, the substrate concentration is often set at or near its Kₘ value to ensure assay sensitivity.
Experimental Protocol: A Universal Step-by-Step Guide
This protocol provides a generalized workflow for determining the IC₅₀ value of a novel compound using a 384-well plate format, adaptable to most luminescence or fluorescence-based assays. The example uses the ADP-Glo™ format.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase enzyme.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, high purity.
-
Test Compound: Novel inhibitor dissolved in 100% DMSO.
-
Kinase Buffer: Typically contains a buffer (e.g., 50 mM HEPES pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), a detergent to prevent aggregation (e.g., 0.01% Brij-35), and an agent to reduce non-specific binding (e.g., 0.1 mg/ml BSA).[25][26][27]
-
Detection Reagents: Specific to the chosen assay format (e.g., ADP-Glo™ Reagent & Kinase Detection Reagent).[27][28]
-
Plates: Low-volume, 384-well solid white plates (for luminescence) or black plates (for fluorescence).[25]
-
Control Inhibitor: A known inhibitor for the target kinase (positive control).
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Step-by-Step Protocol
This protocol is for a final assay volume of 15 µL.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start from a high concentration (e.g., 10 mM).
-
This creates a concentration range to define a full dose-response curve.
-
-
Assay Plate Preparation (5 µL/well):
-
Transfer 1 µL of each compound dilution (and DMSO for controls) into the wells of a 384-well plate.[28]
-
Controls:
-
0% Inhibition (High Signal): Wells containing only DMSO. This represents uninhibited kinase activity.
-
100% Inhibition (Low Signal): Wells containing a known potent inhibitor (positive control) or wells with no kinase ("background").
-
-
-
Kinase Reaction (5 µL/well):
-
Prepare a 2X kinase solution in 1X kinase buffer.
-
Add 5 µL of the 2X kinase solution to each well.
-
Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase before initiating the reaction.
-
-
Reaction Initiation (5 µL/well):
-
Prepare a 3X ATP/Substrate mixture in 1X kinase buffer. The ATP concentration should be 3X the desired final Kₘ concentration.
-
Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to all wells.[28]
-
Mix the plate gently on a plate shaker.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.[28] The time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (ADP-Glo™ Example):
-
Data Acquisition:
-
Measure the luminescence using a compatible plate reader.[28]
-
Plate Layout Example
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | 0% Ctrl | 100% Ctrl |
| B | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Dil 5 | Dil 6 | Dil 7 | Dil 8 | Dil 9 | Dil 10 | (DMSO) | (No Kinase) |
| C | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | 0% Ctrl | 100% Ctrl |
| D | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Dil 5 | Dil 6 | Dil 7 | Dil 8 | Dil 9 | Dil 10 | (DMSO) | (No Kinase) |
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data (e.g., luminescence units) is first normalized to percent inhibition using the high (0% inhibition) and low (100% inhibition) controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[29] It is the most common measure of an inhibitor's potency.
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.
-
The IC₅₀ is the value on the x-axis that corresponds to the 50% inhibition point on the y-axis.[28][29]
Caption: Relationship between inhibitor concentration and assay signal.
Sample Data and IC₅₀ Curve
| [Inhibitor] (nM) | Log [Inhibitor] | Avg. Luminescence | % Inhibition |
| 10000 | 4.00 | 15,120 | 98.5 |
| 3333 | 3.52 | 16,980 | 96.2 |
| 1111 | 3.05 | 29,450 | 80.8 |
| 370 | 2.57 | 88,760 | 8.8 |
| 123 | 2.09 | 95,110 | 1.2 |
| 41 | 1.61 | 96,500 | -0.6 |
| 13.7 | 1.14 | 97,100 | -1.3 |
| 4.6 | 0.66 | 96,800 | -0.9 |
| 1.5 | 0.18 | 96,950 | -1.1 |
| 0.5 | -0.30 | 96,400 | -0.5 |
| 0 (High Ctrl) | N/A | 96,230 | 0.0 |
| No Kinase (Low Ctrl) | N/A | 14,050 | 100.0 |
Data fitted to a 4PL curve would yield an IC₅₀ value.
Assay Validation and Quality Control: Trusting Your Data
For any screening assay, especially in HTS, it is crucial to assess its quality and reliability. The Z'-factor is a statistical parameter used for this purpose.[30][31]
-
Definition: The Z'-factor measures the statistical separation between the high (0% inhibition) and low (100% inhibition) control signals.[30][31] It takes into account both the dynamic range of the assay and the data variation.
-
Calculation: Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl| Where SD is the standard deviation.[32][33]
-
Interpretation: [33]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal or "doable" assay.
-
Z' < 0: The assay is not suitable for screening as the control signals overlap.
-
An assay should consistently yield a Z'-factor > 0.5 to be considered robust and reliable.[24]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or Low Inhibition | Compound Insolubility: Compound precipitating in aqueous buffer.[20][34] | Visually inspect wells. Ensure final DMSO concentration is low and consistent (typically <1%).[34] |
| High ATP Concentration: Assay is insensitive to ATP-competitive inhibitors.[20][34] | Re-run the assay at the ATP Kₘ concentration for the kinase.[20][34] | |
| Inactive Kinase Enzyme: Enzyme has lost activity due to improper storage or handling. | Test enzyme activity with a known positive control inhibitor.[20] Use fresh enzyme aliquots. | |
| High Variability | Pipetting Errors: Inaccurate pipetting, especially of small volumes.[20][35] | Use calibrated pipettes. Prepare a master mix for reagents whenever possible to minimize well-to-well additions.[35] |
| Inconsistent Incubation: Variation in timing or temperature.[34] | Use a timer and ensure consistent incubation temperatures for all plates. | |
| Reagent Degradation: Reagents (especially ATP and substrate) are unstable. | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles.[34][35] | |
| Poor Z'-Factor (<0.5) | Small Dynamic Range: Low signal-to-background ratio. | Optimize enzyme/substrate concentrations or incubation time to increase the signal of the high control. |
| High Data Variation: Inconsistent results in control wells. | Address sources of variability as listed above (pipetting, reagent stability, etc.). | |
| Biochemical vs. Cellular Discrepancy | Poor Cell Permeability: Compound cannot reach the intracellular target.[23] | Perform cell permeability assays (e.g., PAMPA). |
| High Cellular ATP: Intracellular ATP (~mM) outcompetes the inhibitor.[20][23] | This is expected for ATP-competitive inhibitors. The cellular IC₅₀ will be higher than the biochemical IC₅₀. | |
| Off-Target Effects/Metabolism: Compound is metabolized or binds to other proteins.[20] | Perform kinome-wide selectivity profiling and cellular target engagement assays.[3][23] |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benthamscience.com [benthamscience.com]
- 9. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 10. ADP-Glo™ Kinase Assay [promega.sg]
- 11. eastport.cz [eastport.cz]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. benchchem.com [benchchem.com]
- 21. kinaselogistics.com [kinaselogistics.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. benchchem.com [benchchem.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. courses.edx.org [courses.edx.org]
- 30. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 31. punnettsquare.org [punnettsquare.org]
- 32. academic.oup.com [academic.oup.com]
- 33. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 34. benchchem.com [benchchem.com]
- 35. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: Tapping the Potential of the Azaindole Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1] The pyrrolo[2,3-c]pyridine, or 6-azaindole, core represents a promising starting point for such endeavors. This heterocyclic system is a key pharmacophore in a variety of biologically active compounds, and its derivatives have demonstrated a range of therapeutic activities, including antibacterial effects. Notably, certain azaindole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][3][4] This established mechanism of action provides a solid rationale for the development of new antimicrobial agents based on this scaffold.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a versatile starting material for the synthesis and evaluation of a novel library of potential antimicrobial agents. We will detail the synthetic derivatization, antimicrobial screening, and initial cytotoxicity assessment, providing both the "how" and the "why" behind each protocol. Our objective is to furnish a robust framework for a preclinical drug discovery campaign aimed at identifying lead compounds with potent and selective antimicrobial activity.
Strategic Approach: From Scaffold to Lead Compound
Our strategy is centered on the chemical modification of the ethyl ester functional group of the starting material to generate a diverse library of amide derivatives. This approach is based on the well-established principle that variations in the side chains of a core scaffold can significantly modulate biological activity, solubility, and pharmacokinetic properties. The workflow is designed to be systematic, enabling a clear structure-activity relationship (SAR) to be established.
Logical Workflow for Antimicrobial Agent Development
Caption: A stepwise workflow for the development of antimicrobial agents.
Part 1: Synthesis of a Diverse Amide Library
The ethyl ester of our starting material provides a convenient handle for derivatization through aminolysis. By reacting the ester with a variety of primary and secondary amines, a library of corresponding amides can be generated. The rationale behind selecting a diverse set of amines is to explore a wide range of chemical space, incorporating different steric and electronic properties into the final molecules. This diversity is key to identifying structural features that enhance antimicrobial activity.
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
This protocol details the direct aminolysis of the ethyl ester to form the desired amide derivatives. This method is often effective, particularly with less volatile amines and when heating is applied.[5][6]
Materials:
-
This compound
-
A diverse panel of primary and secondary amines (e.g., benzylamine, piperidine, morpholine, various substituted anilines)
-
Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide - DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol.
-
Amine Addition: To the stirred solution, add the desired amine (1.5-2 equivalents). The use of a slight excess of the amine can help drive the reaction to completion.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the amine (typically 4-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Synthesis Workflow
Caption: General reaction scheme for the synthesis of amide derivatives.
Part 2: Antimicrobial Efficacy and Selectivity Profiling
With a library of novel compounds in hand, the next critical step is to assess their biological activity. This involves a two-pronged approach: determining their efficacy against a panel of clinically relevant bacteria and evaluating their toxicity towards mammalian cells to establish a preliminary therapeutic window.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1]
Materials:
-
Synthesized amide derivatives
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of each test compound and the control antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh agar plate culture, inoculate a single colony of the test bacterium into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation: Hypothetical MIC Values
| Compound ID | Structure (R-group on amide) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Ester | -OCH₂CH₃ | >128 | >128 |
| Derivative 1 | -Benzyl | 32 | 64 |
| Derivative 2 | -4-Chlorobenzyl | 8 | 32 |
| Derivative 3 | -Piperidin-1-yl | 16 | >128 |
| Derivative 4 | -Morpholin-4-yl | 64 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
It is crucial to ensure that the antimicrobial activity of the compounds is not due to general cytotoxicity. The MTT assay is a colorimetric method for assessing cell viability.[7][8] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[8]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting the percentage of viability against the compound concentration.
Data Presentation: Hypothetical Cytotoxicity and Selectivity Index
| Compound ID | CC₅₀ on HEK293 (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC for S. aureus) |
| Derivative 2 | >100 | >12.5 |
| Doxorubicin | 0.5 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is a critical aspect of its development. Based on existing literature for the azaindole scaffold, a likely mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][4] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.
Hypothesized Mechanism of Action
Caption: Inhibition of DNA gyrase and topoisomerase IV by azaindole derivatives.
Further experimental validation of this hypothesized mechanism can be achieved through in vitro enzyme inhibition assays using purified DNA gyrase and topoisomerase IV.
Conclusion and Future Directions
The protocols and application notes presented herein provide a comprehensive framework for the initiation of a drug discovery program centered on this compound. By systematically synthesizing a library of amide derivatives and evaluating their antimicrobial efficacy and cytotoxicity, researchers can identify promising lead compounds. The structure-activity relationships derived from this initial screening will be invaluable for guiding further optimization of potency and selectivity. Future work should focus on expanding the diversity of the chemical library, conducting mechanism of action studies on the most promising candidates, and evaluating their efficacy in more complex models of infection. The azaindole scaffold holds significant promise, and a structured approach as outlined in this guide will be instrumental in unlocking its full potential in the fight against antimicrobial resistance.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel azaindole class of antibacterial agents targeting the ATPase domains of DNA gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among these, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a "privileged structure." Its isosteric relationship with indole allows it to mimic the binding of this crucial biological motif, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and for establishing additional hydrogen bond interactions with protein targets[1][2]. Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a highly versatile and strategically functionalized derivative of this core, positioning it as a key building block in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases[3][4][5].
This comprehensive guide delineates the critical applications of this compound in medicinal chemistry. We will provide detailed, field-proven protocols for its synthesis and subsequent elaboration into advanced intermediates, alongside a discussion of the strategic considerations that underpin its use in the development of potent and selective kinase inhibitors.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a synthetic intermediate is underscored by its distinct chemical features, which offer medicinal chemists a versatile toolkit for molecular elaboration.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Provides a solid foundation for further functionalization. |
| Molecular Weight | 224.64 g/mol | A moderate molecular weight allows for significant additions without violating Lipinski's Rule of Five. |
| 5-Chloro Substituent | - | Serves as a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and amino groups to explore the chemical space. |
| 2-Carboxylate Ester | - | Can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. |
| Pyrrole NH | - | Offers a site for N-alkylation or N-arylation to further modulate the compound's properties and interactions with biological targets. |
Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of this compound and its primary activated intermediate, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Protocol 1: Synthesis of this compound
This protocol outlines a common and effective method for the synthesis of the title compound via a reductive cyclization strategy.
Workflow for the Synthesis of this compound
Caption: Reductive cyclization approach to the 6-azaindole core.
Materials:
-
Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate
-
Iron powder (Fe)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Dicalite® (diatomaceous earth)
-
Deionized water
Procedure:
-
To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (10.0 mmol, 1.0 eq) in a mixture of THF (80 mL) and EtOH (30 mL), add a saturated aqueous solution of ammonium chloride (50 mL).
-
With vigorous stirring at room temperature, add iron powder (4.9 eq) portion-wise.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter through a pad of Dicalite®.
-
Wash the filter cake with a warm 1:1 mixture of THF/ethanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add 100 mL of deionized water and heat the suspension to reflux with stirring.
-
Filter the resulting precipitate while hot and wash the collected solid twice with warm water.
-
Dry the solid in vacuo to yield this compound as a solid. The expected yield is approximately 84%[1].
Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 225.
Protocol 2: Hydrolysis to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
The carboxylic acid is a pivotal intermediate for amide coupling reactions, a common strategy in the synthesis of kinase inhibitors.
Workflow for the Hydrolysis Reaction
Caption: Saponification of the ester to the carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Acetic acid
Procedure:
-
To a stirred solution of this compound (1.3 mmol, 1.0 eq) in ethanol (12 mL), add 2 M aqueous sodium hydroxide solution (1.7 mmol, 1.3 eq).
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent by evaporation under reduced pressure.
-
Add deionized water (10 mL) to the residue and adjust the pH to approximately 4.0 with acetic acid.
-
A precipitate will form. Collect the solid by filtration.
-
Dry the resulting solid in a desiccator to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid[6][7].
Self-Validation: The product can be characterized by ¹H NMR and its melting point. The disappearance of the ethyl ester signals in the ¹H NMR spectrum is a key indicator of a successful reaction. The molecular weight of the product is 196.59 g/mol [6][7][8].
Application in the Synthesis of Kinase Inhibitors: A Representative Workflow
The 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a prime starting point for the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAKs) and BRAF kinase, which are implicated in inflammatory diseases and cancers, respectively[5][9][10]. The following protocol illustrates a representative synthetic route to a hypothetical kinase inhibitor, demonstrating the strategic use of the functional handles on the core scaffold.
Hypothetical Kinase Inhibitor Synthesis Pathway
Caption: A generalized synthetic strategy for kinase inhibitors.
Protocol 3: Amide Coupling of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
This protocol demonstrates the formation of an amide bond, a critical linkage in many kinase inhibitors.
Materials:
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
-
A desired amine (e.g., a substituted aniline or a cyclic amine)
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL), add the desired amine (1.1 mmol, 1.1 eq), the peptide coupling reagent (1.2 mmol, 1.2 eq), and the non-nucleophilic base (3.0 mmol, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 4: Suzuki Cross-Coupling at the C5-Position
This protocol illustrates the introduction of an aryl or heteroaryl moiety at the 5-position, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor design.
Materials:
-
The amide product from Protocol 3
-
A desired boronic acid or boronate ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A suitable solvent system (e.g., dioxane/water or DME)
Procedure:
-
In a reaction vessel, combine the amide product from Protocol 3 (1.0 mmol, 1.0 eq), the boronic acid or boronate ester (1.5 mmol, 1.5 eq), the palladium catalyst (0.05 mmol, 5 mol%), and the base (3.0 mmol, 3.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system and heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor analog.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the efficient construction of complex, biologically active molecules. The protocols and strategies outlined herein demonstrate its pivotal role as a key building block, particularly in the synthesis of kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically designed intermediates like this compound will undoubtedly grow, solidifying its place in the arsenal of tools for modern drug discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 7. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. WO2021116050A1 - New braf inhibitors as paradox breakers - Google Patents [patents.google.com]
- 9. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of Substituted Pyrrolopyridines for High-Throughput Screening: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolopyridine Scaffold in Modern Drug Discovery
The pyrrolopyridine, or azaindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural resemblance to purines allows it to effectively interact with a wide range of biological targets, most notably protein kinases, making it a cornerstone in the development of novel therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders. The ability to rapidly generate large, diverse libraries of substituted pyrrolopyridines is therefore a critical enabler for high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds.
This guide provides a detailed overview of the strategic considerations and practical protocols for the synthesis of substituted pyrrolopyridine libraries tailored for HTS. We will delve into the rationale behind the selection of synthetic routes, with a focus on methodologies amenable to parallel and automated synthesis. Furthermore, we will outline robust protocols for the purification and quality control of compound libraries, ensuring the integrity of downstream screening data.
Strategic Approaches to Pyrrolopyridine Library Synthesis for HTS
The successful generation of a pyrrolopyridine library for HTS hinges on the selection of a synthetic strategy that is not only efficient and high-yielding but also compatible with the generation of molecular diversity. Two key strategies that fulfill these criteria are Multicomponent Reactions (MCRs) and Parallel Synthesis leveraging robust cross-coupling methodologies.
The Power of Multicomponent Reactions (MCRs) for Diversity Generation
MCRs are one-pot reactions in which three or more starting materials react to form a product that incorporates substantial parts of all the initial reactants.[1][2] This inherent convergency makes MCRs exceptionally well-suited for building molecular complexity and diversity in a single, efficient step, a significant advantage for library synthesis. For the construction of the pyrrolopyridine core, several MCRs have been successfully employed.
A notable example involves a two-step process initiated by a multicomponent reaction to form a key intermediate, followed by a cyclization step to yield the polycyclic pyrrolopyridine.[3] This approach allows for the rapid assembly of complex scaffolds from simple, readily available starting materials.
Diagram 1: General Workflow for MCR-based Pyrrolopyridine Library Synthesis
References
- 1. Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Compound 1 ), a key intermediate in pharmaceutical research. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for optimizing reaction conditions and troubleshooting common issues.
Overview of the Synthesis
The target molecule, a 6-azaindole derivative, is most commonly synthesized via a reductive cyclization of a highly functionalized nitropyridine precursor. The primary route involves the synthesis of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate, followed by a reduction of the nitro group which triggers an intramolecular cyclization to form the pyrrole ring. This process, while effective, is sensitive to several parameters that can impact yield and purity.
This guide will focus on the critical reductive cyclization step, providing insights into common pitfalls and strategies for success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed and scalable route is the reductive cyclization of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate. This is typically achieved using a reducing agent like iron powder in the presence of a proton source, such as acetic acid or an ammonium chloride solution.[1][2] This method is generally preferred over classical indole syntheses like the Bischler-Mohlau, which can require harsh conditions and may result in lower yields for this specific substrate class.[3][4]
Q2: Why is iron powder often used as the reducing agent?
A2: Iron is a cost-effective, efficient, and relatively mild reducing agent for nitro groups, especially in the synthesis of heterocyclic compounds. In an acidic or neutral aqueous medium, it selectively reduces the nitro group to an amine. This newly formed amine is positioned to readily attack the adjacent ketone, initiating the cyclization to form the pyrrole ring. Its heterogeneous nature also simplifies workup, as excess iron can be removed by filtration.
Q3: Can other reducing agents be used?
A3: Yes, other reducing systems like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (e.g., H₂ with Pd/C) can also be effective for nitro group reduction. However, iron is often optimal due to its cost, selectivity, and operational simplicity. Catalytic hydrogenation may sometimes lead to dehalogenation (removal of the chloro-substituent) as an undesired side reaction.
Q4: How critical is the pH during the reaction and workup?
A4: The pH is extremely critical. The reduction of the nitro group is typically performed under acidic to neutral conditions to facilitate the reaction and keep the resulting amine protonated and soluble. During the workup, adjusting the pH is crucial for product isolation. The final product is often precipitated by neutralizing the solution or adjusting it to a slightly acidic pH (around 4-5), which minimizes its solubility in the aqueous phase.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but I've isolated very little or no desired product. What went wrong?
This is a common issue that can stem from several factors. The following decision tree can help diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Solutions:
-
Cause 1: Inactive Iron Powder.
-
Explanation: The reaction relies on the surface activity of the iron powder. Old or oxidized (rusty) iron will have significantly reduced activity.
-
Solution: Use fresh, fine-grade iron powder. As a pre-activation step, you can briefly wash the iron powder with dilute HCl, followed by water, ethanol, and ether washes, then dry it under vacuum before use. This removes the passivating oxide layer.
-
-
Cause 2: Insufficient Stirring.
-
Explanation: This is a heterogeneous reaction mixture (solid iron in a liquid phase). Vigorous stirring is essential to ensure maximum contact between the iron surface and the dissolved starting material.
-
Solution: Use a mechanical stirrer instead of a magnetic stir bar, especially for reactions larger than 100 mL. Ensure a strong vortex is visible throughout the reaction.
-
-
Cause 3: Incorrect Workup pH.
-
Explanation: The product has amphoteric properties but is least soluble at a specific pH. If the pH is too low (highly acidic) or too high (basic), the product may remain dissolved in the aqueous phase as a salt.
-
Solution: Carefully adjust the pH of the post-reaction mixture. One reported method specifies adjusting to pH 4.0 with acetic acid to induce precipitation.[5] Use a calibrated pH meter and add the acid/base dropwise with vigorous stirring.
-
-
Cause 4: Incomplete Reaction.
-
Explanation: The reduction and cyclization may require more time or higher temperatures than anticipated, especially on a larger scale.
-
Solution: Monitor the reaction using TLC or LC-MS. If starting material is still present after the initially planned time, prolong the reflux. Ensure the internal temperature of the reaction reaches the boiling point of the solvent mixture.
-
Problem: Product is Impure (Dark Color, Multiple Spots on TLC)
Q: I isolated a product, but it's a dark, oily solid and shows multiple spots on my TLC plate. How can I improve its purity?
Detailed Solutions:
-
Cause 1: Formation of Iron Complexes.
-
Explanation: Residual iron salts and colloidal iron can contaminate the product, often imparting a dark brown or black color.
-
Solution: After the reaction, filter the hot mixture through a pad of Celite® or diatomaceous earth.[1] This is crucial for removing fine iron particles and salts. Washing the filter cake thoroughly with a hot solvent mixture (e.g., THF/ethanol) is necessary to recover all the product.
-
-
Cause 2: Incomplete Reduction or Side Products.
-
Explanation: Incomplete reduction can leave nitroso or hydroxylamine intermediates, which are often colored and unstable. Over-reduction or harsh conditions can lead to dehalogenation or polymerization.
-
Solution: Ensure a sufficient excess of the reducing agent is used (e.g., 4-5 equivalents of iron).[1] Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
-
Cause 3: Ineffective Purification.
-
Explanation: Simple precipitation may not be sufficient to remove all impurities.
-
Solution:
-
Recrystallization: If you have a solid product, attempt recrystallization from a suitable solvent system. Ethyl acetate, ethanol, or mixtures with hexanes are good starting points.
-
Silica Gel Plug: If the product is still colored after precipitation, dissolve the crude material in a suitable solvent (e.g., DCM/Methanol 1:1) and filter it through a short plug of silica gel. This can effectively remove baseline and highly polar impurities.[1]
-
Column Chromatography: For highest purity, column chromatography is recommended. Use a gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity.
-
-
Optimized Experimental Protocol
This protocol is a synthesis of procedures reported in the literature.[1]
Caption: Step-by-step synthesis workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) (approx. 3:1 ratio, ~30 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 20 mL per gram of starting material).
-
Iron Addition: At room temperature, add fine iron powder (4.9 eq) portionwise over 15-20 minutes. The addition can be exothermic.
-
Reductive Cyclization: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. Monitor the disappearance of the starting material by TLC (typically 2-3 hours).
-
Workup - Filtration: Once the reaction is complete, cool the mixture slightly (to ~60°C) and filter it through a pad of Celite®. Wash the filter cake thoroughly with a hot 1:1 mixture of THF/EtOH to ensure all product is recovered.
-
Workup - Isolation: Combine the filtrates and evaporate the organic solvents under reduced pressure.
-
Workup - Precipitation: Add water (approx. 40 mL per gram of original starting material) to the residue and heat the suspension to reflux with stirring.
-
Final Product Collection: Filter the hot suspension, washing the collected solid twice with warm water. Dry the resulting solid in a vacuum oven to afford this compound as a solid.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Sub-Optimal Condition | Optimal Condition | Potential Negative Outcome | Rationale |
| Reducing Agent | Old/Coarse Iron Powder | Fresh, Fine Iron Powder (4-5 eq) | Incomplete reaction, low yield | High surface area and reactivity are crucial for efficient reduction. |
| Temperature | < 80°C | Reflux (80-90°C) | Slow or stalled reaction | Sufficient thermal energy is needed to overcome the activation energy for both reduction and cyclization. |
| Stirring | Slow Magnetic Stirring | Vigorous Mechanical Stirring | Low yield, inconsistent results | Ensures efficient mass transfer in a heterogeneous system. |
| Workup Filtration | No Celite® / Cold Filtration | Hot Filtration through Celite® | Product contamination with iron salts | Removes fine solid impurities that can complicate purification. |
| Isolation pH | pH < 3 or > 7 | pH 4.0 - 5.0 | Product remains dissolved in aqueous phase | The product's solubility is minimized near its isoelectric point, maximizing precipitation.[5] |
References
- 1. echemi.com [echemi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 5. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the column chromatography purification of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-67-6). This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key heterocyclic intermediate. The following troubleshooting guide and frequently asked questions are structured to provide immediate, actionable solutions to common challenges encountered during purification, ensuring the integrity and success of your synthetic workflow.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the column chromatography of this compound.
Question: My compound is streaking severely on the TLC plate and eluting from the column over many fractions (tailing). What is the cause and how can I fix it?
Answer: Streaking and tailing are typically symptomatic of undesirable secondary interactions between your compound and the stationary phase, or issues with solubility and concentration.
-
Causality: The pyrrolopyridine core of your molecule contains nitrogen atoms which can be slightly basic. The surface of standard silica gel is acidic due to the presence of silanol groups (-SiOH). This can lead to strong, non-specific binding or even partial protonation of your compound, causing it to "stick" to the silica and elute slowly and broadly. Overloading the column with too much crude material is another common cause.
-
Solutions & Protocols:
-
Solvent System Modification: To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. This base will competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Check for Stability: Before scaling up, ensure your compound is not degrading on the silica. You can perform a 2D TLC test: spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates degradation.[1]
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column and then slowly redissolve as the polarity increases, causing tailing. To avoid this, use a dry loading technique.[2]
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[2]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures the compound is evenly distributed and pre-adsorbed onto the stationary phase.
-
Question: I am having trouble separating the target compound from a very similar, slightly more polar impurity. My TLC shows the spots are very close. What should I do?
Answer: Resolving closely running spots is a classic chromatography challenge that requires optimizing the selectivity of your system.
-
Causality: The resolving power of your system is insufficient. This is often because the chosen mobile phase is not optimal for differentiating the specific interactions between your analytes and the stationary phase. A solvent that is too polar ("strong") will move all compounds too quickly, resulting in co-elution.
-
Solutions & Protocols:
-
Fine-Tune the Eluent: The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf). If you are using a standard ethyl acetate/hexanes system, try replacing one of the components. For example, substituting dichloromethane (DCM) for ethyl acetate can alter the selectivity. Test various solvent systems (e.g., DCM/Methanol, Toluene/Acetone) via TLC to find the one that gives the best separation.
-
Reduce Column Diameter & Particle Size: For difficult separations, a long, thin column provides more theoretical plates and better resolution than a short, wide one. Using silica with a smaller particle size (if available for flash chromatography) also enhances separation efficiency.
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a low polarity mixture to allow the less polar compounds to separate, and then slowly and gradually increase the percentage of the polar solvent to elute your target compound and then the more polar impurities.
-
Question: My compound will not move from the baseline on the TLC plate (Rf ≈ 0), even when I use 100% ethyl acetate. How can I purify it?
Answer: This indicates your compound is highly polar and adsorbs very strongly to the silica gel.
-
Causality: The polarity of your compound is too high for the chosen stationary phase and eluent combination. The interactions with the silica are stronger than the solvating power of the mobile phase.
-
Solutions & Protocols:
-
Increase Eluent Polarity: Add a stronger, more polar solvent to your mobile phase. A common solution is to add methanol (MeOH) to ethyl acetate or dichloromethane. Start with a small percentage (e.g., 1-5% MeOH in DCM) and increase as needed. Be cautious, as adding too much of a very strong solvent can cause all compounds to elute together.[1]
-
Switch Stationary Phase: If your compound is particularly basic or acid-sensitive, silica may not be the best choice.
-
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. For a molecule like yours, neutral or basic alumina could be an excellent alternative to suppress the strong acidic interactions seen with silica.
-
Reversed-Phase Silica (C18): If the compound is very polar, reversed-phase chromatography is a powerful option. Here, the stationary phase is non-polar (C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). In this mode, polar compounds elute first.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound?
A1: Based on its structure—a heterocyclic core with an ethyl ester—the compound has moderate polarity. A gradient system of ethyl acetate (EtOAc) in hexanes (or heptane) is the most logical starting point. Begin your TLC analysis with a 20-30% EtOAc in hexanes mixture and adjust the ratio to achieve an Rf value for your target compound of approximately 0.25-0.35 for optimal column separation.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb for flash chromatography is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1 . For simple separations (large ΔRf), a 30:1 ratio may be sufficient. For difficult separations of closely running spots, a ratio of 100:1 or higher will provide better resolution.
Q3: How can I visualize my compound on a TLC plate if it's not colored?
A3: this compound contains an aromatic system and should be readily visible under a UV lamp at 254 nm . After UV visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with the pyrrole ring, appearing as a yellow/brown spot on a purple background.
Q4: My column cracked after I left it unattended and the solvent level dropped below the silica bed. Can I still use it?
A4: No, you should not proceed. Once the silica bed runs dry and cracks, channels form.[4] The mobile phase will flow through these channels instead of uniformly through the packed bed, leading to a complete loss of separation. The only solution is to discard the column and pack a new one.[4] You may be able to recover your compound by flushing the silica with a very strong solvent (like methanol) and collecting everything that elutes.
Data Summary and Recommended Protocol
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | [] |
| CAS Number | 800401-67-6 | [6][7] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [][7] |
| Molecular Weight | 224.64 g/mol | [] |
| Appearance | Expected to be an off-white to yellow solid | General |
Recommended Purification Protocol
This protocol assumes a starting crude mass of ~500 mg. Adjust silica and solvent volumes accordingly.
-
TLC Analysis:
-
Prepare several TLC chambers with varying ratios of ethyl acetate/hexanes (e.g., 2:8, 3:7, 4:6).
-
Dissolve a tiny amount of your crude material in DCM or EtOAc and spot it on the TLC plates.
-
Develop the plates and visualize under UV light to determine the optimal solvent system that gives your product an Rf of ~0.3.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add 25-50 g of silica gel (60 Å, 40-63 µm particle size) to a beaker.
-
Add your initial, low-polarity eluent (e.g., 10% EtOAc/hexanes) to form a free-flowing slurry.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Follow the Dry Loading Protocol described in the troubleshooting section above.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed.
-
Gently add a thin layer of sand (~0.5 cm) on top to prevent disturbance of the sample layer when adding solvent.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 10% EtOAc/hexanes) and collect fractions.
-
Gradually increase the polarity of the mobile phase (e.g., move to 20% EtOAc, then 30% EtOAc) to elute your compound. A slow, shallow gradient is often more effective than large, abrupt changes in polarity.
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow and Logic Diagrams
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. uhplcs.com [uhplcs.com]
- 4. reddit.com [reddit.com]
- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 7. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
Technical Support Center: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document provides in-depth troubleshooting advice, addresses frequently encountered challenges, and explains the mechanistic origins of common byproducts.
Section 1: Overview of Primary Synthetic Routes
The synthesis of 7-azaindole cores, such as the target molecule, is most commonly achieved via two robust methods: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice of route often depends on the availability of starting materials and desired scale. Byproducts are typically route-specific, arising from the unique intermediates and conditions of each pathway.
Route A: The Fischer Indole Synthesis
This classic method involves the acid-catalyzed reaction of a substituted arylhydrazine with an aldehyde or ketone, followed by thermal cyclization with elimination of ammonia.[1][2] For the target molecule, this typically involves the reaction of (5-chloro-pyridin-3-yl)hydrazine with ethyl pyruvate to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to furnish the indole ring.[2]
Caption: Fischer Indole Synthesis Workflow.
Route B: The Leimgruber-Batcho Indole Synthesis
This versatile method begins with an o-nitrotoluene derivative, which is condensed with a formamide acetal to form an enamine. Subsequent reductive cyclization of the enamine yields the indole product.[4] This route is advantageous due to the mild conditions of the final cyclization and often provides high yields.[5] For the target molecule, the synthesis would start from 5-chloro-3-methyl-2-nitropyridine.
Section 2: Troubleshooting Guides and FAQs
This section addresses specific issues encountered during the synthesis, organized in a question-and-answer format.
Question 1: My Fischer indole synthesis reaction has stalled, leaving significant unreacted hydrazone. What is the likely cause?
Answer: This is a common issue often related to the acid catalyst or reaction temperature. The key cyclization step, a[3][3]-sigmatropic rearrangement, requires sufficient thermal energy and an effective acid catalyst to proceed efficiently.[6]
Potential Causes & Solutions:
| Symptom | Probable Cause | Recommended Action |
| Reaction stalls at hydrazone | Insufficiently acidic conditions. | The catalyst may be too weak or used in insufficient quantity. While Brønsted acids like H₂SO₄ or HCl are common, polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ can be more effective for electron-deficient systems like pyridines.[2] Incrementally increase catalyst loading or switch to a stronger acid. |
| No reaction even with strong acid | Reaction temperature is too low. | The[3][3]-sigmatropic rearrangement has a significant activation energy barrier. Ensure the reaction is heated sufficiently, often to the reflux temperature of the solvent (e.g., toluene, xylene, or acetic acid).[6] |
| Reaction turns dark/forms tar | Excessively harsh conditions. | While heat and acid are necessary, excessive amounts can lead to decomposition of the starting materials or polymerization of intermediates, especially with sensitive azaindole systems.[6] Consider a milder catalyst or a lower reaction temperature for a longer duration. |
Question 2: I've isolated a major byproduct that is not my target molecule but has the same mass. What is it?
Answer: The most probable identity of a byproduct with the same mass is a structural isomer. In the context of azaindole synthesis, this can arise from incorrect starting materials or, less commonly, from an alternative cyclization pathway.
Mechanistic Insight: The Fischer synthesis regioselectivity is generally well-controlled by the structure of the hydrazine. For the synthesis of a pyrrolo[2,3-c]pyridine, the starting hydrazine must be a 3-hydrazinopyridine derivative. If you inadvertently used a 2-hydrazino or 4-hydrazinopyridine isomer, you would form a different pyrrolopyridine regioisomer.
Caption: Formation of isomeric products.
Troubleshooting Steps:
-
Verify Starting Materials: Confirm the identity and purity of the (5-chloro-pyridin-3-yl)hydrazine starting material using ¹H NMR and/or mass spectrometry before beginning the synthesis.
-
Analytical Characterization: Use 2D NMR techniques (COSY, HMBC) to unambiguously determine the connectivity of the isolated byproduct and confirm its isomeric structure.
Question 3: My final product is contaminated with a species that is 34 Da lighter, suggesting loss of chlorine. How can I prevent this dehalogenation?
Answer: Reductive dehalogenation is a known side reaction, particularly when using catalytic hydrogenation for the reductive cyclization step in the Leimgruber-Batcho synthesis.[4]
Common Causes & Prevention Strategies:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active and notorious for causing dehalogenation of aryl chlorides.
-
Solution: Switch to a less reactive catalyst. Raney nickel is often a good alternative for nitro group reduction in the presence of aryl halides.[4] Other options include using stoichiometric reductants like stannous chloride (SnCl₂) or iron powder in acetic acid.
-
-
Reaction Conditions: Prolonged reaction times or high hydrogen pressure can exacerbate dehalogenation.
-
Solution: Carefully monitor the reaction by TLC or LCMS and stop it as soon as the enamine intermediate is consumed. Reduce the hydrogen pressure if using a hydrogenation setup.
-
Question 4: During the saponification of my ethyl ester product, I observe incomplete conversion and the formation of multiple side products. What is happening?
Answer: Saponification of the ethyl ester to the corresponding carboxylic acid is a standard transformation, but the 7-azaindole core can be sensitive to harsh basic conditions.[7]
Potential Issues:
-
Ring Opening: Under forcing conditions (high concentration of NaOH, high temperatures), the pyrrole ring can be susceptible to cleavage.
-
Decarboxylation: While less common for 2-carboxyindoles, elevated temperatures after acidification can potentially lead to some decarboxylation.
Recommended Protocol for Saponification: [7]
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a slight excess (1.1-1.5 equivalents) of 2M sodium hydroxide solution.
-
Heat the mixture to a gentle reflux (e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute with water and slowly acidify with a weak acid like acetic acid to pH ~4.
-
The carboxylic acid product will precipitate and can be collected by filtration.
This controlled procedure minimizes the risk of byproduct formation by using moderate temperatures and a weak acid for workup.
Section 3: Common Byproduct Reference Table
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | (Structure with H instead of Cl) | 190.19 | Reductive dehalogenation during the Leimgruber-Batcho synthesis. | Mass peak at M-34 relative to the product. Loss of characteristic isotopic pattern for chlorine. |
| Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | (Isomeric structure) | 224.64 | Use of incorrect (5-chloro-pyridin-2-yl)hydrazine isomer in Fischer synthesis. | Same mass as the product, but distinct aromatic region in ¹H NMR spectrum. |
| (E/Z)-Ethyl 2-((2-(5-chloropyridin-3-yl))hydrazono)propanoate | (Hydrazone intermediate) | 241.66 | Incomplete cyclization in Fischer synthesis (stalled reaction). | Absence of the pyrrole NH proton in ¹H NMR. Presence of signals corresponding to both hydrazine NH and imine functionalities. |
| 5-chloro-3-methyl-2-nitropyridine | (Nitropyridine starting material) | 172.56 | Incomplete enamine formation in Leimgruber-Batcho synthesis. | Distinct NMR and Mass Spec signature of the starting material. |
Section 4: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with Halogenated Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving halogenated pyrrolopyridines (azaindoles). The unique electronic properties of these N-heterocyclic scaffolds present specific challenges, and this resource offers field-proven insights to navigate them successfully.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Suzuki coupling with halogenated pyrrolopyridines.
Q1: Why are Suzuki couplings with halogenated pyrrolopyridines often low-yielding?
Low yields can stem from several factors related to the inherent properties of the pyrrolopyridine core. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-X bond, and the pyrrole N-H, if unprotected, can lead to side reactions.
Q2: Which halogen (Cl, Br, I) is best for Suzuki coupling on a pyrrolopyridine ring?
The choice of halogen impacts both reactivity and the propensity for side reactions. The general reactivity trend for oxidative addition is I > Br > Cl. However, for some N-heterocyclic systems, including pyrrolopyridines, iodinated substrates can be more susceptible to dehalogenation, a common side reaction where the halogen is replaced by a hydrogen atom.[1][2] Consequently, bromo- and chloropyrrolopyridines are often preferred as they can offer a better balance between reactivity and stability, leading to higher yields of the desired product.[2]
Q3: Should I protect the pyrrole nitrogen (N-H) before performing the Suzuki coupling?
Yes, in many cases, protecting the pyrrole nitrogen is highly recommended. An unprotected N-H group is acidic and can be deprotonated by the base in the reaction mixture. This can alter the electronic properties of the ring and promote side reactions, most notably dehalogenation.[1][3] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress these unwanted pathways.[3]
Q4: What are the most common side reactions to watch out for?
The primary side reactions that diminish yield are:
-
Dehalogenation: Replacement of the halogen with a hydrogen atom. This is often caused by the formation of a palladium-hydride species.[1]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester, replacing the boron functionality with a hydrogen atom. This is often promoted by aqueous basic conditions.
-
Homocoupling: The coupling of two boronic acid/ester molecules to form a biaryl byproduct, which is often exacerbated by the presence of oxygen.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of halogenated pyrrolopyridines.
Problem 1: Low to No Product Formation
| Possible Cause | Scientific Rationale | Recommended Action |
| Catalyst Inactivity or Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species. This is a common issue with N-containing heterocycles. | Ligand Screening: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or dppf.[4][5] These ligands can sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen and promoting the desired catalytic cycle. |
| Inefficient Oxidative Addition | The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult, especially with electron-deficient pyrrolopyridines. | Use a More Active Catalyst System: For chloropyrrolopyridines, consider using a more active catalyst system, such as those based on Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[1] Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. |
| Poor Reagent Quality | Boronic acids can degrade over time, and palladium catalysts can lose activity if not stored properly. | Use Fresh Reagents: Ensure your boronic acid is fresh or has been properly stored. Consider using more stable boronic esters (e.g., pinacol esters). Verify the activity of your palladium catalyst and ligands. |
| Inadequate Degassing | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote homocoupling of the boronic acid. | Thoroughly Degas: Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1] |
Problem 2: Significant Dehalogenation Byproduct
| Possible Cause | Scientific Rationale | Recommended Action |
| Unprotected Pyrrole N-H | The acidic proton on the pyrrole nitrogen can be removed by the base, increasing the electron density of the ring system and facilitating the dehalogenation pathway. | Protect the N-H Group: Introduce a protecting group such as Boc or SEM on the pyrrole nitrogen. This has been shown to effectively suppress dehalogenation in similar systems.[1][3] |
| Inappropriate Base | The choice and strength of the base can influence the formation of palladium-hydride species, which are responsible for dehalogenation. | Base Optimization: Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are often good choices.[1] Avoid strong bases like alkoxides if dehalogenation is a major issue. |
| Solvent as a Hydride Source | Protic solvents like alcohols can act as a source of hydrides, leading to the formation of Pd-H species. | Solvent Selection: Use aprotic solvents such as 1,4-dioxane, THF, or toluene. If a co-solvent is needed to dissolve the base, use water instead of an alcohol.[1] |
Problem 3: Protodeboronation of the Boronic Acid/Ester
| Possible Cause | Scientific Rationale | Recommended Action |
| Instability of the Boronic Acid | Boronic acids, especially electron-deficient ones, are susceptible to hydrolysis (protodeboronation) in the presence of water and base. | Use Boronic Esters: Switch to more stable boronic esters, such as pinacol or MIDA esters. These are generally more resistant to protodeboronation. |
| Excess Water or High Temperature | The rate of protodeboronation increases with higher water content and elevated temperatures. | Control Water Content and Temperature: Use the minimum amount of water necessary to dissolve the base. If possible, run the reaction at a lower temperature for a longer duration. |
Data-Driven Optimization Strategies
The following table provides a summary of reaction conditions from a one-pot, two-step Suzuki coupling of 6-chloro-3-iodo-1-methyl-7-azaindole, illustrating the impact of catalyst and ligand loading on yield.
| Entry | Initial Catalyst (Step 1) | Initial Ligand (Step 1) | Second Catalyst Addition (Step 2) | Second Ligand Addition (Step 2) | Yield of Di-arylated Product (%) |
| 1 | 5 mol% Pd₂dba₃ | 5 mol% SPhos | - | 10 mol% SPhos | 45 |
| 2 | 5 mol% Pd₂dba₃ | 5 mol% SPhos | - | 20 mol% SPhos | 67 |
| 3 | 5 mol% Pd₂dba₃ | 5 mol% SPhos | 10 mol% Pd₂dba₃ | 20 mol% SPhos | 88 |
| 4 | 5 mol% Pd₂dba₃ | 5 mol% SPhos | 10 mol% Pd₂dba₃ | 20 mol% dppf | 48 |
| 5 | 10 mol% Pd₂dba₃ | 20 mol% SPhos | - | - | 59 |
| Data adapted from a study on the synthesis of C3,C6-diaryl 7-azaindoles.[4] |
This data demonstrates that for this challenging di-halogenated substrate, a sequential addition of both catalyst and a bulky phosphine ligand (SPhos) significantly improves the yield of the desired diarylated product.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrrolopyridine
This protocol is a starting point for the coupling of a brominated pyrrolopyridine with an arylboronic acid using a common and effective catalyst system.
Materials:
-
Bromopyrrolopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add the bromopyrrolopyridine, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Challenging Chloropyrrolopyridine
This protocol is adapted for less reactive chloropyrrolopyridines, which often require more active catalyst systems and slightly more forcing conditions.
Materials:
-
Chloropyrrolopyridine (1.0 mmol)
-
Arylboronic acid pinacol ester (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Cs₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Sealed microwave vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave vial, combine the chloropyrrolopyridine, arylboronic acid pinacol ester, and Cs₂CO₃.
-
Add the Pd(OAc)₂ and XPhos.
-
Add the 1,4-dioxane and water.
-
Seal the vial and thoroughly degas the mixture.
-
Heat the reaction to 100-120 °C. The reaction may require several hours (monitor by TLC or LC-MS).
-
Workup and purification are similar to Protocol 1.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low-Yield Reactions
A decision tree for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Buchwald-Hartwig Amination on Electron-Deficient Heterocycles
Welcome to the technical support center for Buchwald-Hartwig amination reactions involving electron-deficient heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges with in-depth, mechanistically grounded troubleshooting advice to enhance the success of your synthetic endeavors.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing and resolving common problems encountered during the Buchwald-Hartwig amination of electron-deficient heterocycles.
Caption: A general workflow for troubleshooting Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with an electron-deficient chloro-heterocycle (e.g., chloropyridine) shows low to no conversion. What are the most common causes and what should I check first?
Low or no conversion with chloro-heterocycles is a common hurdle, primarily because the C-Cl bond is less reactive than C-Br or C-I bonds. The rate-limiting step is often the oxidative addition of the heteroaryl chloride to the Pd(0) complex.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst such as a G3 or G4 palladacycle, which forms the active Pd(0) species more cleanly and efficiently.[1] In general, it is almost always preferable to use a precatalyst as these give much cleaner formation of the active catalytic species.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective.[1] Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4][5]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection:
-
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1]
-
If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]
-
Advanced Optimization:
-
Catalyst Loading: For challenging substrates, consider increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with -H) on my electron-deficient heterocycle. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the heteroaryl halide is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
Potential Causes and Solutions:
-
Trace Water: The presence of water can facilitate the hydrodehalogenation pathway.
-
Solution: Ensure all reagents and the solvent are scrupulously dried. Use anhydrous, high-purity bases.[1]
-
-
Slow Reductive Elimination: If the desired C-N bond formation is slow, competing reduction pathways can dominate.
-
Solution:
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination. Experiment with different bulky biarylphosphine or NHC ligands.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.[1]
-
-
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
Q3: My substrate contains a base-sensitive functional group. How can I perform the Buchwald-Hartwig amination under milder basic conditions?
Many electron-deficient heterocycles are sensitive to the strongly basic conditions typically employed in Buchwald-Hartwig aminations.
Strategies for Base-Sensitive Substrates:
-
Use of Weaker Bases:
-
Ligand Selection for Milder Conditions:
-
The development of specialized ligands has enabled the use of weaker bases. For instance, certain electron-deficient palladium catalysts can facilitate C-N coupling with common soluble organic bases.[7]
-
-
Careful Optimization of Reaction Parameters:
-
When using weaker bases, you may need to increase the catalyst loading or screen different solvents to achieve optimal results.[8]
-
Table 1: Base Selection Guide for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Substrates | Considerations |
| NaOtBu | ~19 | General purpose, good for less reactive halides | Can be too harsh for base-sensitive functional groups |
| LiHMDS | ~26 | Good for some challenging couplings | Strong base, can have solubility issues |
| K₃PO₄ | ~12.3 | Base-sensitive substrates | Requires more active catalyst and higher temperatures |
| Cs₂CO₃ | ~10.3 | Base-sensitive substrates | Often requires higher temperatures and longer reaction times |
| DBU | ~13.5 | Electron-deficient halides, base-sensitive substrates | Can lead to homogeneous reaction conditions[6] |
Q4: I am working with an azole (e.g., pyrazole, triazole) and experiencing difficulty with N-arylation. What are the key considerations for these substrates?
Azoles present unique challenges due to the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[9][10]
Key Considerations for Azoles:
-
Catalyst Inhibition: The lone pairs on the azole nitrogens can coordinate to the palladium center, leading to catalytically inactive species.
-
Solution: The use of bulky ligands is crucial to disfavor the formation of these inactive complexes. Sterically hindered biarylphosphine ligands are often effective.[3]
-
-
Regioselectivity: In unsymmetrical azoles, arylation can occur at different nitrogen atoms.
-
Solution: The regioselectivity is often influenced by steric and electronic factors of both the azole and the aryl halide. Careful selection of the ligand and reaction conditions may be necessary to control the regioselectivity.
-
-
Alternative Coupling Methods: For some challenging azole arylations, alternative methods like the Ullmann condensation (a copper-catalyzed reaction) may be more effective.[11]
Q5: How do I choose the optimal ligand for my specific electron-deficient heterocycle?
Ligand selection is paramount to the success of a Buchwald-Hartwig amination, especially with challenging substrates. There is no single "best" ligand; the optimal choice depends on the specific heteroaryl halide and amine coupling partners.
General Guidance for Ligand Selection:
-
Electron-Rich and Bulky: For electron-deficient heterocycles, particularly chlorides, bulky and electron-donating ligands are generally preferred. These properties facilitate the oxidative addition step and promote reductive elimination.
-
Biarylphosphine Ligands: Ligands like RuPhos, BrettPhos, and XPhos have shown broad utility and are often good starting points for optimization.[12][13]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be very effective in activating C-Cl bonds and promoting the catalytic cycle.[4][5]
-
Chelating Bisphosphine Ligands: Ligands like Xantphos can be effective in certain cases, particularly when using milder bases.[6]
Table 2: Ligand Performance Comparison for Amination of 2-Chloropyridine with Morpholine
| Ligand | Class | General Performance |
| RuPhos | Bulky Biarylphosphine | High yields, good for challenging substrates[12] |
| BrettPhos | Bulky Biarylphosphine | Excellent for primary amines, good for heteroaryl halides[14] |
| Xantphos | Chelating Bisphosphine | Can be effective, especially with milder bases[6][12] |
| Josiphos-type | Ferrocene-based | Effective for heteroaryl chlorides[3] |
Note: Performance can vary significantly based on specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Chloride
This protocol provides a starting point for the amination of a generic heteroaryl chloride. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
RuPhos ligand (if not using a pre-catalyst, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, heteroaryl chloride, and sodium tert-butoxide.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: A step-by-step experimental workflow for a typical Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate in Solution
Welcome to the technical support center for ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential stability issues, ensuring the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound. Each issue is followed by a step-by-step troubleshooting workflow, grounded in scientific principles, to help you identify the root cause and implement effective solutions.
Issue 1: Unexpected Degradation Observed in Protic Solvents (e.g., Methanol, Ethanol)
Symptoms:
-
Noticeable decrease in the parent compound peak area by HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Discoloration of the solution.
Potential Cause: The ester functional group of this compound is susceptible to solvolysis, particularly in the presence of protic solvents. This reaction is often catalyzed by acidic or basic conditions. The pyrrolopyridine core, a 6-azaindole derivative, may also exhibit pH-dependent instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in protic solvents.
Step-by-Step Guide:
-
Characterize the Degradants:
-
Utilize LC-MS to determine the mass of the degradation products. A common degradation pathway for ethyl esters is hydrolysis to the corresponding carboxylic acid. In this case, you would expect to see a peak corresponding to the mass of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[1][2]
-
A synthesis of the corresponding carboxylic acid can be achieved by reacting the ethyl ester with sodium hydroxide in ethanol.[2] This can then be used as a reference standard to confirm the identity of the degradant.
-
-
Control pH:
-
The stability of many drug compounds is pH-dependent.[3] The pyrrolopyridine scaffold can be sensitive to both acidic and basic conditions.
-
If your experimental conditions allow, buffer your solution to a neutral pH (around 7.0). This can significantly slow down acid or base-catalyzed hydrolysis.
-
-
Solvent Selection:
-
Whenever possible, opt for aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for stock solutions and short-term storage.
-
If a protic solvent is required for your assay, prepare the solution immediately before use.
-
-
Temperature Control:
-
Chemical degradation rates are highly dependent on temperature. Storing solutions at lower temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term) will significantly reduce the rate of degradation.
-
-
Photostability:
Issue 2: Formation of Oxidative Degradants
Symptoms:
-
Appearance of peaks in the chromatogram with mass additions corresponding to one or more oxygen atoms (e.g., M+16, M+32).
-
Observed in solutions exposed to air or containing oxidizing agents.
Potential Cause: The electron-rich pyrrole ring and the pyridine ring of the 6-azaindole core are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solvent or reagents.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative degradation.
Step-by-Step Guide:
-
Confirm Oxidative Degradation:
-
Use high-resolution mass spectrometry to confirm the elemental composition of the degradants.
-
Conduct a forced degradation study by treating a solution of the compound with a mild oxidizing agent like hydrogen peroxide (0.1-3%).[5] Compare the resulting degradant profile with what you observe in your experiments. This can help confirm if oxidation is the degradation pathway.[4][6]
-
-
Implement Preventative Measures:
-
Degas Solvents: Before preparing your solutions, degas the solvents by sparging with an inert gas (nitrogen or argon) or by using a sonicator under vacuum.
-
Inert Atmosphere: For sensitive experiments, handle the compound and its solutions under an inert atmosphere in a glove box.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Solvent Purity: Use high-purity, peroxide-free solvents, especially ethers like THF which can form peroxides over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For maximum stability, stock solutions should be prepared in a high-purity, aprotic solvent such as DMSO or acetonitrile. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.
Q2: My solution of the compound has turned yellow. What does this indicate?
A2: A color change, such as turning yellow, is often an indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other decomposition pathways. It is crucial to re-analyze the purity of the solution by a stability-indicating method like HPLC before proceeding with your experiment.
Q3: Is the chloro-substituent on the pyridine ring stable?
A3: While the chloro-substituent on a pyridine ring is generally stable, it can be susceptible to nucleophilic aromatic substitution under certain conditions (e.g., presence of strong nucleophiles, high temperatures). However, under typical experimental conditions, hydrolysis of the ethyl ester and oxidation of the pyrrolopyridine core are more common degradation pathways. In the presence of water, some chlorinated hydrocarbons can slowly hydrolyze, leading to the formation of hydrochloric acid (HCl), which can then catalyze further degradation.[7]
Q4: How can I perform a forced degradation study to understand the stability of this compound?
A4: A forced degradation or stress testing study is essential to identify likely degradation products and establish degradation pathways.[4][8] This involves exposing the compound to more severe conditions than it would typically encounter.[9]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl, reflux at 60°C for 30 minutes.[6] | Hydrolysis of the ethyl ester to the carboxylic acid. |
| Base Hydrolysis | 0.1 N NaOH, reflux at 60°C for 30 minutes.[6] | Hydrolysis of the ethyl ester to the carboxylic acid. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours. | Oxidation of the pyrrole or pyridine ring. |
| Thermal | Solid compound at 105°C for 24 hours. | Thermal decomposition. |
| Photochemical | Solution exposed to UV light (e.g., 254 nm) for 24 hours. | Photodegradation, potentially involving the chloro-substituent or the ring system. |
Protocol: Forced Degradation Study
-
Preparation: Prepare separate solutions of this compound in the appropriate stressor (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). Also, expose the solid compound to heat and a solution to UV light.
-
Incubation: Incubate the samples under the specified conditions for the designated time.
-
Neutralization (for acid/base hydrolysis): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and quantify the degradants.
-
Evaluation: The goal is to achieve 1-30% degradation to ensure that the degradation products can be reliably detected without completely consuming the parent compound.[6]
This systematic approach will provide a comprehensive understanding of the compound's stability profile and help in developing robust analytical methods and handling procedures.[4][5]
References
- 1. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. ijrpp.com [ijrpp.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. pharmainfo.in [pharmainfo.in]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: HPLC Analysis of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its Impurities
Welcome to the technical support guide for the analysis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling of this critical heterocyclic intermediate. As a compound widely used in the development of kinase inhibitors and other therapeutic agents, ensuring its purity is paramount.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during its HPLC analysis.
Section 1: Understanding the Impurity Profile
A robust analytical method begins with understanding what you are looking for. Impurities can originate from the synthetic route (process-related) or from the degradation of the final compound (degradation products).
Q1: What are the most probable process-related impurities I should be aware of?
Process-related impurities are typically unreacted starting materials, intermediates, or by-products from side reactions. The synthesis of the pyrrolo[2,3-c]pyridine core often involves multi-step reactions, including cyclization and halogenation.[2][4]
Common Process-Related Impurities:
| Impurity Type | Potential Structure/Name | Rationale for Presence |
| Starting Material | 4-chloro-7-azaindole | An unreacted precursor from a common synthetic pathway.[4] |
| By-product | Isomeric Variants | Incomplete regioselectivity during cyclization could lead to isomeric pyrrolopyridine structures. |
| Reagent Carryover | Synthesis-specific reagents | Residual coupling agents or catalysts used in the final synthetic steps. |
Q2: What are the likely degradation products of this compound?
Degradation can occur due to hydrolysis, oxidation, or photolysis. Forced degradation studies, as outlined by ICH guidelines, are essential to identify these potential impurities and develop a stability-indicating method.[5][6] For pyrrolopyridine derivatives, certain structural motifs are known to be labile.
Common Degradation Products:
| Degradation Pathway | Impurity Name | Rationale for Formation |
| Hydrolysis (Alkaline/Acidic) | 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | The ethyl ester moiety is susceptible to hydrolysis, particularly under basic conditions, yielding the corresponding carboxylic acid.[7] Studies on similar pyrrolo[3,4-c]pyridine structures confirm high instability in alkaline media.[8][9] |
| Oxidation | N-oxides or hydroxylated species | The electron-rich pyrrole ring and the pyridine nitrogen are potential sites for oxidation.[8][9] |
| Photodegradation | Ring-opened or rearranged products | Pyrrolopyridine scaffolds have shown susceptibility to photodegradation upon exposure to light.[9][10] |
Section 2: Recommended Starting HPLC Protocol
This section provides a robust, field-tested starting point for your method development. The protocol is designed to provide good resolution for the main component and its common impurities.
HPLC Analytical Workflow
The following diagram illustrates the logical flow of a typical HPLC analysis for impurity identification.
Caption: General workflow for HPLC impurity analysis.
Step-by-Step HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Causality: A low pH buffer is crucial. It protonates the basic pyridine nitrogen, minimizing its interaction with acidic silanol groups on the column surface, which is a primary cause of peak tailing.[11]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Causality: Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion caused by solvent mismatch.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Timetable:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Section 3: Troubleshooting Common HPLC Issues
This section addresses the most frequent problems encountered during the analysis in a direct Q&A format.
Peak Shape Problems
Q: My main peak for this compound is tailing severely. What is the cause and how can I fix it?
A: Peak tailing for this compound is almost certainly due to secondary interactions between the basic pyridine nitrogen atom and residual, acidic silanol groups on the surface of the silica-based C18 column.[11] At mid-range pH, the pyridine is partially protonated, leading to this undesirable interaction.
Solutions:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is low and well-buffered (e.g., pH 2.5-3.0). This fully protonates the pyridine nitrogen, transforming it into a single charged species that interacts less with silanol groups.
-
Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping are designed to shield these residual silanols. If you are using an older column, switching to a newer generation C18 may solve the problem.
-
Reduce Sample Load: Injecting too much sample can overload the active sites on the column, leading to tailing.[12] Try reducing the injection concentration.
The following decision tree can guide your troubleshooting process for peak tailing.
Caption: Troubleshooting decision tree for peak tailing.
Q: I am observing split or doubled peaks. What is the likely cause?
A: Split peaks usually indicate a problem at the head of the column or an issue with the sample introduction.[13]
-
Partially Blocked Column Frit: Particulate matter from the sample or system wear can clog the inlet frit, distorting the sample band.[12] Solution: Reverse the column and flush it to waste (do not flush into the detector). If this fails, the column may need to be replaced. Always filter your samples and mobile phases.
-
Column Void: A void or channel in the column's packed bed can cause the sample to travel through two different paths, resulting in a split peak. This can happen from pressure shocks or using the column outside its recommended pH or temperature range.[12] Solution: Replace the column.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 95% aqueous), it can cause peak distortion. Solution: Dissolve your sample in the initial mobile phase composition whenever possible.
Retention and Baseline Issues
Q: My retention times are drifting from one injection to the next. How can I improve reproducibility?
A: Retention time stability is critical for reliable identification and quantification. Drifting retention is often due to three factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush with at least 10-15 column volumes.
-
Mobile Phase pH Instability: If you are not using a buffer, or the buffer concentration is too low, the pH can drift, causing retention times of ionizable compounds to change. Always use a buffer of adequate concentration (e.g., 10-25 mM).
-
Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[14]
Q: I see "ghost peaks" in my chromatogram, even when I inject a blank solvent. What are they?
A: Ghost peaks are spurious peaks that do not come from your sample.[14]
-
Carryover: This occurs when a small amount of a previous, highly concentrated sample remains in the injector or column and elutes in a subsequent run. Solution: Run a robust needle wash program on your autosampler and inject several blanks after a high-concentration sample.
-
Mobile Phase Contamination: Impurities in your solvents (especially water) or buffer salts can accumulate on the column during the initial, weak mobile phase conditions and then elute as sharp peaks when the gradient becomes stronger. Solution: Use high-purity HPLC-grade solvents and fresh, high-quality buffer reagents.
Section 4: Advanced Topics & FAQs
Q: How can I definitively identify an unknown peak in my chromatogram?
A: While retention time provides a clue, it is not definitive proof of a peak's identity. For authoritative identification, you should use a mass-selective detector. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) will provide the mass-to-charge ratio (m/z) of the impurity, allowing you to determine its molecular weight. This data, combined with knowledge of potential degradation pathways and synthetic by-products, is the gold standard for impurity identification.
Q: My sample of this compound is showing a new, significant impurity after being stored in solution on the autosampler for 24 hours. What could it be?
A: This strongly suggests in-solution instability. The most likely candidate for the new impurity is the hydrolysis product, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid . The ethyl ester can hydrolyze over time, especially if the sample diluent is neutral or slightly basic. To confirm this:
-
Co-injection: Synthesize or procure a reference standard of the carboxylic acid and co-inject it with your aged sample. If the new impurity peak increases in size, its identity is confirmed.
-
LC-MS Analysis: Analyze the aged sample by LC-MS. The mass of the hydrolysis product will be 28 Da less than the parent compound (loss of C₂H₄).
To prevent this, prepare samples fresh and store them in a cooled autosampler if they must wait before injection. Consider using a slightly acidic diluent (e.g., pH 3-4) to improve the stability of the ester.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Page loading... [guidechem.com]
- 5. biomedres.us [biomedres.us]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bvchroma.com [bvchroma.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of Pyrrolopyridines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions with pyrrolopyridine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions employing alternative catalysts to the traditional palladium systems. We will explore the nuances of nickel, copper, and iron catalysts, offering field-proven insights to overcome common experimental hurdles.
I. General Troubleshooting & FAQs
This section addresses broad challenges that can arise regardless of the specific alternative catalyst being used.
Q1: My cross-coupling reaction with a pyrrolopyridine substrate is showing low to no conversion. Where should I start troubleshooting?
A1: Low or no conversion in cross-coupling reactions involving nitrogen-rich heterocycles like pyrrolopyridines is a frequent challenge. The endocyclic nitrogen atom can significantly alter the electronic properties of the ring system, making many standard protocols ineffective.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyrrolopyridine ring can coordinate with the metal center of the catalyst, leading to inhibition or deactivation.[2] This is a primary suspect, especially with substrates bearing unprotected N-H groups.[3]
-
Inadequate Ligand Choice: Standard phosphine ligands may not be suitable for these electron-deficient systems. Bulky, electron-rich ligands are often necessary to promote the desired catalytic cycle.[2]
-
Sub-optimal Base Selection: The choice of base is critical and can significantly impact reaction outcomes. A systematic screening of bases is often necessary.[4]
-
Solvent Effects: The solvent plays a crucial role in catalyst stability and reactivity. A change in solvent can sometimes dramatically improve yields.[5][6]
-
Oxygen Contamination: Strict exclusion of oxygen is paramount, as it can lead to catalyst oxidation and unwanted side reactions like homocoupling.[2]
Q2: I'm observing significant formation of homocoupled byproducts. What are the likely causes and how can I mitigate this?
A2: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, where two molecules of the boronic acid derivative couple with each other.[7] This is often exacerbated by:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to its +2 oxidation state, which can promote homocoupling.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Suboptimal Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.
-
Incorrect Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling.[2]
Mitigation Strategies:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge solvents with an inert gas (argon or nitrogen) for an extended period.
-
Use of Pre-catalysts: Utilizing well-defined pre-catalysts can ensure a more controlled generation of the active catalytic species.[8]
-
Optimize Reagent Ratios: Carefully titrate the amount of the coupling partner to find the optimal balance that favors the cross-coupling pathway.
Q3: My starting material is being consumed, but I'm not isolating the desired product. What other side reactions should I consider?
A3: Besides homocoupling, several other side reactions can consume your starting materials:
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene.[2] To prevent this, ensure anhydrous conditions and choose your base carefully.
-
Dehalogenation: The halogen on your pyrrolopyridine substrate can be replaced by a hydrogen atom, a process often mediated by the catalyst in the presence of a hydrogen source.
-
Substrate Decomposition: Pyrrolopyridines can be sensitive to harsh reaction conditions. If you are using high temperatures or very strong bases, consider if your starting material might be degrading.
II. Catalyst-Specific Troubleshooting Guides
This section provides detailed guidance for specific alternative catalyst systems.
A. Nickel-Catalyzed Cross-Couplings
Nickel catalysts have emerged as a cost-effective and reactive alternative to palladium, particularly for challenging substrates.[9] However, they come with their own set of challenges.
FAQs for Nickel Catalysis
Q4: I am attempting a nickel-catalyzed Suzuki coupling of a chloropyrrolopyridine, but the reaction is sluggish. What adjustments can I make?
A4: Aryl chlorides can be challenging substrates due to the strength of the C-Cl bond.[10] For nickel-catalyzed couplings:
-
Ligand Selection is Key: The choice of ligand is critical for activating the C-Cl bond. Bipyridine-based ligands or N-heterocyclic carbenes (NHCs) often show good performance.[11][12] Modifying the steric and electronic properties of the ligand can have a significant impact on reactivity.[12]
-
Consider a Reductive Coupling Approach: Nickel-catalyzed reductive cross-couplings, where both coupling partners are electrophiles, can be highly effective for these substrates.[13]
-
Additive Effects: The addition of salts like MgCl₂ can sometimes enhance catalytic activity in nickel-catalyzed reactions.[14]
Q5: My nickel-catalyzed Buchwald-Hartwig amination is giving a complex mixture of products. What could be the cause?
A5: Nickel-catalyzed C-N couplings can be sensitive to reaction conditions. A complex product mixture could result from:
-
Multiple Reaction Pathways: Nickel can access different oxidation states, potentially leading to various catalytic cycles and side reactions.[9]
-
Ligand Scrambling: If using a multi-component catalyst system, ligand exchange or decomposition could lead to ill-defined catalytic species.
-
Substrate Sensitivity: The pyrrolopyridine core might be undergoing undesired reactions under the specific conditions.
Troubleshooting Steps:
-
Simplify the Catalyst System: Use a well-defined nickel pre-catalyst if possible.
-
Screen Ligands: Systematically evaluate a panel of ligands to identify one that promotes the desired transformation cleanly.
-
Optimize Reaction Parameters: Carefully screen temperature, solvent, and base to find a window where the desired reaction is favored.
Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling
This protocol provides a general starting point for the reductive coupling of a chloropyrrolopyridine with an alkyl bromide.
Materials:
-
Chloropyrrolopyridine (1.0 equiv)
-
Alkyl bromide (1.5 equiv)
-
NiBr₂·DME (10 mol%)
-
Chiral bis(oxazoline) ligand (e.g., L1) (12 mol%)[14]
-
MgCl₂ (25 mol%)[14]
-
Et₃N (5.0 equiv)[14]
-
nBu₄NBF₄ (1.0 equiv)[14]
-
Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, add the chloropyrrolopyridine, alkyl bromide, NiBr₂·DME, ligand, MgCl₂, and nBu₄NBF₄ to an oven-dried vial.
-
Add DMA and Et₃N.
-
Set up the reaction in an electrochemical cell with a graphite anode and a nickel foam cathode in an undivided cell.[14]
-
Apply a constant current of 10 mA and monitor the reaction by TLC or LC-MS.[14]
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Data Presentation: Ligand Effects in Nickel-Catalyzed Couplings
| Ligand Type | Typical Application | Key Considerations |
| Bipyridine-based | Reductive cross-couplings | Modifying substituents on the bipyridine backbone can tune reactivity and selectivity.[12] |
| N-Heterocyclic Carbenes (NHCs) | Suzuki and C-N couplings | Strong σ-donors, can activate challenging substrates.[15] |
| 2-Pyridylcarboxamidine | Reductive cross-couplings | Can enable couplings with diverse alkyl bromides.[16] |
Visualization: Logic Flow for Troubleshooting Nickel-Catalyzed Reactions
Caption: Troubleshooting workflow for nickel-catalyzed cross-couplings.
B. Copper-Catalyzed Cross-Couplings
Copper catalysts offer a milder and often more economical alternative for certain cross-coupling reactions, particularly C-N and C-O bond formations.[17]
FAQs for Copper Catalysis
Q6: I am attempting a copper-catalyzed Ullmann-type condensation with a pyrrolopyridine, but the reaction is not proceeding. What are some key factors to consider?
A6: Copper-catalyzed C-N couplings can be sensitive to several factors:
-
Catalyst Source: The choice of copper source (e.g., CuI, Cu(OAc)₂) can influence reactivity.
-
Ligand Presence: While some Ullmann-type reactions are ligand-free, the addition of a ligand (e.g., a diamine or phenanthroline) can often accelerate the reaction.
-
Base Strength: A strong base is typically required to deprotonate the amine coupling partner.
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO are often effective for these reactions.
Q7: My copper-catalyzed Sonogashira-type coupling is giving low yields. How can I improve the outcome?
A7: While traditionally palladium-catalyzed, copper can also facilitate Sonogashira couplings. For improved yields:
-
Co-catalyst: Copper is often used as a co-catalyst with palladium in Sonogashira reactions.[1] If you are attempting a solely copper-catalyzed version, ensure your substrate is sufficiently activated.
-
Amine Base/Solvent: The amine base (e.g., Et₃N) often serves as both the base and a co-solvent.[18]
-
Temperature Control: Overheating can lead to catalyst decomposition and side reactions.
Experimental Protocol: Copper-Catalyzed Ullmann Condensation
This protocol provides a general procedure for the coupling of a bromopyrrolopyridine with an amine.
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
CuI (10 mol%)
-
L-proline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMSO
Procedure:
-
To a reaction vial, add the bromopyrrolopyridine, amine, CuI, L-proline, and K₂CO₃.
-
Add DMSO and seal the vial.
-
Heat the reaction to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization: Generalized Catalytic Cycle for Copper-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for copper-catalyzed cross-coupling.
C. Iron-Catalyzed Cross-Couplings
Iron catalysts represent a highly attractive, earth-abundant, and low-toxicity alternative. However, their application in the cross-coupling of pyrrolopyridines is less developed and can be more challenging.
FAQs for Iron Catalysis
Q8: I am interested in exploring iron-catalyzed cross-coupling for my pyrrolopyridine synthesis. What are the major challenges I should anticipate?
A8: Iron catalysis is a rapidly evolving field, but several challenges remain:
-
Mechanistic Complexity: The mechanisms of iron-catalyzed reactions are often not as well-understood as their palladium and nickel counterparts, which can make rational optimization difficult.
-
Catalyst Stability: Iron catalysts can be sensitive to air and moisture, requiring stringent reaction conditions.
-
Substrate Scope: The substrate scope of many iron-catalyzed methods is still being established, and nitrogen-containing heterocycles can be particularly challenging.
Q9: Are there any successful examples of iron-catalyzed Sonogashira couplings that could be adapted for pyrrolopyridines?
A9: Yes, there have been reports of iron-catalyzed Sonogashira couplings of aryl halides.[19] Key features of these systems often include:
-
Iron Source: Simple iron salts like FeCl₃ or Fe(acac)₃ are often used as pre-catalysts.[19]
-
Additives: The addition of ligands (e.g., bipyridine) and co-catalysts can be crucial for reactivity.[19]
-
Reaction Conditions: These reactions may require higher temperatures compared to palladium-catalyzed systems.
Adapting these conditions to pyrrolopyridine substrates would likely require careful optimization of the ligand, base, and solvent system to account for the electronic effects of the heterocyclic core.
III. Concluding Remarks
The transition from traditional palladium catalysts to more sustainable alternatives like nickel, copper, and iron for the cross-coupling of pyrrolopyridines presents both opportunities and challenges. A thorough understanding of the underlying catalytic cycles and a systematic approach to troubleshooting are essential for success. This guide provides a foundation for navigating these complexities, but it is important to remember that each specific substrate-reagent combination may require unique optimization.
IV. References
-
Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2633. --INVALID-LINK--
-
Anonymous. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
-
Anonymous. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? [Online forum post]. Reddit.
-
Anonymous. (n.d.). Copper-catalyzed cascade reaction of tryptamines with diazo compounds to access hexahydropyrroloindoline derivatives. Organic & Biomolecular Chemistry.
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Anonymous. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Anonymous. (n.d.). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research.
-
Anonymous. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Anonymous. (n.d.). Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. PMC.
-
Anonymous. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
-
Anonymous. (2025, August 6). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
-
Anonymous. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
-
Anonymous. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Anonymous. (2024, September 4). Struggling with Suzuki Reaction. [Online forum post]. Reddit.
-
Anonymous. (2023, July 7). Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation. PubMed.
-
Anonymous. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Anonymous. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.
-
Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
Anonymous. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. --INVALID-LINK--
-
Anonymous. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
-
Anonymous. (2025, October 26). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
-
Anonymous. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
-
Anonymous. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Anonymous. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. ScienceDirect.
-
Anonymous. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Online forum post]. Reddit.
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2633. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne.
-
Anonymous. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
-
Anonymous. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
-
Anonymous. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate.
-
Anonymous. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
-
Lin, Z., Cai, Y., & Zhang, Y. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
-
Anonymous. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Online forum post]. Reddit.
-
Anonymous. (n.d.). 2‐Pyridylcarboxamidine ligands enable nickel‐catalyzed reductive... ResearchGate.
-
Anonymous. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
-
Anonymous. (2021, October 5). Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. ResearchGate.
-
Anonymous. (n.d.). Effect of solvent on the Suzuki reaction a. ResearchGate.
-
Anonymous. (2023, March 7). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. beilstein-journals.org [beilstein-journals.org]
scale-up synthesis challenges for ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Technical Support Center: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
A Guide to Navigating Scale-Up Synthesis Challenges
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this challenging aza-indole synthesis.
The target molecule, a 6-azaindole derivative, is a valuable building block in medicinal chemistry. However, the electron-deficient nature of the pyridine ring introduces specific hurdles not always encountered in standard indole synthesis, often requiring harsh conditions that can lead to side reactions and decomposition, thereby reducing yield.[1] This guide addresses the most common issues encountered during scale-up, offering field-proven insights and solutions.
Synthetic Pathway Overview
A prevalent and scalable route to this compound involves the reductive cyclization of an activated nitropyridine precursor. A common starting material is ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate, which undergoes intramolecular cyclization upon reduction of the nitro group. Iron powder in the presence of an acid is a cost-effective and robust choice for this transformation on a large scale.[2]
Caption: Common synthetic route via reductive cyclization.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield has dropped significantly upon scale-up, and I'm observing incomplete conversion. What are the likely causes and solutions?
Low yield is the most frequent challenge. On a larger scale, issues with mass and heat transfer become pronounced, which can stall the reaction.
Possible Causes:
-
Inefficient Reduction: The reduction of the nitro group is a heterogeneous reaction. Poor mixing can lead to incomplete contact between the iron powder, the substrate, and the acidic medium. The quality and activity of the iron are also paramount.
-
Suboptimal Temperature: The reaction is typically run at reflux. Insufficient heating in a large reactor can slow the reaction rate, while localized overheating can cause degradation.
-
Deactivation of Iron: The surface of the iron powder can become passivated by oxides or coated with byproducts, halting its reductive capability.
-
Electron-Deficient Ring: The inherent electron deficiency of the pyridine ring can make the cyclization step less favorable compared to classical indole syntheses.[1]
Solutions & Optimization Strategies:
-
Reaction Monitoring: Do not rely on time alone. Implement strict in-process controls (IPCs) by taking samples for TLC or LCMS analysis to monitor the disappearance of the starting material. This is the only reliable way to determine reaction completion.[1]
-
Reagent Quality & Stoichiometry:
-
Use fine, activated iron powder (e.g., <325 mesh). Pre-treating the iron with dilute acid to remove surface oxides can sometimes improve performance, but this should be carefully validated.
-
Ensure an adequate excess of iron (typically 4-5 equivalents) is used to drive the reaction to completion.[2]
-
-
Agitation and Mass Transfer:
-
Use a reactor with a properly sized impeller capable of vigorous agitation to keep the iron suspended. Baffles within the reactor can significantly improve mixing efficiency.
-
-
Controlled Addition: On a large scale, add the iron powder portion-wise to the heated reaction mixture. This helps to control the initial exotherm and maintain a consistent reaction temperature.[2]
Caption: Troubleshooting workflow for low reaction yield.
Question 2: The work-up is messy, and my product is difficult to purify. How can I improve isolation on a larger scale?
Impurity formation and difficult isolation are common consequences of the issues described above.
Possible Causes:
-
Formation of Intermediates: Incomplete reduction can leave partially reduced species (e.g., nitroso, hydroxylamino) in the reaction mixture, which can lead to complex impurities.
-
Product Occlusion: The desired product can precipitate with the iron salts during work-up, making filtration slow and leading to significant product loss.
-
Tarry Byproducts: Harsh acidic conditions and high temperatures can lead to the formation of polymeric tars.
Solutions & Optimization Strategies:
-
Hot Filtration: After the reaction is complete, it is critical to filter the reaction mixture while it is still hot. This keeps the product dissolved and separates it from the inorganic iron sludge.[2]
-
Thorough Washing: Wash the filter cake (the collected iron salts) extensively with warm solvent (e.g., the THF/ethanol mixture used in the reaction) to recover any occluded product.
-
Solvent and pH Adjustment:
-
After filtration, concentrate the filtrate. The crude product can often be precipitated by adding water.[2]
-
Carefully adjusting the pH of the aqueous solution during work-up can sometimes help to precipitate the product while keeping certain impurities dissolved.
-
-
Purification:
-
While direct precipitation may yield a usable product, a final purification by slurry in a suitable solvent (like isopropanol or ethyl acetate) or recrystallization is often necessary for high purity.
-
If chromatography is unavoidable, silica gel plugs can be more efficient than full columns for removing baseline impurities on a larger scale.
-
Question 3: I'm concerned about the exothermic nature of the nitro reduction during scale-up. What are the key safety considerations?
Process safety is non-negotiable. The reduction of an aromatic nitro group is a highly exothermic process that must be managed carefully.
Key Safety Measures:
-
Reactor Setup: Use a jacketed reactor with an appropriate heat transfer fluid and an efficient overhead stirrer. Ensure the cooling system is capable of handling the maximum heat output of the reaction.
-
Controlled Reagent Addition: Never add all the iron powder at once to a large batch. Develop a controlled, portion-wise addition schedule. Monitor the internal temperature closely after each addition and wait for the exotherm to subside before adding the next portion.
-
Emergency Quenching: Have a plan for emergency quenching. This might involve having a pre-chilled solvent ready to add to the reactor to absorb heat and dilute the reaction.
-
Off-Gas Management: The reaction may produce hydrogen gas as a byproduct. Ensure the reactor is properly vented to a safe location.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for this synthesis? A1: The three most critical parameters are: 1) efficient agitation to ensure good mixing of the heterogeneous mixture, 2) careful temperature control to manage the exotherm and prevent byproduct formation, and 3) the quality and particle size of the iron powder.
Q2: Are there alternative reduction methods suitable for scale-up? A2: Yes. While iron/acid is common due to cost, catalytic hydrogenation (e.g., using Pd/C) is another option.[1] This method avoids large amounts of inorganic waste but requires specialized high-pressure reactor equipment and careful handling of the pyrophoric catalyst. Tin(II) chloride (SnCl2) is also effective but generates tin waste, which can be more difficult to dispose of than iron.
Q3: My final product is off-color (e.g., dark brown or black). Why, and how can I fix it? A3: A dark color is usually indicative of trace impurities, often highly conjugated byproducts or residual iron complexes. This can be addressed by treating the solution of the crude product with activated carbon (charcoal) before the final crystallization or precipitation step. A silica gel plug filtration can also be effective.
Key Experimental Protocol: Scale-Up Synthesis
This protocol is a representative example for a laboratory scale-up. All steps should be thoroughly evaluated for safety and optimized for specific equipment before implementation.
Table 1: Typical Reaction Parameters
| Parameter | Value | Notes |
| Starting Material Scale | 100 g (1.0 eq) | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate |
| Iron Powder (<325 mesh) | 101 g (4.9 eq) | [2] |
| Solvent System | THF (2.9 L), EtOH (1.1 L) | Provides good solubility for starting material and product. |
| Acidic Medium | Saturated NH₄Cl (aq) (1.8 L) | Facilitates the reduction by maintaining an acidic pH. |
| Temperature | Reflux (~65-70 °C) | Monitor internal temperature. |
| Reaction Time | 2-4 hours | Monitor by LCMS for completion. |
| Typical Yield | 80-90% | [2] |
Step-by-Step Methodology:
-
Reactor Setup: Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and thermocouple with ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (100 g), THF (2.9 L), EtOH (1.1 L), and a saturated aqueous solution of ammonium chloride (1.8 L).
-
Heating: Begin vigorous stirring and heat the mixture to reflux.
-
Iron Addition: Once the mixture is at a steady reflux, begin the portion-wise addition of iron powder (101 g) over 1-2 hours. Monitor the internal temperature closely; if the exotherm causes the reflux rate to increase significantly, pause the addition until it subsides.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 2-4 hours after the final addition of iron. Monitor the reaction progress by taking samples every 30-60 minutes for LCMS analysis.
-
Work-up (Hot Filtration): Once the starting material is consumed, cool the reaction mixture slightly (to ~50-60 °C) and immediately filter it through a pad of diatomaceous earth to remove the iron salts.
-
Washing: Wash the filter cake thoroughly with several portions of a warm 1:1 mixture of THF/ethanol to recover all the product.
-
Concentration & Precipitation: Combine the filtrate and washes and concentrate under reduced pressure to remove the organic solvents. The crude product may begin to precipitate. Add water (e.g., 2 L) to the remaining aqueous slurry and stir.
-
Isolation: Collect the precipitated solid by filtration, wash the cake with water, and then with a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight. The yield of this compound is typically in the range of 84%.[2]
References
Validation & Comparative
A Comparative Guide to the Efficacy of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives in Kinase Inhibition
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive starting point for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the efficacy of derivatives of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We will delve into the structure-activity relationships (SAR) of these derivatives, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation.
The Significance of the 5-chloro-1H-pyrrolo[2,3-c]pyridine Scaffold
The 5-chloro substitution on the pyrrolo[2,3-c]pyridine core plays a significant role in modulating the electronic and steric properties of the molecule, which in turn influences its binding affinity and selectivity for target proteins. The ethyl carboxylate at the 2-position serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize pharmacological properties. This strategic combination of a chloro substituent and a modifiable ester group makes this compound a valuable building block in drug discovery.
Comparative Efficacy of Derivatives: A Focus on Cannabinoid Receptor Modulation
In this research, 5-chloro-6-azaindole-2-carboxylic acid was used as a key intermediate to synthesize a series of N-substituted carboxamides. The study highlights the importance of the substituent attached to the carboxamide moiety in determining the binding affinity and functional activity at the CB1 receptor.
Structure-Activity Relationship (SAR) Analysis
The conversion of the ethyl carboxylate to various carboxamides allows for the introduction of diverse functional groups, profoundly impacting the molecule's interaction with the target protein. For instance, the synthesis of 6-azaindole-2-carboxamides by coupling 5-chloro-6-azaindole-2-carboxylic acid with different amines demonstrated that the nature of the amine substituent is critical for activity.[1]
While the aforementioned study focused on CB1 receptors, the principles of SAR can be extrapolated to the design of kinase inhibitors. The introduction of different aryl, heteroaryl, or alkyl groups via the amide linkage can be strategically employed to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocols
General Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Derivatives
The synthesis of the target carboxamide derivatives typically begins with the hydrolysis of this compound to the corresponding carboxylic acid. This is followed by an amide coupling reaction with a desired amine.
Step 1: Hydrolysis of the Ethyl Ester
A solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) is treated with a base, such as sodium hydroxide. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, and the pH is adjusted to acidic (around pH 4) with an acid like acetic acid to precipitate the carboxylic acid. The solid is then collected by filtration and dried.
Step 2: Amide Coupling
The resulting 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is coupled with a selected amine using a standard peptide coupling reagent. A common method involves the use of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base like N-methyl morpholine (NMM) in an anhydrous solvent such as tetrahydrofuran (THF).[1] The carboxylic acid, amine, coupling reagent, and base are stirred at room temperature until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.
Diagram of the General Synthetic Workflow
Caption: General synthetic scheme for the preparation of N-substituted 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide derivatives.
Biological Evaluation: Kinase Inhibition Assay
To assess the efficacy of the synthesized derivatives as kinase inhibitors, in vitro kinase inhibition assays are performed. A common method is a radiometric filter binding assay or a fluorescence-based assay.
Protocol for a Typical Kinase Inhibition Assay:
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Reaction Mixture: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) or in a system that allows for fluorescent detection of product formation.
-
Incubation: The test compounds are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In a fluorescence-based assay, the signal from a reporter molecule is measured.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a suitable equation.
Future Perspectives and Conclusion
The 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 2-position provide a robust platform for generating libraries of compounds for screening against various kinase targets implicated in diseases such as cancer and inflammatory disorders.
While this guide has drawn upon data from related azaindole derivatives to illustrate the principles of SAR, there is a clear need for systematic studies that directly compare the efficacy of a series of this compound derivatives against specific kinases. Such studies would provide a more detailed roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined herein provide a solid foundation for researchers to undertake such investigations and unlock the full therapeutic potential of this versatile scaffold.
Logical Relationship Diagram
Caption: The iterative process of drug discovery based on the 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Pyrrolopyridine Kinase Inhibitors
This guide provides an in-depth comparison of halogenated pyrrolopyridine inhibitors, focusing on their structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate how halogenation impacts inhibitor potency, selectivity, and mechanism of action. We will explore the causal relationships behind experimental design and present validated protocols to support further research and development in this promising class of therapeutic agents.
Introduction: The Pyrrolopyridine Scaffold and the Strategic Role of Halogenation
The pyrrolopyridine nucleus, also known as azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structure mimics the purine ring of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site on a wide range of kinases.[1][2] This inherent binding capability makes the pyrrolopyridine core an excellent starting point for developing potent inhibitors. However, achieving selectivity and optimizing drug-like properties requires strategic modification of the core structure.
Halogenation is a powerful tool in this optimization process. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's biological activity by modulating its steric, electronic, and lipophilic properties. Furthermore, halogens can participate in a specific, non-covalent interaction known as halogen bonding, which has been increasingly recognized for its role in enhancing ligand-protein affinity and specificity.[3][4] This guide will dissect the SAR of these compounds, comparing their performance with supporting experimental data to provide a clear framework for future design efforts.
The Power of Halogen Bonding in Kinase Recognition
Before delving into specific examples, it is crucial to understand the causality behind the effectiveness of halogenation. Beyond simple steric or electronic effects, halogens can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue.[3][4]
This interaction is analogous to a hydrogen bond but offers unique geometric and energetic properties.[4] The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).[5] This principle is a cornerstone of the SAR for many halogenated inhibitors, where replacing a smaller halogen with a larger one can lead to a significant boost in potency by forming a strong, stabilizing interaction within the kinase active site.
Caption: Halogen bond formation between a ligand and a kinase active site.
Comparative Analysis: SAR Across Different Pyrrolopyridine Scaffolds and Kinase Targets
The influence of halogenation is highly context-dependent, varying with the specific pyrrolopyridine isomer, the position of the halogen, and the target kinase. Below, we compare several case studies to illustrate these nuanced relationships.
Pyrrolo[2,3-d]pyrimidines as Multi-Targeted Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for inhibitors targeting kinases crucial for cancer progression, such as EGFR, Her2, and VEGFR2.[2][6] A study involving novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated the potent effects of halogen substitution.[6]
Compound 5k , which features halogen substituents, emerged as a highly potent multi-targeted inhibitor. Its efficacy against several key kinases highlights a strategic approach where the pyrrolopyrimidine core secures binding to the hinge region, while halogenated extensions explore other pockets to enhance overall affinity and modulate the selectivity profile.[6]
| Compound | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| 5k | EGFR | 40 | Halogenated benzylidenebenzohydrazide | [6] |
| 5k | Her2 | 121 | Halogenated benzylidenebenzohydrazide | [6] |
| 5k | VEGFR2 | 96 | Halogenated benzylidenebenzohydrazide | [6] |
| 5k | CDK2 | 204 | Halogenated benzylidenebenzohydrazide | [6] |
| Sunitinib | VEGFR2 | 261 | Multi-targeted TKI (for comparison) | [6] |
Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
In a series of pyrrolo[3,2-c]pyridine derivatives designed as FMS kinase inhibitors, halogenation was explored as part of a broader SAR study.[7] The study revealed that the interplay between the halogenated moiety and other substituents was critical for potency. For instance, compounds 1e (IC50 = 60 nM) and 1r (IC50 = 30 nM) were the most potent analogs identified, significantly outperforming the lead compound KIST101029 (IC50 = 96 nM).[7]
The superior potency of compound 1r underscores a key SAR insight: the benzamido moiety at position 4 of the pyrrolopyridine nucleus was generally more potent than primary amino analogues in certain contexts, likely due to the occupation of a hydrophobic pocket and the potential for additional hydrogen bonding.[7] This demonstrates that the positive contribution of a halogen is amplified when other structural features are also optimized.
| Compound | FMS Kinase IC50 (nM) | Potency vs. Lead Compound | Reference |
| 1r | 30 | 3.2x more potent | [7] |
| 1e | 60 | 1.6x more potent | [7] |
| KIST101029 (Lead) | 96 | 1.0x | [7] |
Pyrrolopyrimidines as Selective JAK1 and LIMK1 Inhibitors
Achieving selectivity among highly homologous kinase isoforms is a major challenge in drug development. Halogenation has proven to be a key strategy for conferring isoform selectivity.
In the development of Janus Kinase 1 (JAK1) inhibitors, a series of 4-(1,5-triazole)-pyrrolopyrimidine derivatives were synthesized.[8] Compound 23a , featuring an iodine atom, exhibited an IC50 of 72 nM for JAK1 and was over 12-fold selective against other JAK isoforms. Molecular docking studies revealed that this high selectivity was due to a key interaction between the iodine atom of 23a and a histidine residue (His-885) unique to the hJAK1 active site.[8] This is a textbook example of how a well-placed halogen bond can be exploited to achieve isoform-specific inhibition.
Similarly, in the design of LIMK1 inhibitors, substituting a bromide with a larger iodide atom in one analog improved potency.[9] This finding is consistent with the principle that larger, more polarizable halogens form stronger halogen bonds, leading to enhanced binding affinity.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to characterize halogenated pyrrolopyridine inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Causality: This assay directly measures the inhibitor's effect on the target enzyme, providing a quantitative measure of potency. By keeping the ATP concentration near its Km value, the assay ensures a competitive binding environment reflective of physiological conditions.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of the target kinase, a suitable peptide or protein substrate, and ATP.
-
Inhibitor Preparation: Dissolve the test compound in 100% DMSO to make a stock solution. Create a serial dilution series of the inhibitor in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation: Add 25 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and quantify the amount of product (e.g., ADP) formed using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.
-
Analysis: Measure luminescence or absorbance using a plate reader. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of an inhibitor on cancer cell lines.
Causality: This assay provides a measure of the compound's functional effect in a cellular context, integrating its ability to enter cells, engage the target, and inhibit downstream signaling pathways that control cell growth.[6]
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated pyrrolopyridine inhibitor for 72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of halogenated pyrrolopyridine inhibitors is a compelling demonstration of modern rational drug design. The pyrrolopyridine core provides a reliable anchor into the kinase hinge region, while strategic halogenation serves as a versatile tool to enhance potency and engineer selectivity.
Key SAR insights include:
-
Halogen Identity: Potency often increases with the size and polarizability of the halogen (I > Br > Cl > F), which correlates with the strength of halogen bonding.[9]
-
Positional Isomerism: The position of the halogen is critical and must be optimized to allow for productive interactions with specific residues in the target's active site.
-
Selectivity through Unique Interactions: Halogen bonds can be exploited to form unique interactions with non-conserved residues, thereby achieving selectivity among highly similar kinase family members.[8]
Future work should focus on leveraging these principles to design next-generation inhibitors with improved selectivity profiles and pharmacokinetic properties. The combination of computational modeling to predict halogen bonding opportunities with high-throughput synthesis and screening will undoubtedly accelerate the discovery of novel halogenated pyrrolopyridine-based therapeutics for cancer and inflammatory diseases.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors [frontiersin.org]
A Comparative Guide to the Validation of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a Novel Kinase Inhibitor Scaffold
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity persist. This necessitates a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles.
This guide introduces Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , a heterocyclic compound belonging to the azaindole family. Its core structure, a deaza-isostere of the purine nucleus in ATP, presents a compelling starting point for the design of ATP-competitive kinase inhibitors. We will provide an in-depth, evidence-based framework for its validation as a drug scaffold, comparing it hypothetically against established kinase inhibitors targeting the well-validated oncoprotein, BRAFV600E.
Our objective is to equip researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the experimental cascade required to validate a new scaffold, from initial biochemical assays to preliminary pharmacokinetic profiling. We will explain not just the "how" but the "why" behind each experimental choice, grounding our discussion in the principles of modern medicinal chemistry.
Section 1: The Rationale for Scaffold Evaluation - A Mechanistic Perspective
The journey of a new chemical entity from a mere concept to a viable drug candidate is a multi-stage process of rigorous validation. The initial focus is on the core molecular framework, or scaffold, which dictates the three-dimensional presentation of functional groups that interact with the biological target. The pyrrolo[2,3-c]pyridine core is of particular interest due to its structural similarity to the adenine component of ATP, making it a "privileged scaffold" for targeting the highly conserved ATP-binding pocket of kinases.
To provide a tangible context for our validation workflow, we will benchmark our novel scaffold against Vemurafenib , an FDA-approved inhibitor of the BRAFV600E kinase. The BRAFV600E mutation is a driver in over 50% of melanomas, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell proliferation[1][2][3]. Vemurafenib's scaffold is a distinct pyrrolo[2,3-d]pyrimidine (a 7-azaindole), which provides an excellent basis for a comparative analysis of how subtle changes in the core heterocycle can impact biological activity and drug-like properties[4].
The central hypothesis is that the nitrogen placement in the 6-membered ring and the chloro-substituent of our target scaffold can be exploited to form unique interactions within the kinase ATP-binding site, potentially offering a different selectivity and resistance profile compared to existing inhibitors.
Section 2: The Validation Workflow: A Phased Approach
The validation of a new drug scaffold is a systematic process designed to answer key questions at each stage. We will follow a logical progression from target engagement to cellular effects and finally to early ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: A phased workflow for validating a novel kinase inhibitor scaffold.
Phase 1: Biochemical Validation - Does It Hit the Target?
The first critical step is to confirm that the scaffold can indeed interact with and inhibit the intended kinase. This is achieved through in vitro biochemical assays using purified, recombinant kinase.
2.1.1 Primary Kinase Inhibition Assay
-
Objective: To determine the potency of this compound against the target kinase, BRAFV600E. The key metric is the IC50 , the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Experimental Rationale: An ATP-competitive inhibitor will compete with ATP for binding to the kinase's active site. The assay measures the phosphorylation of a specific substrate by the kinase. A reduction in signal in the presence of the inhibitor indicates successful target engagement. We compare our novel scaffold's hypothetical performance against established BRAFV600E inhibitors.
-
Comparative Data: BRAFV600E Inhibition
Compound/Scaffold Target Kinase IC50 (nmol/L) Reference(s) Vemurafenib BRAFV600E 31 [5] Dabrafenib BRAFV600E 0.6 [6] Encorafenib BRAFV600E <40 [7][8] | This compound | BRAFV600E | (Hypothetical Target) | N/A |
-
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), ATP solution, and substrate solution (e.g., a generic kinase substrate like myelin basic protein).
-
Inhibitor Dilution: Perform a serial dilution of the test compound and reference inhibitors (e.g., Vemurafenib) in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor dilution, and allow to pre-incubate for 15-30 minutes at room temperature.
-
Initiation: Initiate the reaction by adding the ATP/substrate mixture. Incubate for 60 minutes at room temperature.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Convert the generated ADP to ATP and then to a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
2.1.2 Kinase Selectivity Profiling
-
Objective: To assess the specificity of the scaffold. A good drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.
-
Experimental Rationale: The compound is tested against a broad panel of kinases. This is crucial because the ATP-binding site is highly conserved across the kinome. The selectivity profile reveals potential liabilities and opportunities for scaffold optimization. For instance, Vemurafenib is highly selective for BRAFV600E but can paradoxically activate wild-type RAF isoforms, a mechanism linked to secondary skin cancers[4]. Understanding our scaffold's behavior against both mutant and wild-type kinases is therefore critical.
-
Methodology: The primary assay format (e.g., ADP-Glo™) is used to screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan®). Hits from this primary screen are then followed up with full IC50 determinations.
Phase 2: Cellular Validation - Does It Work in a Biological System?
Positive results in biochemical assays are promising, but they occur in a highly artificial environment. The next step is to determine if the compound can enter a living cell and inhibit the target in its native context.
2.2.1 Cell-Based Target Engagement Assay
-
Objective: To confirm that the compound inhibits BRAFV600E inside cancer cells. This is measured by observing the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK.
-
Experimental Rationale: If the compound successfully inhibits BRAFV600E, the signal transduction down the MAPK pathway will be blocked, leading to a measurable decrease in phosphorylated MEK (pMEK) and phosphorylated ERK (pERK). We use a human melanoma cell line, A375 , which is known to harbor the BRAFV600E mutation and is sensitive to its inhibition[9][10].
-
Protocol: Western Blot for pERK Inhibition
-
Cell Culture: Culture A375 cells in appropriate media until they reach ~80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound and Vemurafenib for a set period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pERK, total ERK (as a loading control), and other pathway proteins.
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2.2.2 Cellular Proliferation & Cytotoxicity Assay
-
Objective: To determine if the on-target inhibition translates into a functional anti-cancer effect, namely, the inhibition of cancer cell growth and proliferation.
-
Experimental Rationale: By inhibiting the constitutively active BRAFV600E, the compound should halt the uncontrolled proliferation of A375 melanoma cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. A decrease in signal indicates a cytotoxic or cytostatic effect[9][11].
-
Comparative Data: Cytotoxicity in A375 Cells
Compound/Scaffold Cell Line IC50 (µmol/L) Reference(s) Vemurafenib A375 (BRAFV600E) 0.45 - 13.2 [9][12] Dabrafenib A375 (BRAFV600E) < 0.2 (gIC50) [13] | This compound | A375 (BRAFV600E) | (Hypothetical Target) | N/A |
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and Vemurafenib. Incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against inhibitor concentration to determine the IC50.
-
Phase 3: Early ADME Profiling - Does It Have Drug-like Properties?
A potent and selective inhibitor is of little therapeutic value if it cannot reach its target in the body or is metabolized too quickly. Early in vitro ADME assays provide crucial insights into the "druggability" of a scaffold.
2.3.1 Metabolic Stability Assay
-
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Experimental Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLM) contain a high concentration of Phase I metabolic enzymes. By incubating the compound with HLM and a necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time. A compound with very high metabolic clearance may have a short half-life in vivo, requiring frequent or high doses[10][14]. Vemurafenib is known to be primarily eliminated unchanged via biliary excretion, suggesting good metabolic stability[15].
Caption: Workflow for the in vitro microsomal stability assay.
-
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing HLM in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the HLM mixture to 37°C. Add the test compound (at a final concentration of ~1 µM) and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
-
2.3.2 Membrane Permeability Assay (PAMPA)
-
Objective: To predict the passive permeability of the compound across the intestinal barrier, which is a key factor for oral bioavailability.
-
Experimental Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion. A lipid-infused artificial membrane separates a donor compartment (representing the gut lumen) from an acceptor compartment (representing the bloodstream). A compound with high permeability is more likely to be well-absorbed after oral administration[5][16][17].
-
Comparative Data: Early ADME Properties
Parameter Vemurafenib This compound Metabolic Stability (HLM t½) Stable (Primarily eliminated unchanged) (Hypothetical Target) Permeability (PAMPA) Low Solubility, High Permeability Class (BCS Class II) (Hypothetical Target) | Primary Elimination Route | Biliary (Feces)[18][15] | (To Be Determined) |
-
Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Compound Preparation: The test compound is dissolved in a buffer solution (pH adjusted to mimic the intestine, e.g., pH 6.5) in a separate 96-well plate (acceptor plate).
-
Assay Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Pe values relative to known standards.
-
Section 3: Synthesis, Interpretation, and Future Directions
The data gathered from this three-phased validation workflow provides a holistic initial assessment of the this compound scaffold.
-
Interpretation: The ideal outcome would be a scaffold that demonstrates potent and selective inhibition of BRAFV600E biochemically (Phase 1), translates this potency into on-target cell killing in A375 cells (Phase 2), and exhibits favorable drug-like properties with good metabolic stability and membrane permeability (Phase 3).
-
Structure-Activity Relationship (SAR) and Mechanistic Insights: The true power of scaffold validation lies in interpreting the data in the context of its structure. For example, how does the 5-chloro substituent interact with the kinase hinge region? Does the nitrogen at position 7 (as opposed to position 6 in Vemurafenib's 7-azaindole core) alter the key hydrogen bonding network with hinge residues like Cys-532?[19][20] Answering these questions, often with the aid of computational modeling and co-crystal structures, drives the next cycle of medicinal chemistry. The ester group at the 2-position is a prime handle for derivatization to explore different pockets of the active site and optimize properties.
Caption: Comparing the hypothetical binding of the novel scaffold to the known binding mode of Vemurafenib.
-
Future Directions: A promising initial dataset would justify several next steps:
-
Lead Optimization: Synthesize a library of analogs by modifying the ester and other positions on the scaffold to improve potency, selectivity, and ADME properties.
-
In Vivo Efficacy: Test promising lead compounds in animal models of BRAFV600E-driven cancer (e.g., A375 xenografts in mice).
-
Pharmacokinetic Studies: Conduct full pharmacokinetic studies in animals to determine oral bioavailability, half-life, and tissue distribution.
-
Toxicity Studies: Perform preliminary toxicology studies to identify any potential safety liabilities.
-
Conclusion
The validation of a novel drug scaffold is a meticulous, data-driven process that balances potency, selectivity, and pharmacokinetics. This compound represents a promising, yet unproven, starting point for the development of new kinase inhibitors. By systematically applying the biochemical, cellular, and ADME assays outlined in this guide and rigorously comparing the results against established drugs like Vemurafenib, researchers can make informed decisions, efficiently allocate resources, and ultimately increase the probability of translating a novel chemical idea into a life-saving therapeutic.
References
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Pyrrolopyridine Kinase Inhibitors: IC50 Values and Methodologies
Welcome to a comprehensive analysis of pyrrolopyridine-based kinase inhibitors, a prominent class of compounds in modern drug discovery. The pyrrolopyridine scaffold is considered a "privileged" structure, largely due to its structural resemblance to the adenine core of ATP, the universal phosphodonor for all kinases.[1][2] This inherent ATP-mimetic characteristic provides a robust foundation for designing potent kinase inhibitors that can compete for the ATP-binding site.
This guide provides an in-depth comparison of the inhibitory potency (IC50 values) of various pyrrolopyridine derivatives against a range of therapeutically relevant kinases. We will delve into the experimental methodologies used to determine these values, explain the rationale behind the protocols, and visualize the complex signaling pathways these inhibitors modulate. Our goal is to equip researchers, scientists, and drug development professionals with the critical data and foundational knowledge necessary to advance their research in this exciting field.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3] The following tables summarize the reported IC50 values for a diverse set of pyrrolopyridine inhibitors, categorized by their primary kinase targets. This data has been compiled from various peer-reviewed publications to provide a broad and objective overview.
Table 1: Pyrrolopyridine Inhibitors Targeting Janus Kinases (JAKs)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making them prime therapeutic targets.[4][5]
| Inhibitor/Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 6k | JAK2 | 10 | [6] |
| JAK1 | 190 | [6] | |
| JAK3 | >300 | [6] | |
| TYK2 | >300 | [6] | |
| Compound 23a | JAK1 | 72 | [7] |
| JAK2 | >864 | [7] | |
| JAK3 | >864 | [7] | |
| TYK2 | >864 | [7] | |
| Imidazo-pyrrolopyridine 22 | JAK1 | <1 | [8] |
| Imidazo-pyrrolopyridine 49 | JAK1 | <1 | [8] |
| C-5 Pyrazole-pyrrolopyridine 12b | JAK1 | Excellent Selectivity | [9] |
Note: Specific IC50 values for compound 12b were presented in the context of cellular assays, emphasizing its high selectivity for JAK1 over other isoforms.
Table 2: Pyrrolopyridine Inhibitors Targeting Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play pivotal roles in regulating cell proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various cancers.[10][11]
| Inhibitor/Compound | Target Kinase | IC50 (nM) | Reference |
| PP2 | Src Family Kinases | Effective concentrations in µM range | [11][12] |
| A-419259 | Src Family Kinases | Effective concentrations in µM range | [11] |
| CGP77675 | c-Src | Concentration-dependent inhibition | [13] |
| CGP76030 | c-Src | Concentration-dependent inhibition | [13] |
Note: Many early studies on SFK inhibitors like PP2 reported effects on cellular phenotypes at specific concentrations rather than precise enzymatic IC50 values.
Table 3: Pyrrolopyridine Inhibitors Targeting EGFR and VEGFR
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases involved in tumor growth and angiogenesis, respectively.[14][15] Pyrrolopyrimidine derivatives have been extensively developed as inhibitors for these targets.[15][16]
| Inhibitor/Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [17] |
| EGFR (wild-type) | 22 | [17] | |
| Compound 5k | EGFR | 79 | [18][19] |
| VEGFR2 | 136 | [18][19] | |
| Her2 | 40 | [18][19] | |
| CDK2 | 204 | [18][19] | |
| Compound 6c | VEGFR2 | 76 | [20] |
| EGFR | 83 | [20] | |
| Her2 | 138 | [20] | |
| CDK2 | 183 | [20] |
Table 4: Pyrrolopyridine Inhibitors Targeting Other Kinases
The versatility of the pyrrolopyridine scaffold has led to the development of inhibitors against a wide array of other kinases.
| Inhibitor/Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 2 (Pyridone analogue) | Met | 1.8 | [21] |
| Flt-3 | 4 | [21] | |
| VEGFR-2 | 27 | [21] | |
| Compound 1r | FMS | 30 | [22] |
| Pyrrolopyridine Inhibitors | MK-2 | As low as 10 | [23] |
| Compound 41 | GSK-3β | 0.22 | [24] |
| Compound 46 | GSK-3β | 0.26 | [24] |
| Compound 54 | GSK-3β | 0.24 | [24] |
| Compound 4h | FGFR1 | 7 | [25][26] |
| FGFR2 | 9 | [25][26] | |
| FGFR3 | 25 | [25][26] |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
To ensure the trustworthiness and reproducibility of IC50 data, a rigorously validated and standardized protocol is essential. The following is a detailed methodology for a luminescence-based in vitro kinase assay, which is a common, highly sensitive, and non-radioactive method for determining inhibitor potency.[27] The principle lies in quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Principle of the Assay
The kinase reaction consumes ATP, producing ADP. In the presence of an inhibitor, kinase activity is diminished, resulting in lower ADP production. The ADP-Glo™ Kinase Assay (Promega) is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer, typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.1% β-mercaptoethanol. The exact composition may need optimization for the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should ideally be close to the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[28]
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the assay buffer.
-
Inhibitor Dilution Series: Perform a serial dilution of the pyrrolopyridine inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). A DMSO-only control is used for 100% activity, and a potent, broad-spectrum inhibitor like Staurosporine can be used for 0% activity.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the serially diluted inhibitor or control (DMSO) to the appropriate wells.
-
Add 2 µL of a kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to completely deplete the unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce light.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3][27]
-
Experimental Workflow Diagram
Caption: Workflow for determining IC50 values using a luminescence-based in vitro kinase assay.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
To understand the functional consequence of kinase inhibition, it is crucial to visualize the inhibitor's role within its relevant signaling pathway. The JAK-STAT pathway is an excellent example, as it is a primary target for many pyrrolopyridine inhibitors developed for inflammatory diseases.
The pathway is initiated when a cytokine (e.g., an interleukin) binds to its receptor, causing receptor dimerization and the activation of associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.
Pyrrolopyridine inhibitors function by entering the ATP-binding pocket of the JAK kinase domain. Their structural similarity to adenine allows them to compete effectively with endogenous ATP, thereby preventing the phosphorylation events necessary for signal propagation. This blockade effectively shuts down the downstream signaling cascade.
JAK-STAT Pathway Inhibition Diagram
Caption: Pyrrolopyridine inhibitors block the JAK-STAT pathway by competing with ATP.
Conclusion
The pyrrolopyridine scaffold remains a cornerstone of modern kinase inhibitor design, offering a versatile and effective platform for targeting a multitude of kinases implicated in human disease. The comparative IC50 data presented herein highlights the remarkable potency and, in many cases, the impressive selectivity that medicinal chemists have achieved through strategic modifications of this core structure. Understanding the rigorous experimental methodologies required to generate this data is paramount for its correct interpretation and for ensuring the comparability of results across different studies. As research continues, the development of novel pyrrolopyridine derivatives promises to deliver even more precise and effective therapies for cancer, inflammation, and a host of other challenging diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. | Semantic Scholar [semanticscholar.org]
- 15. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. benchchem.com [benchchem.com]
- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Analogs
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is perpetual. The pyrrolopyridine core, a fusion of pyrrole and pyridine rings, has emerged as a privileged structure, present in numerous biologically active compounds.[1] This guide provides a comprehensive comparison of the biological evaluation of analogs derived from the ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold, a key intermediate in the synthesis of various bioactive molecules. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a class of nitrogen-containing heterocycles that have garnered significant attention from the research community.[2] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Various derivatives of the broader pyrrolopyridine class have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The this compound core serves as a versatile building block for the synthesis of a multitude of derivatives with potential therapeutic applications.[2]
Synthesis of this compound and Its Analogs
The synthesis of the parent scaffold and its subsequent derivatization are crucial steps in the exploration of its biological potential. A common synthetic route to ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates involves the condensation of nitropyridines with diethyl oxalate, followed by reductive cyclization.[2] The 5-chloro-substituted analog provides a handle for further structural modifications, which is a key strategy in optimizing biological activity. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide analogs.[5]
Caption: General synthetic pathway for producing diverse analogs.
Comparative Anticancer Activity
While direct comparative studies on a series of this compound analogs are limited in publicly available literature, extensive research on related pyrrolopyridine isomers provides valuable insights into their antiproliferative potential. These studies collectively suggest that the pyrrolopyridine scaffold is a promising framework for the development of novel anticancer agents.
For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[6] Another study on pyrrolo[3,2-c]pyridine derivatives identified a potent FMS kinase inhibitor with strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[7] Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported as potent fibroblast growth factor receptor (FGFR) inhibitors, with some analogs showing IC50 values in the low nanomolar range against various cancer cell lines.[8]
Table 1: Anticancer Activity of Representative Pyrrolopyridine Analogs
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | HeLa | 0.12 - 0.21 | [6] |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | Ovarian, Prostate, Breast | 0.15 - 1.78 | [7] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | Breast Cancer (4T1) | 0.007 - 0.025 | [8] |
Note: The presented data is for related pyrrolopyridine isomers and not direct analogs of this compound. This data serves to illustrate the potential of the broader scaffold.
Comparative Antimicrobial Activity
The pyrrolopyridine scaffold has also been investigated for its antimicrobial properties. While specific data on this compound analogs is scarce, studies on related structures highlight their potential as antibacterial and antifungal agents.
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents, with the most active molecule demonstrating a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli.[3] Other studies have also reported the antibacterial and antifungal activities of various pyrrolopyridine derivatives.[3] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance, and the pyrrolopyridine scaffold presents a promising avenue for exploration.[9][10]
Table 2: Antimicrobial Activity of Representative Pyrrolopyridine Analogs
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | Escherichia coli | 3.35 | [3] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | Staphylococcus aureus | 1.2 | [3] |
Note: The data is for a related pyrrolopyridine isomer and highlights the potential antibacterial activity of the general scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
For Anticancer Activity: Studies on pyrrolo[3,2-c]pyridine-based tubulin inhibitors revealed that the nature of the aryl group at the 6-position significantly influences antiproliferative activity.[6] In the case of FMS kinase inhibitors, the diarylamide and diarylurea moieties were found to be crucial for potent activity.[7] A review on pyridine derivatives suggests that the presence of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[11][12]
-
For Antimicrobial Activity: For 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, key structural features for potent antibacterial activity include a substituted phenyl group with a methoxy moiety, a 7-isopropyl group, and a 3-carboxyl group.[3]
Caption: Key structural features influencing biological activity.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The this compound scaffold and its broader family of pyrrolopyridine analogs represent a promising area for the discovery of new therapeutic agents. The available data on related isomers strongly suggest their potential as both anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and biological evaluation of a focused library of direct analogs of the title compound to establish a clear and comprehensive structure-activity relationship. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data that can accelerate the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. hereditybio.in [hereditybio.in]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. protocols.io [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. chemistnotes.com [chemistnotes.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to Heterocyclic Kinase Inhibitors: Evaluating the Potential of the 6-Azaindole Scaffold
A Senior Application Scientist's Perspective on Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its Place in Modern Drug Discovery
Introduction: The Central Role of Heterocycles in Kinase Inhibition
In the landscape of modern oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. These small molecules are designed to interfere with the signaling pathways that drive cell growth, proliferation, and survival, processes often hijacked by cancer cells.[1] A significant portion of these inhibitors are heterocyclic compounds, prized for their ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[2]
Among these privileged scaffolds, the azaindoles (pyrrolo[2,3-c]pyridines) have garnered substantial interest. Their structural resemblance to indole and purine systems, combined with the modulation of physicochemical properties by the nitrogen atom in the pyridine ring, makes them a versatile starting point for inhibitor design.[3] This guide provides a comparative analysis of this compound, a representative of the 6-azaindole scaffold, and places it in the context of other heterocyclic kinase inhibitors, including clinically successful drugs and related azaindole isomers. While direct, publicly available kinase inhibition data for this specific ethyl ester is limited, we will explore the structure-activity relationships (SAR) of the broader azaindole class to infer its potential and provide a roadmap for its experimental evaluation.
Profiling this compound
This compound is a readily synthesizable 6-azaindole derivative. The core structure, a fusion of a pyrrole and a pyridine ring, is a known pharmacophore in kinase inhibition. The chloro-substituent at the 5-position and the ethyl carboxylate at the 2-position offer handles for further chemical modification, allowing for the exploration of structure-activity relationships.
While specific kinase profiling data for this compound is not extensively published, its parent carboxylic acid, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and more complex derivatives are mentioned in the patent literature as intermediates for kinase inhibitors, suggesting the scaffold's relevance.[4] The true potential of this specific molecule, however, can only be unlocked through rigorous experimental evaluation.
A Comparative Analysis with Established Heterocyclic Kinase Inhibitors
To understand the potential of the 6-azaindole scaffold, it is instructive to compare it with well-established heterocyclic kinase inhibitors that have transformed cancer therapy.
Table 1: Comparison of Heterocyclic Kinase Inhibitor Scaffolds
| Compound/Scaffold | Core Heterocycle | Primary Kinase Targets | Therapeutic Applications |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[5][6] |
| Dasatinib | Aminothiazole | BCR-ABL, SRC family, c-KIT, PDGFR | CML, Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[7][8] |
| Sunitinib | Indolin-2-one | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors[9][10][11] |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | JAK, LRRK2, various others | Rheumatoid Arthritis, Myelofibrosis, Parkinson's Disease (investigational)[12][13] |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | FMS kinase | Cancer, Inflammatory Disorders (preclinical)[14] |
| This compound | 6-Azaindole | To be determined | Potential for various cancers and inflammatory diseases |
Imatinib (Gleevec®) , with its 2-phenylaminopyrimidine core, set the paradigm for targeted kinase inhibition. It selectively binds to the ATP-binding site of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia.[1][15]
Dasatinib (Sprycel®) , featuring an aminothiazole scaffold, is a multi-kinase inhibitor with potent activity against both the active and inactive conformations of the ABL kinase domain, overcoming some forms of Imatinib resistance.[7][16]
Sunitinib (Sutent®) , built around an indolin-2-one core, inhibits multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[17][18]
These examples highlight the chemical diversity of successful kinase inhibitors and the importance of the heterocyclic core in defining their target profile and therapeutic utility.
The Azaindole Family: A Structure-Activity Relationship Perspective
The position of the nitrogen atom in the pyridine ring of the azaindole scaffold significantly influences its biological activity.[2] Different isomers have been explored as inhibitors for a variety of kinases. For instance, 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives have been developed as potent inhibitors of FGFR and other kinases.[19][20] The 5-azaindole (pyrrolo[3,2-c]pyridine) core has shown promise in targeting FMS kinase.[14]
The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold of our topic compound is less explored in the public literature compared to its isomers, presenting an opportunity for novel inhibitor design. The key to unlocking its potential lies in systematic experimental evaluation.
Experimental Protocols for Kinase Inhibitor Profiling
To ascertain the kinase inhibitory potential of this compound, a series of well-established in vitro assays are necessary.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[21][22]
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP and a suitable substrate (protein or peptide). The incorporation of the radiolabeled phosphate into the substrate is quantified, and the inhibitory effect of the test compound is determined by the reduction in this incorporation.[23][24]
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and varying concentrations of the test compound (dissolved in DMSO) in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric biochemical kinase assay.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This assay determines the ability of an inhibitor to block kinase activity within a cellular context.[25]
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a downstream substrate of the target kinase is assessed by Western blotting using phospho-specific antibodies.[26][27]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, probe with an antibody for the total form of the substrate for normalization.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and determine the reduction in phosphorylation relative to the total protein. Calculate the cellular IC50 value.
Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and proliferation.[29]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[30][31]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.[32]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, scaffold in the vast field of kinase inhibitors. While direct biological data is sparse, the established success of related azaindole isomers and other heterocyclic compounds provides a strong rationale for its investigation. The true value of this compound will be determined by its performance in the rigorous biochemical and cellular assays outlined in this guide.
For researchers in drug discovery, this molecule and its derivatives present a fertile ground for the development of novel inhibitors against a range of kinase targets. The systematic application of the described experimental workflows will be crucial in elucidating its biological activity, target profile, and potential as a therapeutic agent. The journey from a promising scaffold to a clinically effective drug is long and challenging, but it begins with the foundational in vitro characterization detailed herein.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Dasatinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imatinib Information for Patients - Drugs.com [drugs.com]
- 16. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. revvity.com [revvity.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. clyte.tech [clyte.tech]
- 31. broadpharm.com [broadpharm.com]
- 32. MTT (Assay protocol [protocols.io]
The Isomeric Advantage: A Comparative Guide to Pyrrolopyridines in Biological Assays
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure." Its resemblance to the purine core of ATP makes it an exceptional starting point for the design of potent kinase inhibitors and other therapeutic agents.[1][2] However, the true elegance and complexity of this scaffold lie in its isomeric forms. The simple repositioning of a single nitrogen atom within the pyridine ring of the pyrrolopyridine core gives rise to four distinct isomers—4-, 5-, 6-, and 7-azaindole—each with a unique electronic and steric profile.[1][3] This guide provides a comprehensive comparative analysis of these isomers, delving into their differential performance in biological assays, the structural underpinnings of their varied activities, and the experimental methodologies crucial for their evaluation.
The Decisive Role of the Nitrogen Atom: A Head-to-Head Comparison
The biological activity of pyrrolopyridine isomers is not a matter of subtle variation; it is a stark demonstration of structure-activity relationships (SAR) where the placement of the nitrogen atom dictates the therapeutic potential.[1] While direct, comprehensive comparisons of all four isomers in a single study are not abundant, the available data paints a clear picture of isomeric differentiation.
A compelling example is seen in the pursuit of kinase inhibitors. In a study focused on developing inhibitors for cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited significantly lower potency and selectivity.[1][4] This suggests that the specific hydrogen bonding and electrostatic interactions afforded by the nitrogen at the 5-position are optimal for productive binding within the Cdc7 active site.
Conversely, research into inhibitors for the c-Met kinase revealed that scaffolds based on 4-azaindole and 7-azaindole yielded highly potent compounds with IC50 values in the low nanomolar range.[1][4] This highlights a critical principle in drug discovery: the "best" isomer is entirely target-dependent.
The following table summarizes comparative data for derivatives of the four main pyrrolopyridine isomers against key kinases, illustrating this target-specific preference.
| Isomer Scaffold | Target Kinase | IC50 (nM) | Key Observations |
| 4-Azaindole Derivative | VEGFR2 | ~10-fold higher than 6- and 7-azaindole derivatives | Less potent against VEGFR2 in this series.[4] |
| 5-Azaindole Derivative | VEGFR2 | ~10-fold higher than 6- and 7-azaindole derivatives | Also less potent against VEGFR2.[4] |
| 6-Azaindole Derivative | VEGFR2 | 48 | Potent inhibitor of VEGFR2.[4] |
| GSK-3β | 9 | Also shows potent inhibition of GSK-3β.[4] | |
| FLT-3 | 18 | Potent inhibitor of FLT-3.[4] | |
| 7-Azaindole Derivative | VEGFR2 | 37 | Potent inhibitor of VEGFR2.[4] |
| GSK-3β | Inactive | Selective for VEGFR2 over GSK-3β in this context.[4] |
Note: The data presented is for derivatives of the respective azaindole scaffolds and is intended to demonstrate the differential activity based on the core isomer.
The "Why": Structure-Activity Relationship (SAR) and Physicochemical Properties
The observed differences in biological activity among pyrrolopyridine isomers are rooted in their distinct physicochemical properties, which are directly influenced by the position of the nitrogen atom. These properties include:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Its location determines the geometry of potential interactions with amino acid residues in a protein's active site. For many kinases, the ability to form a crucial hydrogen bond with the "hinge region" of the ATP-binding pocket is a key determinant of inhibitory potency.[2]
-
pKa and Basicity: The position of the nitrogen atom alters the electron distribution within the bicyclic system, thereby affecting the pKa of the molecule. This, in turn, influences the ionization state of the compound at physiological pH, which can impact cell permeability and target engagement.[3]
-
Dipole Moment: Each isomer possesses a unique dipole moment, which can affect its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1][5]
-
Metabolic Stability: The location of the nitrogen can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and duration of action.[1]
The 7-azaindole isomer is the most frequently encountered scaffold in medicinal chemistry, likely due to a favorable combination of these properties that often leads to potent and selective kinase inhibition.[1][2] However, as the data for Cdc7 inhibitors shows, other isomers can be superior for specific targets.[1][4]
Experimental Validation: Protocols for Comparative Analysis
To rigorously compare the biological activity of pyrrolopyridine isomers, standardized and well-controlled assays are essential. Below are detailed protocols for two fundamental assays in this field: an in vitro kinase inhibition assay to determine potency against a specific enzyme and a cell viability assay to assess cytotoxic or anti-proliferative effects.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
Rationale for Assay Choice: The ADP-Glo™ assay is a widely used luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay applicable to any kinase, offers high sensitivity, and is amenable to high-throughput screening.[6] This contrasts with methods like TR-FRET, which may require specific antibodies for each substrate, though TR-FRET can offer advantages in certain contexts, such as reduced interference from colored compounds.[7][8]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each pyrrolopyridine isomer in 100% DMSO. Perform a serial dilution of each compound in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the purified target kinase, and the specific peptide or protein substrate.
-
Initiation of Inhibition: Add the serially diluted pyrrolopyridine isomers to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.
-
Signal Stabilization: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each isomer concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Rationale for Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust, widely used, and cost-effective method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine isomers. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Context: Pyrrolopyridine Isomers and the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[9] Consequently, the JAK family is a key target for therapeutic intervention, and pyrrolopyridine-based compounds have emerged as potent JAK inhibitors.[10][11][12][13]
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine isomers.
The selectivity of pyrrolopyridine isomers for different members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical factor in their therapeutic potential and side-effect profile. For instance, selective inhibition of JAK1 is sought for inflammatory diseases, while JAK2 inhibition is relevant for myeloproliferative neoplasms.[12] The choice of the pyrrolopyridine isomer core can significantly influence this selectivity, making the comparative analysis of these scaffolds essential for the development of next-generation JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CORRELATIONS OF THE PHYSICOCHEMICAL PARAMETERS OF AZAINDOLES WITH THEIR REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though less frequently discussed, is the responsible disposal of these compounds. This guide provides a detailed protocol for the proper disposal of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 800401-67-6), a halogenated heterocyclic compound. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is the avoidance of environmental release. Due to its chlorinated nature, this compound is presumed to be persistent and potentially harmful to aquatic life. Therefore, it must be treated as hazardous waste.
Key Disposal Considerations:
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Chlorinated Hydrocarbon) | The presence of a chloro- group on the pyrrolopyridine ring necessitates its classification as a halogenated organic compound. |
| Primary Disposal Route | Incineration | High-temperature incineration is the preferred method for the destruction of chlorinated organic compounds, as it ensures complete breakdown and minimizes the formation of toxic byproducts.[1] |
| Sewer Disposal | Strictly Prohibited | Discharge to the sanitary sewer is not permissible due to the compound's likely persistence and potential ecotoxicity.[2][3] |
| Landfill | Prohibited for Untreated Waste | Direct landfilling of this organic compound is not an environmentally sound practice and is generally prohibited for hazardous chemical waste.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal by a licensed waste management vendor.
Step 1: Immediate Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe laboratory waste management.[2]
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
This container must be clearly labeled as "Hazardous Waste - Chlorinated Organic Solids" and should include the full chemical name: "this compound".
-
Crucially, do not mix this waste with non-halogenated organic waste or other incompatible waste streams. [2] Mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Container Selection and Management
The choice of container is critical to prevent leaks and ensure safe storage.
-
Use a chemically resistant, sealable container . A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be in good condition, free from cracks or residues from previous use.
-
Ensure the container is appropriately sized for the expected volume of waste to avoid overfilling. As a best practice, do not fill containers beyond 80% of their capacity to allow for expansion and prevent spills.
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation start
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard"). While specific toxicity data is limited, it is prudent to handle this compound as an irritant.[4]
-
-
Maintain a log sheet near the waste container to track the addition of waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[3][5]
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[2]
-
The SAA must be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks.
-
Ensure the SAA is located in a well-ventilated area, away from sources of ignition and incompatible chemicals.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed environmental waste management company.
-
Once the container is full or has been in storage for the maximum allowable time (per your institution's and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted waste vendor.
-
Provide the waste management company with a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Never attempt to dispose of this chemical by incineration in a standard laboratory furnace or by any other unapproved method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a shared responsibility that extends from the individual researcher to the institution. By following these detailed procedures for the disposal of this compound, laboratories can ensure a safe working environment, protect the ecosystem, and maintain compliance with all relevant regulations. Always consult your institution's specific waste management plan and your Environmental Health and Safety office for any additional requirements.
References
- 1. biomedico.uff.br [biomedico.uff.br]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 800401-67-6) is a heterocyclic compound utilized in complex organic synthesis, particularly within the drug development sector.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the toxicological data for structurally analogous chemicals indicate a significant hazard profile that necessitates a stringent and conservative approach to personal protection. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety protocols and a causal understanding of chemical hazards. The procedures outlined herein are designed to create a self-validating system of safety for all laboratory personnel.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential risks is the cornerstone of effective PPE selection. Based on the hazard classifications of closely related chlorinated heterocyclic compounds and N-substituted maleimides, we must assume that this compound presents multiple significant threats.[2][3]
Causality of Hazards:
-
High Acute Toxicity (Oral & Dermal): Similar compounds are fatal if swallowed and toxic in contact with skin.[2] This implies that even minute quantities absorbed through the skin or accidentally ingested can have severe, life-threatening consequences. The chloro- and pyrrolopyridine moieties can interfere with fundamental biological processes.
-
Corrosivity: The potential to cause severe skin burns and eye damage is high.[2] This is a direct, destructive chemical reaction with tissues, leading to immediate and irreversible damage upon contact.
-
Sensitization: There is a credible risk of allergic skin reactions.[2] Initial exposures may show no effect, but subsequent contact can trigger a severe, amplified immune response (contact dermatitis).
-
Respiratory Irritation: As a solid, the compound can form dust, which, if inhaled, may cause respiratory irritation.[4]
These hazards mandate that PPE is not merely a suggestion but a critical barrier to prevent exposure.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement | GHS Pictogram | Implication for Handling |
|---|---|---|---|
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | Skull and Crossbones | Absolutely no mouth pipetting. Prevent all hand-to-mouth contact. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Skull and Crossbones | Full skin coverage is mandatory. Gloves are critical. |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Corrosion | Impervious gloves, full-coverage lab coats, and complete eye/face protection are required. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Exclamation Mark | Minimize all skin contact; contaminated gloves must be changed immediately. |
| Eye Damage (Category 1) | H318: Causes serious eye damage | Corrosion | Chemical splash goggles are mandatory; a face shield is required for splash-risk procedures. |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | All handling of the solid must occur in a certified chemical fume hood to prevent dust inhalation. |
Note: This table is constructed based on data from structurally similar compounds and represents a conservative safety approach.[2][4]
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection relies on a holistic system, starting with engineering controls and supplemented by a comprehensive PPE ensemble.
2.1. Primary Engineering Control: The Chemical Fume Hood Before any PPE is donned, the primary rule is that all manipulations of this compound, especially the handling of its solid form, must be performed inside a properly functioning and certified chemical fume hood. This is a non-negotiable first line of defense to control the inhalation hazard from dust.
2.2. Eye and Face Protection Because of the severe risk of irreversible eye damage, eye protection is paramount.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[5][6]
-
Standard Protocol: Chemical splash goggles that provide a full seal around the eyes. This is the standard for preparing solutions or performing any liquid transfers.[7]
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure, or cleaning up spills).[5][8]
2.3. Hand Protection Given the high dermal toxicity and corrosivity, hand protection must be robust.
-
Glove Material: Nitrile gloves are a suitable initial choice, providing good resistance to a range of chemicals and solvents.[9][10] However, always consult the glove manufacturer's chemical resistance chart for specific breakthrough times, especially if the compound is dissolved in solvents like DMSO or DCM.
-
Protocol: Double-Gloving: Always wear two pairs of nitrile gloves. This practice provides a critical safety buffer. If the outer glove is contaminated or torn, you can safely remove it without exposing your skin.
-
Inspection and Technique: Gloves must be inspected for any signs of degradation or punctures before each use.[2] Use proper removal techniques (peeling one glove off with the other, and then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact with the contaminated outer surface.[4]
2.4. Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory to protect skin and personal clothing.[5]
-
Full Coverage: Long pants and fully enclosed shoes (no sandals, open-toed, or perforated shoes) are required at all times in the laboratory.[5]
-
For Large Quantities/High Splash Risk: Consider a chemical-resistant apron worn over the lab coat. For extensive contamination risk, a full-body chemical-resistant suit may be necessary.[6][7]
2.5. Respiratory Protection While engineering controls (fume hoods) should eliminate the need for routine respiratory protection, it is essential for specific scenarios.
-
When Required: A respirator is necessary during large-scale powder handling if engineering controls are insufficient, or for emergency spill response outside of a fume hood.
-
Type of Respirator: For dust, a NIOSH-approved N95 respirator is the minimum. For operations that may generate vapors from solutions, an air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges may be required.[4][6]
-
Institutional Program: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes mandatory medical evaluation, training, and annual fit-testing to ensure a proper seal.[5]
Procedural Guidance: From Weighing to Waste
This section provides actionable, step-by-step protocols for common laboratory operations.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Figure 1. Task-Based PPE Selection Workflow
Protocol: Handling and Weighing the Solid Compound
-
Pre-Operation: Don the Standard PPE ensemble (double nitrile gloves, chemical splash goggles, buttoned lab coat).
-
Work Area Setup: Perform all work within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: Use a tared weigh boat on an analytical balance located inside the hood or use a balance with a draft shield. If the balance is outside the hood, transfer the closed primary container to the balance, weigh, and immediately return it to the hood before opening.
-
Transfer: Use a chemical spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Post-Transfer: Securely close the primary chemical container.
-
Decontamination: Wipe the spatula and any affected surfaces with a damp cloth (e.g., with 70% ethanol), ensuring the cloth is disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves), avoiding contact with the contaminated exterior. Wash hands thoroughly.
Protocol: Small-Scale Spill Response (<5g)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside the fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. Do not proceed if you are not trained for spill response.
-
Don Enhanced PPE: Don Enhanced PPE, including a respirator if the spill generates significant dust outside of a hood.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills. Do not sweep dry powder, as this will aerosolize it.
-
Collection: Carefully collect the absorbed material using a scoop and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department per institutional policy.
Decontamination and Disposal: Completing the Cycle Safely
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound is considered hazardous.[11]
4.1. PPE Disposal
-
Gloves: Outer gloves should be discarded immediately after handling the compound. Both pairs of gloves must be disposed of as hazardous chemical waste upon completion of the task.[2]
-
Consumables: All contaminated consumables (e.g., weigh boats, pipette tips, absorbent liners, cleaning cloths) must be placed in a designated, sealed hazardous waste container.[12]
4.2. Chemical Waste Disposal
-
Classification: this compound is a chlorinated heterocyclic compound and must be disposed of as hazardous chemical waste.[13]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from non-halogenated solvent waste.[11]
-
Procedure: Collect all waste (excess solid, solutions, and first rinses of contaminated glassware) in a designated, properly labeled hazardous waste container.[12][14] The container must be kept closed except when adding waste.[12]
-
Pickup: Follow your institution's procedures for hazardous waste pickup. Contact your EHS department for specific guidance.[14] Never dispose of this chemical down the drain or in the regular trash.[12]
References
- 1. This compound | CAS 800401-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. epa.gov [epa.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. amsafeppe.com [amsafeppe.com]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. scribd.com [scribd.com]
- 14. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
